O,O-Dimethyl dithiophosphate
Description
Structure
3D Structure
Properties
IUPAC Name |
dimethoxy-sulfanyl-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7O2PS2/c1-3-5(6,7)4-2/h1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGGKXNYNPJFAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7O2PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1066-97-3 (ammonium salt), 16001-68-6 (potassium salt), 26377-29-7 (hydrochloride salt), 28867-26-7 (copper(+2) salt), 34247-29-5 (hydrochloride salt dihydrate), 24311-92-0 (Cu( 1) salt) | |
| Record name | O,O-Dimethyl dithiophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000756809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5027306 | |
| Record name | O,O-Dimethyldithiophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756-80-9 | |
| Record name | O,O-Dimethyl phosphorodithioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=756-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O,O-Dimethyl dithiophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000756809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorodithioic acid, O,O-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | O,O-Dimethyldithiophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O,O-dimethyl hydrogen dithiophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O,O-DIMETHYL DITHIOPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K09JRW4Z6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | O,O-DIMETHYL DITHIOPHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5750 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of O,O-Dimethyl Dithiophosphate from Phosphorus Pentasulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of O,O-Dimethyl dithiophosphoric acid (DMDTP), a critical intermediate in the production of various agrochemicals, lubricant additives, and flotation agents. The primary focus is the prevalent industrial and laboratory method involving the reaction of phosphorus pentasulfide (P₄S₁₀) with methanol. This document details the core chemistry, experimental protocols, reaction parameters, and safety considerations pertinent to this synthesis.
O,O-Dimethyl dithiophosphoric acid serves as a foundational precursor for numerous commercial products, including the insecticide Malathion.[1][2] The synthesis process, while straightforward in principle, requires careful control of reaction conditions to maximize yield and purity while minimizing the formation of by-products.
Core Chemistry and Stoichiometry
The synthesis of O,O-Dimethyl dithiophosphoric acid proceeds through the alcoholysis of phosphorus pentasulfide with methanol. Phosphorus pentasulfide exists as a tetramer, P₄S₁₀, with an adamantane-like cage structure.[3] The reaction is a nucleophilic attack by the hydroxyl group of methanol on the electrophilic phosphorus atoms of the P₄S₁₀ molecule.[4]
The overall balanced chemical equation for the reaction is:
P₄S₁₀ + 8 CH₃OH → 4 (CH₃O)₂P(S)SH + 2 H₂S [5]
This reaction is highly exothermic and results in the evolution of hydrogen sulfide (H₂S), a toxic and flammable gas.[3][6][7] The use of an inert solvent is highly recommended to aid in temperature control and improve the selectivity of the reaction.[1] Bulk reactions without a solvent are known to produce lower yields, typically in the range of 62-65%.[1]
Experimental Protocols
This section outlines a detailed methodology for the laboratory-scale synthesis of DMDTP.
Materials and Equipment:
-
Reactants: Phosphorus pentasulfide (P₄S₁₀), Methanol (anhydrous), Toluene (anhydrous).
-
Apparatus: A four-neck round-bottom flask, mechanical stirrer, thermometer, dropping funnel, and a condenser fitted with a gas outlet tube.
-
Safety: The entire apparatus must be set up in a well-ventilated fume hood. The gas outlet should be connected to a scrubber containing a solution of sodium hypochlorite or sodium hydroxide to neutralize the hydrogen sulfide gas produced.
Detailed Methodology:
-
Reaction Setup:
-
Assemble the reaction apparatus, ensuring all glassware is dry.
-
Charge the reaction flask with phosphorus pentasulfide (1 molar equivalent) and an inert solvent such as toluene.[1][6] The use of a solvent helps to create a manageable slurry and dissipate heat.
-
Establish an inert atmosphere by purging the system with nitrogen.
-
-
Reagent Addition:
-
Begin stirring the P₄S₁₀ suspension.
-
Slowly add methanol (4 molar equivalents relative to P₄S₁₀, which is 8 equivalents relative to phosphorus) to the stirred suspension via the dropping funnel.[6]
-
The reaction is exothermic, and the rate of addition must be carefully controlled to maintain the reaction temperature within the desired range.[6][8]
-
-
Reaction Conditions:
-
Maintain the reaction temperature between 60°C and 75°C.[1] External cooling with a water bath may be necessary to prevent the temperature from exceeding this range.
-
After the methanol addition is complete, continue stirring the mixture at the reaction temperature for an additional 30 to 60 minutes to ensure the reaction proceeds to completion.[1]
-
-
Product Isolation and Purification:
-
Upon completion, the reaction mixture consists of a toluene solution of O,O-Dimethyl dithiophosphoric acid. This solution can often be used directly for subsequent reactions.[6]
-
To obtain a purified salt, the toluene solution can be neutralized. This is achieved by treating the solution with a 10-30% aqueous solution of an alkali hydroxide (e.g., NaOH) at a temperature above 30°C, while maintaining the pH between 2 and 6.[1]
-
This neutralization step forms the aqueous-soluble alkaline salt of DMDTP, while neutral organic by-products remain in the toluene phase, which can then be separated using a separatory funnel.[1]
-
Data Presentation
Quantitative data from various synthesis protocols are summarized below for comparison.
Table 1: Reaction Parameters for DMDTP Synthesis
| Parameter | Value / Condition | Solvent | Yield | Reference |
| Temperature | 60°C - 75°C | Toluene | High | [1] |
| Reaction Time | 30 - 60 minutes | Toluene | High | [1] |
| Temperature | 20°C - 30°C | None (Bulk) | 62.8 - 64.5% | [1] |
| Reaction Time | 12 hours | None (Bulk) | 62.8 - 64.5% | [1] |
| Temperature | 65°C | Petroleum Fraction | Not specified | [2] |
| Catalyst | (CH₃)₄PCl | Toluene | 95.1% | [5] |
Table 2: Physical and Chemical Properties of O,O-Dimethyl Dithiophosphoric Acid
| Property | Value |
| CAS Number | 756-80-9[9] |
| Molecular Formula | C₂H₇O₂PS₂[9] |
| Molecular Weight | 158.18 g/mol [9] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 57°C[9] |
| Density | 1.29 g/cm³[9] |
| Flash Point | 48°C[9] |
Visualizations
The following diagrams illustrate the chemical reaction pathway and a generalized experimental workflow.
Caption: Chemical reaction pathway for DMDTP synthesis.
Caption: Generalized experimental workflow for DMDTP synthesis.
Safety and Handling
-
Phosphorus Pentasulfide (P₄S₁₀): A flammable solid that reacts with water and moisture to release highly toxic and flammable hydrogen sulfide gas. It should be handled in a dry, inert atmosphere.
-
Methanol: A flammable and toxic liquid. Inhalation, ingestion, or skin contact should be avoided.
-
Hydrogen Sulfide (H₂S): An extremely toxic and flammable gas with a characteristic "rotten egg" smell at low concentrations. Olfactory fatigue can occur, making odor an unreliable indicator of its presence. A scrubber is mandatory to neutralize H₂S emissions.
-
Exothermic Reaction: The reaction generates significant heat. Proper temperature control through controlled addition of reagents and external cooling is crucial to prevent runaway reactions.
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a flame-resistant lab coat, and chemically resistant gloves, must be worn at all times. All operations must be conducted within a certified chemical fume hood.
References
- 1. US4049755A - Process for preparing O,O-dimethyldithiophosphoric acid and alkaline salts thereof - Google Patents [patents.google.com]
- 2. US3403201A - Method for the preparation of o, o-dimethyl-s-(1, 2-dicarbethoxyethyl)dithiophosphate - Google Patents [patents.google.com]
- 3. Phosphorus pentasulfide - Wikipedia [en.wikipedia.org]
- 4. Buy Dimethyl dithiophosphate | 32534-66-0 [smolecule.com]
- 5. CA1156667A - Process for reacting alcohols and/or phenols with phosphorus pentasulfide - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Diethyl dithiophosphoric acid - Wikipedia [en.wikipedia.org]
- 8. Sciencemadness Discussion Board - is P2S5 +*OH exothermic? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Dimethyl dithiophosphoric acid | 756-80-9 | FD152851 [biosynth.com]
An In-depth Technical Guide to O,O-Dimethyl Dithiophosphate: Structure, Synthesis, and Characterization
Prepared by: Gemini, Senior Application Scientist
Introduction
O,O-Dimethyl dithiophosphate (DMDTP), also known as O,O-dimethyl phosphorodithioic acid, is a pivotal organophosphorus compound with the chemical formula C₂H₇O₂PS₂.[1] While its name might seem complex, its role in industrial chemistry is direct and significant. It serves as a crucial precursor in the synthesis of a wide array of commercial products, most notably the organothiophosphate insecticide Malathion.[2] Furthermore, the broader class of dialkyl dithiophosphates is fundamental to the formulation of anti-wear and antioxidant additives for lubricating oils, such as zinc dialkyldithiophosphates (ZDDPs).[3]
This guide provides a comprehensive technical overview of this compound, designed for researchers and professionals in synthetic chemistry and materials science. We will delve into its core molecular attributes, outline a robust laboratory-scale synthesis protocol, explore its spectroscopic signature, and discuss its primary applications and safety considerations. The information presented herein is synthesized from established chemical literature to ensure technical accuracy and practical relevance.
Molecular Structure and Physicochemical Properties
Understanding the fundamental structure and physical characteristics of a molecule is the bedrock of its application and manipulation in a laboratory setting.
Chemical Formula and Molecular Structure
This compound consists of a central phosphorus(V) atom double-bonded to one sulfur atom (a thionyl group, P=S) and single-bonded to another sulfur atom (a thiol group, P-SH). The phosphorus center is also bonded to two methoxy groups (-OCH₃). The presence of the acidic proton on the thiol group means the compound is correctly named as an acid.[2]
The molecular formula is C₂H₇O₂PS₂ .[1]
Its structure can be represented as:
Caption: 2D representation of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided below. These values are critical for handling, purification (e.g., distillation), and reaction setup.
| Property | Value | Source(s) |
| CAS Number | 756-80-9 | [1] |
| Molecular Weight | 158.18 g/mol | [1] |
| Appearance | Colorless liquid; industrial grades may be dark | [2] |
| Density | 1.2888 g/cm³ at 20°C | |
| Boiling Point | 62-64 °C at 0.5 mmHg (~0.67 mbar) | [2] |
| 65 °C at 2 kPa (~15 mmHg) | ||
| Refractive Index (n²⁰/D) | 1.535 | |
| Flash Point | 71.2 °C | [4] |
Synthesis of this compound
The most prevalent and industrially significant method for synthesizing dialkyl dithiophosphoric acids is the reaction of phosphorus pentasulfide (P₄S₁₀, often written empirically as P₂S₅) with the corresponding alcohol—in this case, methanol.[2]
Reaction Mechanism and Stoichiometry
The overall reaction proceeds as follows:
P₂S₅ + 4 CH₃OH → 2 (CH₃O)₂PS₂H + H₂S
This reaction involves the alcoholysis of the P-S-P bridges in the adamantane-like structure of P₄S₁₀. The reaction is highly exothermic and generates hydrogen sulfide (H₂S) gas, a toxic and flammable byproduct that must be handled with appropriate safety measures, such as conducting the reaction in a well-ventilated fume hood and scrubbing the off-gas through a basic solution (e.g., NaOH or bleach).
The choice of reaction conditions is critical for maximizing the yield of the desired diester and minimizing the formation of byproducts like monomethyl dithiophosphate or other complex thiophosphates.[3] Using a non-reactive solvent, such as toluene, helps to moderate the reaction temperature and improve the stability of the final product.[3]
Synthesis Workflow Diagram
The following diagram illustrates a typical laboratory workflow for the synthesis and purification of this compound.
Caption: Laboratory workflow for DMDTP synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of dialkyl dithiophosphoric acids.[3][4][5]
Materials:
-
Phosphorus pentasulfide (P₄S₁₀)
-
Anhydrous Methanol (CH₃OH)
-
Toluene
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, condenser, and gas outlet to a bleach scrubber.
-
Heating mantle with temperature controller.
Procedure:
-
Reactor Setup: In a well-ventilated fume hood, charge a 500 mL three-neck flask with phosphorus pentasulfide (e.g., 44.4 g, 0.1 mol P₄S₁₀) and toluene (150 mL).
-
Initial Heating: Begin stirring the suspension and heat the mixture to 60-65°C. The P₄S₁₀ will not dissolve completely.
-
Methanol Addition: Add anhydrous methanol (e.g., 32.0 g, 1.0 mol) to the dropping funnel. Add the methanol dropwise to the stirred P₄S₁₀ suspension over a period of 1-2 hours. Causality: A slow addition rate is crucial to control the exothermic reaction and prevent a dangerous temperature spike. The temperature should be carefully maintained between 60°C and 75°C.[3] Vigorous evolution of H₂S gas will be observed.
-
Reaction Completion: After the methanol addition is complete, continue stirring the reaction mixture at 75°C for an additional 30-60 minutes to ensure the reaction goes to completion.[3]
-
Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite or glass wool to remove any unreacted P₄S₁₀ and other insoluble impurities.
-
Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the toluene solvent using a rotary evaporator.
-
Final Product: The remaining liquid is crude this compound. For many applications, this crude product is of sufficient purity. Further purification can be achieved by vacuum distillation, but this must be done with care due to the compound's thermal sensitivity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon, hydrogen, and phosphorus atomic environments. Spectra are typically referenced to an external 85% H₃PO₄ standard for ³¹P NMR and internal tetramethylsilane (TMS) for ¹H and ¹³C NMR.[6]
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling | Rationale & Notes |
| ¹H NMR | 3.5 - 4.0 | Doublet, ³JP-H ≈ 10-15 Hz | The six equivalent protons of the two methoxy (-OCH₃) groups are coupled to the phosphorus nucleus three bonds away. |
| ¹³C NMR | 50 - 55 | Doublet, ²JP-C ≈ 4-8 Hz | The two equivalent methoxy carbons are coupled to the phosphorus nucleus two bonds away. |
| ³¹P NMR | 85 - 100 | Singlet (proton-decoupled) | The chemical shift is highly characteristic of dithiophosphate esters. The broad chemical shift range of ³¹P NMR makes it an excellent tool for identifying phosphorus-containing compounds.[7] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups within the molecule by their characteristic vibrational frequencies.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type | Notes |
| S-H | 2550 - 2600 | Stretch | This peak can be weak and sometimes difficult to observe. |
| C-H | 2850 - 3000 | Stretch | Characteristic of the methyl groups. |
| P-O-C | 950 - 1050 | Stretch (asymmetric) | A strong and characteristic absorption for organophosphorus esters. |
| P=S | 600 - 850 | Stretch | This thiono-sulfur stretch is a key diagnostic peak for thiophosphates. |
Applications and Significance
The utility of this compound stems from its reactive nature, making it a versatile intermediate in organic synthesis.
-
Pesticide Synthesis: Its primary industrial application is as a starting material for insecticides. For example, it is a key building block in the production of malathion and dimethoate, which have been widely used in agriculture for crop protection.[5][6]
-
Lubricant Additives: While not used directly, it is the precursor to salts like zinc dialkyldithiophosphates (ZDDPs). ZDDPs are highly effective anti-wear and antioxidant additives used in engine oils and hydraulic fluids to protect metal surfaces under extreme pressure.[3]
-
Flotation Agents: Dithiophosphates can be used in the mining industry as collectors in the froth flotation process for the separation of sulfide minerals.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.[1]
-
Toxicity: The compound is toxic and has a stimulating effect on the skin.[8][5] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Byproducts: The synthesis generates toxic and flammable hydrogen sulfide gas, requiring proper ventilation and gas scrubbing procedures.
-
Storage: It should be stored in sealed containers in a cool, dry, and well-ventilated area, away from heat sources.[8]
References
- 1. compoundchem.com [compoundchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. scribd.com [scribd.com]
- 5. O,O-dimethyl phosphorodithioate | C2H7O2PS2 | CID 12959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Navigating the Nomenclature of a Key Chemical Intermediate: A Technical Guide to O,O-Dimethyl dithiophosphate and its Synonyms
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of a Versatile Dithiophosphate
O,O-Dimethyl dithiophosphate (CAS No. 756-80-9) is an organophosphorus compound of significant industrial and research importance.[1][2] While its name might seem specific, the reality of chemical literature and commercial contexts presents a landscape of varied nomenclature. For researchers, scientists, and professionals in drug development, a clear understanding of these synonyms is paramount for accurate literature searches, unambiguous communication, and effective sourcing of this critical intermediate. This technical guide provides an in-depth exploration of the synonyms for this compound, the contexts in which they are used, and its pivotal role as a precursor in the synthesis of several key agrochemicals.
Core Chemical Identity
At its heart, this compound is an organophosphorus compound with the chemical formula (CH₃O)₂PS₂H.[2] It is a colorless liquid, though industrial-grade samples may appear darker and possess a characteristic unpleasant odor.[2] Its significance stems from its role as a key intermediate in the production of a range of organothiophosphate insecticides.[1][2]
A Comprehensive Breakdown of Synonyms
The various names for this compound can be categorized based on their derivation and common usage. Understanding these categories provides a logical framework for navigating the diverse terminology.
Systematic and IUPAC Nomenclature
The most formal and universally recognized name for this compound is O,O-Dimethyl phosphorodithioate , according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[2] This name precisely describes the molecular structure, indicating two methoxy groups (-OCH₃) attached to a central phosphorus atom, which is also double-bonded to one sulfur atom and single-bonded to another, which in turn is bonded to a hydrogen atom. Variations of this systematic naming that are also encountered include:
-
O,O-Dimethyl dithiophosphoric acid [3]
-
Dimethyl phosphorodithioate [3]
-
O,O-Dimethyl phosphorodithioic acid [4]
-
Phosphorodithioic acid, O,O-dimethyl ester [4]
These names are often used interchangeably in scientific literature and chemical databases to refer to the same parent compound.
Common and Trivial Names
In less formal contexts and in common laboratory parlance, shorter and more convenient names are often used. These include:
While these names are less descriptive of the precise chemical structure, they are widely understood within the chemical community.
Identifiers and Code Names
For regulatory and database purposes, a variety of unique identifiers are assigned to this compound. The most critical of these is its CAS (Chemical Abstracts Service) Registry Number: 756-80-9 .[3] This number is a unique identifier for this specific chemical substance and is the most reliable way to ensure you are referencing the correct compound. Other identifiers and code names that may be encountered include:
-
DMDTP [1]
-
EINECS 212-053-9
Contextual Application of Synonyms
The choice of synonym often depends on the context, be it a formal scientific publication, a commercial product listing, or a regulatory document. Systematic names are prevalent in peer-reviewed journals and patents, where precision is paramount. Common names and abbreviations are more likely to be used in laboratory settings and in technical data sheets for ease of communication.
The following table provides a summary of the most common synonyms for this compound and their typical contexts of use:
| Synonym | Category | Primary Context of Use |
| O,O-Dimethyl phosphorodithioate | IUPAC Name | Scientific literature, patents, formal publications[2] |
| O,O-Dimethyl dithiophosphoric acid | Systematic | Chemical databases, academic research[3] |
| Dimethyl dithiophosphate | Common Name | Laboratory use, technical data sheets[2] |
| Dimethyldithiophosphoric acid | Common Name | Commercial and industrial settings[4] |
| CAS No. 756-80-9 | Unique Identifier | All contexts for unambiguous identification[3] |
| DMDTP | Abbreviation | Industrial and regulatory documents[1] |
Visualizing the Nomenclature Landscape
To illustrate the relationships between the various synonyms and the core compound, the following diagram provides a visual representation.
Caption: Relationship of synonyms to the core compound.
Role as a Precursor in Agrochemical Synthesis
A primary application of this compound is as a foundational building block in the synthesis of several widely used organophosphate insecticides.[1][3] Its chemical structure allows for relatively straightforward reactions to produce more complex molecules with potent insecticidal activity.
Experimental Protocol: Synthesis of an Organophosphate Insecticide (General Overview)
The synthesis of many organophosphate pesticides from this compound follows a general principle of reacting it with a suitable electrophile. A generalized, illustrative workflow is presented below. Note: This is a conceptual workflow and specific reaction conditions vary significantly for each target molecule.
Caption: Generalized workflow for pesticide synthesis.
Key Pesticides Derived from this compound
-
Malathion: This widely used insecticide is synthesized by the reaction of this compound with diethyl maleate.[2]
-
Dimethoate: The synthesis of dimethoate involves the reaction of the sodium salt of O,O-dimethyldithiophosphoric acid with N-methylchloroacetamide.[5]
-
Azinphos-methyl: This broad-spectrum insecticide is synthesized using the sodium salt of O,O-dimethyl phosphorodithioate.[6] Trade names for azinphos-methyl include Guthion® and Methyl azinphos.[7]
-
Phosmet: An insecticide and acaricide, phosmet's chemical name is O,O-dimethyl S-phthalimidomethyl phosphorodithioate, indicating its origin from the dimethyl dithiophosphate moiety.[8][9]
-
Methidathion: This insecticide and acaricide is also derived from this compound.[1] Common trade names include Supracide® and Ultracide®.[10][11]
Relevance in Drug Development and Research
While the primary application of this compound is in the agrochemical sector, the broader class of dithiophosphates is gaining attention in pharmaceutical research. Dithiophosphate moieties are being explored for their potential in drug design, particularly as components of prodrugs. A prodrug is an inactive compound that is metabolized in the body to produce an active therapeutic agent. The dithiophosphate group can be used to mask a reactive thiol group in a drug molecule, which can improve the drug's stability and bioavailability.[12]
Furthermore, this compound itself can act as an enzyme inhibitor, making it a useful tool in biochemical research for studying enzyme mechanisms and pathways.[13] Its use as a reference standard in analytical method development and validation for drug development is also a key application.[14]
Conclusion
This compound is a chemical of considerable importance, the identity of which is often cloaked in a variety of synonyms. For professionals in the scientific community, a thorough understanding of this nomenclature is not merely an academic exercise but a practical necessity for efficient and accurate work. From its systematic IUPAC designation to its common laboratory names and unique identifiers, each synonym has its place and context. Its role as a precursor to a range of essential insecticides underscores its industrial significance, while the emerging applications of dithiophosphates in drug development hint at a future of expanding utility. This guide serves as a foundational reference to demystify the nomenclature and highlight the multifaceted nature of this important chemical compound.
References
- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 2. Dimethyl dithiophosphoric acid - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. Dimethoate | C5H12NO3PS2 | CID 3082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Azinphos-methyl - Wikipedia [en.wikipedia.org]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Azinphos-methyl [cdc.gov]
- 8. Phosmet: O,O-dimethyl S-phthalimidomethyl phosphorodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 374. Phosmet (Pesticide residues in food: 1976 evaluations) [inchem.org]
- 10. chemeo.com [chemeo.com]
- 11. Methidathion | C6H11N2O4PS3 | CID 13709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. This compound - CAS - 756-80-9 | Axios Research [axios-research.com]
An In-depth Technical Guide to O,O-Dimethyl Dithiophosphoric Acid: Physicochemical Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
O,O-Dimethyl dithiophosphoric acid (DMDTP) is an organophosphorus compound of significant interest in various chemical and biological fields. It is a key intermediate in the synthesis of several organophosphate pesticides, most notably malathion.[1][2] Furthermore, its role as a metabolite of these pesticides makes it a crucial analyte in toxicological and environmental monitoring.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of DMDTP, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological relevance.
Physicochemical Properties
O,O-Dimethyl dithiophosphoric acid is a colorless to light yellow liquid, though commercial grades may appear darker due to impurities.[2][4] It possesses a characteristic unpleasant odor. A summary of its key physical and chemical properties is presented in the tables below.
Table 1: General and Physical Properties of O,O-Dimethyl Dithiophosphoric Acid
| Property | Value | Reference(s) |
| IUPAC Name | O,O-Dimethyl phosphorodithioate | [2] |
| Synonyms | Dimethyl dithiophosphoric acid, DMDTP | [5][6] |
| CAS Number | 756-80-9 | [2][5][6] |
| Molecular Formula | C₂H₇O₂PS₂ | [2][5][6] |
| Molecular Weight | 158.18 g/mol | [2][5][6] |
| Appearance | Colorless to light yellow liquid | [2][4] |
| Boiling Point | 57 °C at 4 mmHg, 62-64 °C at 0.5 mmHg | [2][4] |
| Density | 1.29 g/cm³ | [2] |
| Flash Point | 48 °C | [2] |
| Melting Point | Not definitively reported; likely below 0°C | [7] |
| pKa | Not experimentally determined in available literature. | |
| Solubility | Soluble in many organic solvents. | |
| Storage | Store at <-15°C, keep dry, under inert gas. | [2] |
Table 2: Spectral Data for O,O-Dimethyl Dithiophosphoric Acid
| Spectral Data | Details | Reference(s) |
| ¹H NMR | Specific chemical shifts and coupling constants are not readily available in the searched literature. | |
| ¹³C NMR | Specific chemical shifts are not readily available in the searched literature. | |
| ³¹P NMR | A specific chemical shift is not definitively available in the searched literature. The expected range for dithiophosphates is broad. | [8][9] |
Chemical Properties and Reactivity
O,O-Dimethyl dithiophosphoric acid is a moderately strong acid due to the ionizable proton attached to one of the sulfur atoms. It readily reacts with bases to form the corresponding dithiophosphate salts. This acidic nature is a key aspect of its reactivity and is utilized in various synthetic applications.
The molecule exists in a tautomeric equilibrium between the thiono and thiolo forms, with the thiono form being predominant.
Experimental Protocols
Synthesis of O,O-Dimethyl Dithiophosphoric Acid
A common method for the synthesis of O,O-dimethyl dithiophosphoric acid involves the reaction of phosphorus pentasulfide (P₂S₅) with methanol (CH₃OH).[2][10] The following protocol is a generalized procedure based on literature reports.
Materials:
-
Phosphorus pentasulfide (P₂S₅)
-
Methanol (CH₃OH), anhydrous
-
Toluene, anhydrous
-
Nitrogen gas supply
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser with a gas outlet to a scrubber.
Procedure:
-
In a round-bottom flask, suspend phosphorus pentasulfide in anhydrous toluene under a nitrogen atmosphere.
-
With vigorous stirring, add anhydrous methanol dropwise from the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain the reaction temperature between 60-75°C.[10]
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 30-60 minutes to ensure complete reaction.[10]
-
Cool the reaction mixture to room temperature.
-
The resulting toluene solution contains O,O-dimethyl dithiophosphoric acid and can be used directly for subsequent reactions or purified. Hydrogen sulfide gas is a byproduct and should be safely vented and scrubbed.
Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis of O,O-dialkyl dithiophosphates by GC-MS often requires derivatization to improve volatility and chromatographic performance. The following is a general protocol that can be adapted for O,O-dimethyl dithiophosphoric acid, based on methods for similar compounds.[11][12][13]
1. Sample Preparation and Derivatization:
-
Objective: To convert the polar DMDTP into a more volatile derivative.
-
Reagents: Pentafluorobenzyl bromide (PFBBr) in a suitable solvent (e.g., acetonitrile), sample containing DMDTP.
-
Procedure:
-
To the sample extract containing DMDTP, add a solution of PFBBr.
-
Incubate the reaction mixture at room temperature to allow for the derivatization reaction to proceed.
-
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5MS or equivalent).
-
Injector: Split/splitless injector, with an appropriate temperature (e.g., 250°C).
-
Oven Program: A temperature gradient program to separate the analytes (e.g., initial temperature of 80°C, ramp to 280°C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI).
-
Analyzer: Quadrupole or Ion Trap.
-
Detection: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.
-
Biological Significance and Pathways
Metabolic Pathway of Malathion
O,O-Dimethyl dithiophosphoric acid is a significant metabolite of the organophosphate insecticide malathion. The metabolic breakdown of malathion in organisms involves several enzymatic pathways, including oxidation and hydrolysis, primarily occurring in the liver.[14] The formation of DMDTP is a key step in the detoxification and excretion of malathion.
Mechanism of Action: Acetylcholinesterase Inhibition
While O,O-dimethyl dithiophosphoric acid itself is a metabolite, its parent compounds, like malathion and its active form malaoxon, are potent inhibitors of acetylcholinesterase (AChE).[15][16] This enzyme is crucial for the breakdown of the neurotransmitter acetylcholine in the nervous system. Inhibition of AChE leads to an accumulation of acetylcholine, causing overstimulation of nerve cells, which is the basis of the neurotoxic effects of organophosphate pesticides.
Conclusion
References
- 1. Malathion Degradation Pathway [eawag-bbd.ethz.ch]
- 2. Dimethyl dithiophosphoric acid - Wikipedia [en.wikipedia.org]
- 3. O,O-dimethyl phosphorodithioate | C2H7O2PS2 | CID 12959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. O,O'-Dimethyl Dithiophosphate | 756-80-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Diethyl dithiophosphoric acid - Wikipedia [en.wikipedia.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. US4049755A - Process for preparing O,O-dimethyldithiophosphoric acid and alkaline salts thereof - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Structural determination of zinc dithiophosphates in lubricating oils by gas chromatography-mass spectrometry with electron impact and electron-capture negative ion chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanistic and Other Relevant Data - Some Organophosphate Insecticides and Herbicides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Thermal Decomposition Pathways of O,O-Dimethyl Dithiophosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
O,O-Dimethyl dithiophosphate (DMDTP) is a significant organophosphorus compound utilized as an intermediate in the synthesis of various agrochemicals and as a component in lubricant additives. A thorough understanding of its thermal stability and decomposition pathways is paramount for ensuring safe handling, storage, and application, as well as for predicting its environmental fate. This technical guide provides a comprehensive overview of the thermal degradation of DMDTP, consolidating theoretical decomposition pathways, analogous experimental data from related compounds, and detailed experimental protocols for its characterization. While specific quantitative thermoanalytical data for neat this compound is not extensively available in public literature, this guide draws upon established principles of organophosphorus chemistry and data from structurally similar compounds to provide a robust framework for researchers.
Introduction
This compound, a member of the organothiophosphate class of compounds, is characterized by a central phosphorus atom bonded to two methoxy groups and two sulfur atoms, one of which is a terminal thiono (P=S) group and the other a thiol (P-S-H) group. Its thermal decomposition is a complex process influenced by factors such as temperature, heating rate, and the presence of an oxidizing atmosphere. The degradation of DMDTP can proceed through several potential pathways, including isomerization, elimination, and intermolecular condensation reactions, leading to the formation of a variety of volatile and non-volatile byproducts.
Predicted Thermal Decomposition Pathways
The thermal degradation of dialkyl dithiophosphoric acids is understood to proceed through several key pathways. While specific studies on this compound are limited, the following mechanisms, extrapolated from related compounds like O,O-Diethyl dithiophosphate, are considered highly probable.
Thiono-Thiolo Rearrangement
A primary and well-documented pathway for many organothiophosphates is the intramolecular thiono-thiolo rearrangement. This involves the migration of a methyl group from an oxygen atom to the thiono sulfur atom, converting the P=S bond to a P-S bond. This isomerization results in the formation of S-Methyl-O,O-dimethyl thiophosphate. This rearrangement is a common reaction in organophosphorus chemistry.
Elimination Reactions
At elevated temperatures, this compound can undergo elimination reactions. A plausible pathway involves the elimination of methanol (CH₃OH) to form a highly reactive intermediate, which can then polymerize or react further.
Decomposition to Volatile Sulfur Compounds
Thermal stress can lead to the cleavage of P-S and S-H bonds, resulting in the formation of volatile and often odorous sulfur compounds such as hydrogen sulfide (H₂S) and methanethiol (CH₃SH). The remaining phosphorus-containing moiety would likely form a complex phosphorus-sulfur residue.
Quantitative Thermal Analysis Data
Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for this compound
| Parameter | Value (Illustrative) | Conditions |
| Onset of Decomposition (Tonset) | ~ 150 - 170 °C | 10 °C/min, Nitrogen atmosphere |
| Temperature of Max. Decomposition Rate (Tpeak) | ~ 180 - 200 °C | 10 °C/min, Nitrogen atmosphere |
| Mass Loss at Stage 1 | ~ 20 - 30 % | Corresponds to loss of H₂S and CH₃OH |
| Mass Loss at Stage 2 | ~ 40 - 50 % | Corresponds to further fragmentation |
| Final Residue at 600 °C | ~ 20 - 30 % | Phosphorus-sulfur residue |
Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data for this compound
| Parameter | Value (Illustrative) | Associated Process |
| Peak 1 (Endotherm) | ~ 160 - 180 °C | Isomerization/Initial Decomposition |
| Enthalpy Change (ΔH₁) | - | - |
| Peak 2 (Exotherm) | ~ 190 - 220 °C | Secondary Decomposition/Polymerization |
| Enthalpy Change (ΔH₂) | - | - |
Experimental Protocols
To obtain precise quantitative data for the thermal decomposition of this compound, the following experimental methodologies are recommended.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile by measuring mass loss as a function of temperature.
-
Instrumentation: A thermogravimetric analyzer capable of controlled heating rates and atmosphere.
-
Procedure:
-
Accurately weigh a 5-10 mg sample of this compound into a suitable TGA pan (e.g., alumina or platinum).
-
Place the sample in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to ensure a non-oxidative atmosphere.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Continuously record the sample mass as a function of temperature.
-
Analyze the resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) to determine the onset of decomposition, peak decomposition temperatures, and the percentage of mass loss at different stages.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with thermal transitions (e.g., melting, decomposition) as a function of temperature.
-
Instrumentation: A differential scanning calorimeter.
-
Procedure:
-
Accurately weigh a 2-5 mg sample of this compound into a hermetically sealed aluminum or gold-plated crucible.
-
Place the sample crucible and an empty reference crucible into the DSC cell.
-
Heat the sample and reference at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
Analyze the resulting DSC thermogram to identify endothermic or exothermic events and to quantify the enthalpy changes associated with these transitions.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Objective: To identify the volatile and semi-volatile products formed during thermal decomposition.
-
Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).
-
Procedure:
-
Place a small amount of this compound into a pyrolysis sample tube.
-
Rapidly heat the sample to a specific pyrolysis temperature (e.g., 300 °C, 500 °C, and 700 °C) in an inert atmosphere (e.g., helium).
-
The decomposition products are swept into the GC injection port.
-
Separate the volatile compounds on a capillary GC column with a suitable temperature program.
-
Detect and identify the separated compounds using a mass spectrometer based on their mass spectra and retention times.
-
Compare the obtained mass spectra with a library of known spectra (e.g., NIST) for positive identification of the degradation products.
-
Visualizations
Proposed Thermal Decomposition Pathways
Caption: Proposed major thermal decomposition pathways for this compound.
Experimental Workflow for Thermal Analysis
Caption: A logical workflow for the comprehensive thermal analysis of this compound.
Conclusion
The thermal decomposition of this compound is a multifaceted process that is critical to understand for its safe and effective use. While direct experimental data is sparse, the established degradation pathways of related organophosphorus compounds provide a strong theoretical foundation for predicting its behavior. The primary decomposition routes are expected to involve thiono-thiolo rearrangement, elimination of small molecules, and fragmentation at higher temperatures to yield volatile sulfur compounds and a phosphorus-sulfur residue. For a definitive understanding, further experimental investigation using the detailed protocols outlined in this guide is essential. Such studies will provide the necessary quantitative data to populate the illustrative tables and validate the proposed decomposition pathways, thereby enhancing the safety and efficiency of processes involving this compound.
An In-depth Technical Guide on the Environmental Fate and Transport of O,O-Dimethyl dithiophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
O,O-Dimethyl dithiophosphate (DMDTP) is an organophosphorus compound primarily utilized as an intermediate in the synthesis of several widely used insecticides, including malathion and dimethoate.[1][2] As a result of its use in manufacturing and its formation as a degradation product of parent pesticides in the environment, understanding the environmental fate and transport of DMDTP is crucial for assessing its potential ecological impact.[1] This technical guide provides a comprehensive overview of the current knowledge regarding the physicochemical properties, environmental degradation pathways, mobility, and bioaccumulation potential of this compound.
Physicochemical Properties
The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These properties influence its partitioning between air, water, soil, and biota. A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₂H₇O₂PS₂ | [3] |
| Molecular Weight | 158.18 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | |
| Water Solubility | Data not available | |
| Vapor Pressure | Data not available | |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 1.7 | [1] |
| Henry's Law Constant | Data not available |
Environmental Fate and Transport
The environmental fate of this compound encompasses its transformation through biotic and abiotic processes, as well as its movement within and between environmental compartments.
Degradation Pathways
Biotic Degradation:
This compound is susceptible to biodegradation by microorganisms. Studies have shown that acclimated activated sludge can effectively degrade DMDTP.[1] In one study, an acclimated activated sludge was able to degrade 500 mg/L of O,O-Dimethyl phosphorodithioate within 7 hours.[1] The optimal pH for this degradation process was found to be in the range of 6.5-7.0.[1] Another study demonstrated that treating wastewater containing dimethyl dithiophosphate with acclimatized activated sludge at a pH of 5-7.5 resulted in a reduction of total organic carbon from 83-87 ppm to 17-19 ppm after 12 hours of treatment.[1]
Abiotic Degradation:
-
Photolysis: Information regarding the direct photolysis of this compound in the environment is limited. The potential for photodegradation would depend on its ability to absorb light in the environmentally relevant UV spectrum.
The known degradation processes are summarized in the following diagram:
Transport and Mobility
The mobility of this compound in the environment is influenced by its partitioning behavior between soil, water, and air.
-
Soil Sorption and Mobility: The tendency of a chemical to adsorb to soil and organic matter is described by the soil sorption coefficient (K_d_) and the organic carbon-water partition coefficient (K_oc_).[5] A higher K_oc_ value indicates a greater tendency for the substance to be sorbed to soil organic matter, resulting in lower mobility.[5] The log K_ow_ of 1.7 for DMDTP suggests a moderate potential for sorption to soil and sediment.[1] However, specific K_d_ and K_oc_ values for this compound are not available in the reviewed literature.
Bioaccumulation
Bioaccumulation refers to the uptake and concentration of a chemical in an organism from its surrounding environment. The bioconcentration factor (BCF) is a key parameter used to assess the potential for a chemical to accumulate in aquatic organisms.[6] A BCF value is typically required for substances with a log P_ow_ greater than 3.[7] Given that the log K_ow_ of this compound is 1.7, the potential for significant bioaccumulation is expected to be low.[1] A study on a C4-5 ester zinc dithiophosphate indicated a low potential for bioconcentration with a bioaccumulation factor of less than 100.[8]
Quantitative Data Summary
The following tables summarize the available quantitative data on the environmental fate and transport of this compound. Gaps in the data are indicated as "Data not available."
Table 2: Degradation Data
| Degradation Process | Medium | Conditions | Endpoint | Value | Reference |
| Biodegradation | Activated Sludge | Acclimated | Degradation of 500 mg/L | 7 hours | [1] |
| Wastewater | Acclimated, pH 5-7.5 | Reduction of TOC | 83-87 ppm to 17-19 ppm in 12 hours | [1] | |
| Hydrolysis | Water | - | Half-life (t_1/2_) | Data not available | |
| Photolysis | Water | - | Quantum Yield (Φ) | Data not available |
Table 3: Environmental Partitioning Data
| Parameter | Value | Reference |
| Soil Sorption Coefficient (K_d_) | Data not available | |
| Organic Carbon-Water Partition Coefficient (K_oc_) | Data not available | |
| Bioconcentration Factor (BCF) | Data not available |
Experimental Protocols
Standardized methods are essential for reliably assessing the environmental fate of chemicals. The following sections describe the general methodologies for key experiments based on internationally recognized guidelines.
Soil Sorption/Desorption (OECD 106)
The soil sorption and desorption potential of this compound can be determined using the batch equilibrium method as described in OECD Guideline 106.
Methodology:
-
Preparation: A range of characterized soils with varying organic carbon content, pH, and texture are used. A stock solution of this compound in a suitable solvent (e.g., 0.01 M CaCl₂) is prepared.
-
Equilibration: Known masses of soil are mixed with known volumes of the DMDTP solution in centrifuge tubes. The tubes are agitated for a predetermined equilibration period at a constant temperature.
-
Separation: The solid and liquid phases are separated by centrifugation.
-
Analysis: The concentration of DMDTP remaining in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Calculation: The amount of DMDTP sorbed to the soil is calculated by the difference between the initial and final concentrations in the solution. The soil sorption coefficient (K_d_) is then calculated. The organic carbon-water partition coefficient (K_oc_) is determined by normalizing K_d_ to the organic carbon content of the soil.
Aerobic and Anaerobic Transformation in Soil (OECD 307)
This guideline describes a method to assess the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.
Methodology:
-
Soil Treatment: Samples of viable soil are treated with a known concentration of this compound. For aerobic studies, the soil moisture is adjusted to 40-60% of its maximum water holding capacity, and the test vessels are continuously aerated. For anaerobic studies, the soil is saturated with water and purged with an inert gas (e.g., nitrogen) to establish and maintain anaerobic conditions.
-
Incubation: The treated soil samples are incubated in the dark at a controlled temperature.
-
Sampling and Analysis: At various time intervals, soil samples are extracted and analyzed for the concentration of the parent compound and its major transformation products. Volatile degradation products can be trapped and analyzed.
-
Data Analysis: The rate of degradation is determined by plotting the concentration of this compound over time, and a degradation half-life (DT₅₀) is calculated.
Phototransformation on Soil Surfaces
This experiment aims to determine the rate of degradation of a chemical on a soil surface when exposed to light.
Methodology:
-
Sample Preparation: A thin layer of soil is treated with this compound.
-
Irradiation: The treated soil samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp) under controlled temperature and humidity. Dark controls are maintained under the same conditions but shielded from light.
-
Analysis: At different time points, the soil is extracted and analyzed for the parent compound and its photoproducts.
-
Calculation: The rate of phototransformation is calculated from the disappearance of the parent compound in the irradiated samples, corrected for any degradation observed in the dark controls.
Conclusion
This compound is an important industrial chemical and a known environmental metabolite of several organophosphate insecticides. While some information exists on its biodegradation in wastewater treatment systems, there is a significant lack of quantitative data regarding its environmental fate and transport. Specifically, data on hydrolysis and photolysis rates, soil sorption coefficients, and bioaccumulation potential are needed for a comprehensive risk assessment. The standardized experimental protocols outlined in this guide provide a framework for generating the necessary data to fill these knowledge gaps. Further research is warranted to fully characterize the environmental behavior of this compound and to understand its potential impact on ecosystems.
References
- 1. O,O-dimethyl phosphorodithioate | C2H7O2PS2 | CID 12959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethyl dithiophosphoric acid - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemsafetypro.com [chemsafetypro.com]
- 6. Predicting the Bioconcentration Factor in Fish from Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Spectroscopic Analysis of O,O-Dimethyl Dithiophosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of O,O-Dimethyl dithiophosphate, a key intermediate in the synthesis of various organophosphorus compounds. This document details the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data and provides standardized experimental protocols for obtaining these spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The following sections summarize the expected chemical shifts and coupling constants for ¹H, ¹³C, and ³¹P NMR analysis.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by a doublet corresponding to the six equivalent protons of the two methoxy groups.
Table 1: ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| -OCH₃ | ~3.8 | Doublet | ³JP-H ≈ 14-16 |
Note: The exact chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will show a single resonance for the two equivalent methyl carbons, which is split into a doublet by the phosphorus nucleus.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| -OCH₃ | ~54 | Doublet | ²JP-C ≈ 6-8 |
Note: The exact chemical shift can vary depending on the solvent and concentration. A reference spectrum for O,O-dimethyl phosphorodithioate is available on PubChem[1].
³¹P NMR Spectroscopy
The phosphorus-31 NMR spectrum is a crucial tool for characterizing organophosphorus compounds. For this compound, a single resonance is expected.
Table 3: ³¹P NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ) ppm |
| ³¹P | ~90-95 |
Note: The chemical shift is relative to 85% H₃PO₄. A reference spectrum for O,O-dimethyl phosphorodithioate is available on PubChem[1].
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in this compound. The key vibrational frequencies are associated with the P=S, P-O-C, and C-H bonds.
Table 4: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| P=S | Stretching | ~650 - 700 | Strong |
| P-O-C | Asymmetric Stretching | ~1000 - 1050 | Strong |
| P-O-C | Symmetric Stretching | ~750 - 850 | Medium |
| C-H (in -OCH₃) | Stretching | ~2850 - 2960 | Medium |
| C-H (in -OCH₃) | Bending | ~1450 | Medium |
Note: The exact positions and intensities of the absorption bands can be influenced by the physical state of the sample (neat liquid, solution) and intermolecular interactions.
Experimental Protocols
The following are detailed methodologies for conducting NMR and IR spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H, ¹³C, and ³¹P NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tubes (5 mm)
-
Pipettes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) directly in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex gently if necessary.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Set the appropriate acquisition parameters for each nucleus (¹H, ¹³C, ³¹P), including pulse sequence, acquisition time, relaxation delay, and number of scans. For ³¹P NMR, a proton-decoupled experiment is typically performed.
-
-
Data Acquisition:
-
Acquire the Free Induction Decay (FID) for each nucleus.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the NMR spectrum.
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum using the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., 85% H₃PO₄ for ³¹P).
-
Integrate the signals in the ¹H spectrum and identify the chemical shifts, multiplicities, and coupling constants.
-
IR Spectroscopy Protocol
Objective: To obtain the infrared spectrum of this compound.
Materials:
-
This compound sample (liquid)
-
FTIR spectrometer with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR, or salt plates - NaCl/KBr)
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Clean the ATR crystal or salt plates thoroughly with a suitable solvent and allow it to dry completely.
-
-
Background Spectrum:
-
Acquire a background spectrum of the empty ATR crystal or clean salt plates. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O) and the sampling accessory.
-
-
Sample Application:
-
For ATR: Place a small drop of the liquid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
For Salt Plates: Place a drop of the sample on one salt plate and carefully place the second plate on top to create a thin liquid film.
-
-
Data Acquisition:
-
Place the sample accessory into the spectrometer's sample compartment.
-
Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
-
References
An In-depth Technical Guide to the Reaction Kinetics of O,O-Dimethyl Dithiophosphate Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
O,O-Dimethyl dithiophosphoric acid (DMDTP) and its corresponding salts are pivotal intermediates in the synthesis of various agrochemicals, lubricant additives, and flotation agents. A thorough understanding of the reaction kinetics governing its synthesis is crucial for process optimization, yield maximization, and ensuring product purity. This technical guide provides a comprehensive overview of the synthesis of O,O-Dimethyl dithiophosphate, detailing the reaction pathways, influencing factors, and methodologies for kinetic analysis. While specific kinetic data for the synthesis reaction is sparse in publicly available literature, this document outlines the established experimental protocols for synthesis and the analytical techniques required to conduct a robust kinetic study. Data on the hydrolysis kinetics of related dithiophosphates is presented to illustrate the type of quantitative analysis achievable.
Introduction
O,O-Dialkyl dithiophosphates are a versatile class of organophosphorus compounds, with the dimethyl variant serving as a key precursor for insecticides like Malathion and Dimethoate.[1] The primary industrial synthesis route involves the reaction of phosphorus pentasulfide (P₂S₅) with an alcohol, in this case, methanol.[2] The reaction is a two-stage process: first, the formation of O,O-dimethyldithiophosphoric acid, followed by its neutralization to produce a stable salt, such as sodium or zinc this compound.[1]
The reaction is known to be highly exothermic, which presents challenges for temperature control and can lead to the formation of undesirable by-products.[1][3] Consequently, controlling the reaction kinetics is paramount for industrial-scale production. This guide consolidates information from various sources to provide a detailed account of the synthesis process and a framework for its kinetic investigation.
Synthesis Pathway and Reaction Mechanism
The synthesis of this compound salts typically proceeds via the formation of the dithiophosphoric acid intermediate from phosphorus pentasulfide and methanol.
P₂S₅ + 4 CH₃OH → 2 (CH₃O)₂PS₂H + H₂S[2]
The resulting O,O-dimethyldithiophosphoric acid is then neutralized with a suitable base, such as sodium hydroxide or zinc oxide, to form the corresponding salt.
2 (CH₃O)₂PS₂H + ZnO → Zn[S₂P(OCH₃)₂]₂ + H₂O[2]
The overall reaction pathway is depicted in the diagram below.
Caption: Synthesis of this compound Salts.
Reaction Kinetics
The reaction between phosphorus pentasulfide and methanol is vigorous and exothermic.[4] The kinetics are significantly influenced by several factors:
-
Temperature: Higher temperatures increase the reaction rate but can also promote the formation of by-products. A controlled temperature range, typically between 60°C and 75°C, is recommended for optimal yield and purity.[1]
-
Solvent: The use of an inert solvent, such as toluene, is critical.[1] A solvent helps to manage the reaction's exothermicity by improving heat dissipation, preventing local overheating, and increasing the solubility of P₂S₅. This leads to a more controlled reaction rate and higher yields.[1]
-
Reactant Ratio: The stoichiometry of the reactants plays a crucial role in driving the reaction to completion and minimizing unreacted starting materials. A molar ratio of approximately 4 moles of alcohol to 1 mole of P₂S₅ is common practice.[5]
Quantitative Kinetic Data
While detailed kinetic studies determining the rate law, rate constants, and activation energy for the synthesis of this compound are not extensively reported in the literature, studies on the hydrolysis of related dithiophosphates provide insight into the methods used for such kinetic analyses. The hydrolysis of dithiophosphates has been shown to follow pseudo-first-order kinetics.[6] A summary of hydrolysis rate constants for various dithiophosphates at 85°C is presented below as an example of kinetic data.
| Compound | R Group | Rate Constant (k, h⁻¹) at 85°C | Reference |
| Potassium dibutyldithiophosphate | n-Butyl | 6.9 x 10⁻⁴ | [6] |
| Potassium di-tert-butyldithiophosphate | tert-Butyl | 9.5 | [6] |
| Dithiophosphate 8 (from tert-butanol) | tert-Butyl | 14.1 | [7] |
| Dithiophosphate 1 (from n-butanol) | n-Butyl | 1.0 x 10⁻³ | [7] |
This table illustrates the significant impact of the alkyl group's structure on reaction rates, a factor that would similarly influence synthesis kinetics.
Experimental Protocols
Synthesis of O,O-Dimethyldithiophosphoric Acid (Toluene Method)
This protocol is adapted from a patented process designed for high yield and purity.[1]
-
Reactor Setup: Charge a suitable reactor equipped with a stirrer, thermometer, and reflux condenser with 1100 g of toluene and 555 g of highly reactive phosphorus pentasulfide.
-
Reactant Addition: Under vigorous stirring, begin feeding 800 g of methanol into the reactor.
-
Temperature Control: Maintain the reaction temperature between 60°C and 75°C. The heat of the reaction is typically sufficient to maintain this temperature. Control the rate of methanol addition to regulate the temperature.
-
Reaction Time: The total time for methanol addition and subsequent reaction should be between 30 and 60 minutes.
-
Product Isolation: After the reaction is complete, the resulting toluene solution contains O,O-dimethyldithiophosphoric acid. The reported yield of the acid is between 91-93% based on the initial methanol.[1] This solution can be used directly for the subsequent neutralization step.
Synthesis of Potassium O,O-dialkyl Dithiophosphate (General Procedure)
This protocol is adapted from a study on dithiophosphate hydrolysis.[7]
-
Reaction Mixture: Prepare a mixture of phosphorus pentasulfide (P₂S₅, 1 eq) and toluene (approx. 20 mL per 3 mmol of P₂S₅).
-
Alcohol Addition: Slowly add the desired alcohol (2 eq) to the P₂S₅/toluene mixture over 2 minutes.
-
Heating: Stir the contents at a specified temperature (e.g., 90°C) for a set duration (e.g., 12 hours).
-
Neutralization: Cool the reaction mixture in an ice bath. Slowly add a solution of potassium hydroxide (e.g., 0.75 M) to neutralize the acid and form the potassium salt.
-
Purification: Dry the crude product under reduced pressure and purify by flash chromatography.
Methodology for Kinetic Studies
A kinetic study of the synthesis reaction would involve monitoring the concentration of reactants and/or products over time.
Analytical Methods
Several analytical techniques are suitable for quantifying the species in the reaction mixture:
-
³¹P NMR Spectroscopy: This is a powerful technique for monitoring phosphorus-containing compounds. The disappearance of the P₂S₅ signal and the appearance of the this compound signal can be integrated over time to determine reaction rates.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization, GC-MS can be used to separate and quantify the volatile components of the reaction mixture. This is particularly useful for tracking the consumption of methanol and the formation of the product.[8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is highly sensitive and specific, making it suitable for accurately quantifying the non-volatile dithiophosphoric acid and its salts in the reaction medium.[8][9]
Proposed Experimental Workflow for Kinetic Analysis
The following workflow outlines the steps for conducting a kinetic investigation of the synthesis reaction.
Caption: Workflow for a kinetic study of DMDTP synthesis.
Conclusion
The synthesis of this compound is a well-established industrial process, yet detailed public data on its reaction kinetics remain limited. The reaction is primarily governed by temperature and the presence of a suitable solvent to control its exothermic nature. This guide has provided detailed synthesis protocols and outlined a robust workflow for a comprehensive kinetic investigation using modern analytical techniques such as ³¹P NMR and mass spectrometry. By undertaking such studies, researchers and chemical engineers can better optimize reaction conditions to enhance safety, improve yield, and increase the economic efficiency of producing this vital chemical intermediate.
References
- 1. US4049755A - Process for preparing O,O-dimethyldithiophosphoric acid and alkaline salts thereof - Google Patents [patents.google.com]
- 2. Zinc dithiophosphate - Wikipedia [en.wikipedia.org]
- 3. US3403201A - Method for the preparation of o, o-dimethyl-s-(1, 2-dicarbethoxyethyl)dithiophosphate - Google Patents [patents.google.com]
- 4. bch.ro [bch.ro]
- 5. US3426054A - Preparation of metal dialkyl dithiophosphates - Google Patents [patents.google.com]
- 6. Synthesis, Stability, and Kinetics of Hydrogen Sulfide Release of Dithiophosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Navigating the Hazards of O,O-Dimethyl Dithiophosphate: A Technical Guide for Laboratory Professionals
An In-depth Examination of Safety Protocols and Handling Procedures for a Widely Used Organophosphorus Compound
O,O-Dimethyl dithiophosphate (DMDTP), an organophosphorus compound with the chemical formula (CH₃O)₂PS₂H, is a crucial intermediate in the synthesis of various products, including the insecticide malathion.[1] While invaluable in chemical and pharmaceutical research, its handling demands a comprehensive understanding of its associated hazards and strict adherence to safety protocols. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth analysis of the safety data for DMDTP and outlines essential precautions for its safe handling, storage, and disposal.
Unveiling the Hazard Profile of this compound
A thorough understanding of the inherent risks associated with a chemical is the foundation of safe laboratory practice. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating these hazards.
GHS Classification and Associated Dangers
This compound is classified under multiple hazard categories, reflecting its complex risk profile.[2][3] These classifications necessitate a multi-faceted approach to safety, addressing flammability, corrosivity, and various health hazards.
Table 1: GHS Hazard Classification for this compound [2][3]
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity (Inhalation) | Category 2 | H330: Fatal if inhaled |
| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child |
| Hazardous to the Aquatic Environment (Long-term) | Category 3 | H412: Harmful to aquatic life with long lasting effects |
The signal word "Danger" is prominently used on safety data sheets (SDS) for DMDTP, underscoring the severity of these potential hazards.[2][3]
Physical and Chemical Properties: A Cursory Glance
Understanding the physical and chemical properties of DMDTP is essential for anticipating its behavior under various laboratory conditions.
Table 2: Key Physical and Chemical Properties of this compound [1][4]
| Property | Value |
| CAS Number | 756-80-9 |
| Molecular Formula | C₂H₇O₂PS₂ |
| Molecular Weight | 158.18 g/mol |
| Appearance | Colorless to light yellow to red clear liquid |
| Boiling Point | 57 °C at 4 mmHg |
| Flash Point | 48 °C |
| Specific Gravity | 1.29 (20/20 °C) |
| Refractive Index | 1.53 |
Engineering Controls and Personal Protective Equipment: The First Lines of Defense
A robust safety strategy for handling this compound relies on a hierarchy of controls, prioritizing engineering solutions to minimize exposure, supplemented by appropriate personal protective equipment (PPE).
Engineering Controls: Isolating the Hazard
The primary objective of engineering controls is to contain the chemical at its source, preventing its release into the laboratory environment.
-
Ventilation: All handling of DMDTP should be conducted in a well-ventilated area.[5] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[6] Local exhaust ventilation should be employed at points of potential vapor or mist generation.[3]
-
Closed Systems: Whenever feasible, handle the product within a closed system to prevent any release into the workspace.[3]
-
Emergency Infrastructure: Readily accessible safety showers and eye wash stations are mandatory in any area where DMDTP is handled.[3]
Personal Protective Equipment (PPE): A Necessary Barrier
While engineering controls are paramount, the use of appropriate PPE provides an essential final barrier against exposure.
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to recognized standards such as EN 166 (EU) or NIOSH (US).[5][6]
-
Skin Protection:
-
Gloves: Chemical-resistant, impervious gloves, such as nitrile rubber with a thickness greater than 0.11 mm, are required.[7] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[5][7]
-
Protective Clothing: Wear a long-sleeved, impermeable lab coat or gown to provide a barrier against skin contamination.[5][6] Fire/flame resistant and impervious clothing is recommended.[5]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational limits, or during emergency situations, a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)) must be used.
Safe Handling and Storage Protocols: A Step-by-Step Approach
Adherence to strict handling and storage procedures is critical to prevent accidents and ensure the long-term integrity of the chemical.
Handling Procedures
-
Review the SDS: Before commencing any work, thoroughly read and understand the Safety Data Sheet for this compound.[6]
-
Avoid Contact: Prevent all personal contact, including inhalation of vapors or mists.[8]
-
Grounding and Bonding: Take precautionary measures against static discharge. Use non-sparking tools and explosion-proof equipment.[3][5] Ground and bond containers and receiving equipment.[5]
-
Prevent Aerosolization: Avoid the formation of dust and aerosols.[5]
-
Prohibited Actions: Do not eat, drink, or smoke in areas where DMDTP is handled.[5]
Storage Conditions
-
Container Integrity: Store in the original, tightly closed, and properly labeled container.[5] The container should be corrosion-resistant with a resistant inner liner.[5]
-
Temperature and Environment: Store in a cool, dry, and well-ventilated place.[5] Some sources recommend storage in a freezer under an inert gas.[3]
-
Incompatible Materials: Store away from incompatible materials such as oxidizing agents, reducing agents, and acids.[8]
-
Security: Store in a locked-up area to restrict access to authorized personnel.[5]
Emergency Procedures: Preparedness and Response
In the event of an accidental release or exposure, a swift and informed response is crucial to mitigate harm.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an exposure.
Table 3: First Aid Procedures for this compound Exposure [3][5][9]
| Exposure Route | First Aid Instructions |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the affected areas with plenty of water. Wash with soap and water. Seek medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. |
Accidental Release Measures
A clear and practiced spill response plan is essential for managing accidental releases safely and effectively.
-
Evacuate and Isolate: Clear the immediate area of all personnel and move upwind.[8] Isolate the spill or leak area.[10]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Personal Protection: Wear full body protective clothing with breathing apparatus during cleanup.[8]
-
Containment: Prevent the spillage from entering drains or watercourses.[8] Contain and absorb the spill with inert material such as sand, earth, or vermiculite.[8]
-
Cleanup: Collect the absorbed material into a suitable, labeled container for disposal.[8]
-
Decontamination: Wash the spill area and decontaminate all protective clothing and equipment before storing and reusing.[8]
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5] For large fires, water spray or fog can be used.[8]
-
Protective Actions: Wear self-contained breathing apparatus for firefighting if necessary.[5] Cool fire-exposed containers with water spray from a protected location.[8]
Toxicological Insights and Health Effects
This compound is a metabolite of several organophosphate pesticides.[4][11] While dialkyl phosphate metabolites are generally considered less toxic than their parent compounds as they do not significantly inhibit cholinesterase activity, exposure to the parent compounds can lead to neurological and cognitive symptoms.[4][11] Chronic or repeated exposure to organophosphates may cause impaired memory, headaches, and mood swings.[11]
Disposal Considerations
Unused or unwanted this compound must be disposed of as hazardous waste in accordance with local, regional, and national regulations.[6] Waste containers should be kept closed when not in use.[6]
Visualizing Safety Workflows
To further clarify the critical safety procedures, the following diagrams illustrate the recommended workflows for emergency response and the hierarchy of controls for handling this compound.
Caption: Emergency response workflow for spills and personal exposure.
Caption: Hierarchy of controls for handling this compound.
Conclusion
This compound is a valuable chemical for research and development, but its hazardous properties demand the utmost respect and caution. By implementing a comprehensive safety program that includes robust engineering controls, appropriate personal protective equipment, and strict adherence to safe handling and emergency procedures, laboratory professionals can mitigate the risks and ensure a safe working environment. This guide serves as a technical resource to empower researchers with the knowledge necessary to handle this compound responsibly.
References
- 1. Dimethyl dithiophosphoric acid - Wikipedia [en.wikipedia.org]
- 2. biosynth.com [biosynth.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. O,O-dimethyl phosphorodithioate | C2H7O2PS2 | CID 12959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. echemi.com [echemi.com]
- 10. DIMETHYL PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Dimethyldithiophosphate (DMDTP) - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
Solubility of O,O-Dimethyl Dithiophosphate in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of O,O-Dimethyl dithiophosphate (DMDTP), a key intermediate in the synthesis of various organophosphorus compounds, including the insecticide Malathion. Understanding its solubility is critical for reaction kinetics, purification processes, and formulation development.
Core Data Presentation: Solubility Profile
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature. However, based on available data and chemical principles, a qualitative and quantitative summary is presented below. The principle of "like dissolves like" suggests that DMDTP, a polar protic compound, will exhibit solubility in polar organic solvents.
| Solvent Class | Solvent | Quantitative Solubility | Qualitative Solubility |
| Water | Water | 226 g/L at 20°C[1] | Soluble |
| Aromatic Hydrocarbons | Toluene | Data not available | Soluble[2] |
| Alcohols | Methanol | Data not available | Expected to be soluble |
| Ethanol | Data not available | Expected to be soluble | |
| Ketones | Acetone | Data not available | Expected to be soluble |
| Esters | Ethyl Acetate | Data not available | Expected to be soluble |
| Ethers | Diethyl Ether | Data not available | Expected to be soluble |
| Halogenated Hydrocarbons | Dichloromethane | Data not available | Expected to be soluble |
Experimental Protocols: Determination of Solubility
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the static equilibrium method, a common and reliable technique.
Objective: To determine the saturation solubility of this compound in a specified organic solvent at a given temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (± 0.0001 g)
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Vials with airtight seals
-
Spectrophotometer or High-Performance Liquid Chromatograph (HPLC) for concentration analysis
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, cease agitation and allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid phase) using a pre-warmed pipette to prevent precipitation.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals.
-
-
Gravimetric Analysis (for non-volatile solvents):
-
Weigh the vial containing the filtered solution.
-
Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that does not cause degradation of the solute.
-
Once the solvent is completely removed, re-weigh the vial containing the solid residue.
-
The mass of the dissolved this compound can be determined by the difference in weight.
-
Solubility can then be calculated in g/L or other appropriate units.
-
-
Instrumental Analysis (for volatile solvents or higher accuracy):
-
Accurately dilute the filtered solution with a known volume of the solvent.
-
Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical instrument such as a UV-Vis spectrophotometer or HPLC.
-
From the concentration of the diluted solution, calculate the original concentration of the saturated solution.
-
Safety Precautions: this compound is a hazardous substance. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Mandatory Visualization: Synthesis of Malathion
This compound is a critical precursor in the industrial synthesis of the insecticide Malathion. The reaction involves the addition of DMDTP to diethyl maleate.
Caption: Reaction pathway for the synthesis of Malathion.
References
An In-depth Technical Guide to O,O-Dimethyl Dithiophosphate: Discovery, History, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of O,O-Dimethyl dithiophosphate, a pivotal organophosphorus compound. Delving into its historical discovery, synthesis, and mechanism of action, this document serves as a detailed resource, summarizing key data, outlining experimental protocols, and visualizing complex pathways to support advanced research and development in chemistry and toxicology.
Discovery and Historical Context
The journey of this compound is intrinsically linked to the broader history of organophosphorus chemistry. The foundational work on dithiophosphates emerged in the early 20th century, building upon the advancements in organic phosphorus chemistry by scientists like August Michaelis and Alexander Arbusov. While a specific date for the initial synthesis of this compound is not prominently documented, its development is a part of the intensive research into organophosphate compounds that commenced in the 1930s, spearheaded by the German chemist Gerhard Schrader and his team at IG Farben. This research was initially aimed at developing novel insecticides.
Organophosphate insecticides, including those derived from this compound, were not commercialized until after World War II. Parathion was among the first to be marketed, followed by malathion and azinphos-methyl. This compound established its significance as a crucial intermediate in the production of widely used organophosphate insecticides, such as malathion and dimethoate. These insecticides function as acetylcholinesterase inhibitors, a discovery that stemmed from the parallel development of organophosphates as nerve agents.
Physicochemical Properties
This compound, also known by its IUPAC name O,O-Dimethyl phosphorodithioate, is a colorless liquid under standard conditions, though it may appear darker in impure forms.[1] It is a key precursor in various chemical syntheses due to the reactivity of its dithiophosphate moiety.
| Property | Value | Reference(s) |
| IUPAC Name | O,O-Dimethyl phosphorodithioate | [1] |
| Synonyms | O,O-Dimethyl dithiophosphoric acid, Dimethyl dithiophosphate, Dimethyl phosphorodithioate, DMDTP | [1][2] |
| CAS Number | 756-80-9 | [2] |
| Molecular Formula | C₂H₇O₂PS₂ | [2] |
| Molecular Weight | 158.18 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 62-64 °C at 0.5 mmHg | [1] |
| Flash Point | 88 °C | [3] |
Synthesis of this compound
The primary industrial synthesis of this compound involves the reaction of phosphorus pentasulfide (P₄S₁₀) with methanol.[1] This exothermic reaction is typically carried out in an inert solvent to control the temperature.
General Reaction Scheme
The overall chemical equation for the synthesis is as follows:
P₂S₅ + 4 CH₃OH → 2 (CH₃O)₂PS₂H + H₂S[4]
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a general method for the synthesis of O,O-Dimethyl dithiophosphoric acid.
Materials:
-
Phosphorus pentasulfide (P₂S₅)
-
Anhydrous Methanol (CH₃OH)
-
Inert solvent (e.g., Toluene)
-
Reaction flask equipped with a stirrer, dropping funnel, condenser, and a gas outlet to a scrubber (for H₂S)
-
Heating mantle
-
Ice bath
Methodology:
-
A reaction flask is charged with phosphorus pentasulfide (1 molar equivalent) and an inert solvent such as toluene under a nitrogen atmosphere.
-
Anhydrous methanol (4 molar equivalents) is added slowly from a dropping funnel to the stirred suspension.
-
The reaction is exothermic, and the addition rate should be controlled to maintain a target temperature, typically between 60-75°C.[5] An ice bath may be necessary for cooling.
-
After the addition of methanol is complete, the reaction mixture is stirred at the same temperature for a period of 30-60 minutes to ensure the reaction goes to completion.[5]
-
The reaction progress can be monitored by techniques such as ³¹P NMR spectroscopy.
-
Upon completion, the mixture is cooled to room temperature. The resulting solution of O,O-Dimethyl dithiophosphoric acid in toluene can be used directly for subsequent reactions or purified further.
Caution: This reaction produces hydrogen sulfide (H₂S), a highly toxic and flammable gas. All operations must be conducted in a well-ventilated fume hood with appropriate safety measures.
References
- 1. Dimethyl dithiophosphoric acid - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. echemi.com [echemi.com]
- 4. Diethyl dithiophosphoric acid - Wikipedia [en.wikipedia.org]
- 5. US4049755A - Process for preparing O,O-dimethyldithiophosphoric acid and alkaline salts thereof - Google Patents [patents.google.com]
O,O-Dimethyl Dithiophosphate: A Core Component in Organophosphorus Chemistry
An In-depth Technical Guide for Researchers and Scientists
Abstract
O,O-Dimethyl dithiophosphate (DMDTP) is a pivotal organophosphorus compound, identified by CAS number 756-80-9, that serves as a fundamental building block in a multitude of chemical applications.[1][2] Primarily recognized as a critical intermediate in the synthesis of major organophosphorus pesticides like malathion and dimethoate, its utility extends to industrial processes such as water treatment for heavy metal removal and the formulation of lubricant additives through the formation of metal complexes.[3][4] Furthermore, its role as an enzyme inhibitor makes it a valuable tool in biochemical research.[5][6] This document provides a comprehensive technical overview of DMDTP, detailing its physicochemical properties, synthesis protocols, key chemical reactions, analytical methodologies, and toxicological profile, tailored for professionals in research, and development.
Physicochemical and Spectroscopic Properties
This compound is a colorless liquid in its pure form, though industrial grades may appear as a black liquid with a distinct, unpleasant odor.[1][2][5][7] Its reactivity is primarily centered around the dithiophosphate group, which makes it a versatile reagent in organic synthesis.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 756-80-9 | [7][8] |
| Molecular Formula | C2H7O2PS2 | [8][9] |
| Molecular Weight | 158.18 g/mol | [8][10] |
| Appearance | Colorless liquid | [1][2] |
| Density | 1.29 g/cm³ | [7] |
| Boiling Point | 65°C | [7] |
| Flash Point | 71.2°C | [7][9] |
| Solubility in Water | 226 g/L at 20°C | [7] |
| Vapor Pressure | 1.33 hPa at 48.5°C | [7] |
| Refractive Index | 1.535 | [7] |
Table 2: Spectroscopic Data for this compound and Related Compounds
| Spectroscopy Type | Compound | Chemical Shift (δ ppm) / Signal | Reference |
| ¹³C NMR | O,O-dimethyl phosphorodithioate | Data available, specific shifts not detailed in provided text | [8] |
| ³¹P NMR | Methyl Paraoxon (related OP) | -4.3 ppm (referenced against H₃PO₄) | [11] |
| ³¹P NMR | Dimethyl phosphate (DMP, a metabolite) | Signal observed, specific shift varies with conditions | [11] |
| ³¹P NMR | O,O-Dimethyl-S-trimethylsilyldithiophosphate | Data available from spectral databases | [12] |
Synthesis and Manufacturing
The predominant industrial synthesis of this compound involves the reaction of phosphorus pentasulfide (P₄S₁₀) with methanol.[8][13] This exothermic reaction requires careful temperature control to ensure high purity and yield. Toluene is sometimes used as a diluent to manage the reaction temperature.[14]
General Synthesis Pathway
The overall reaction is as follows: P₂S₅ + 4 CH₃OH → 2 (CH₃O)₂PS₂H + H₂S[13]
// Nodes P4S10 [label="Phosphorus Pentasulfide\n(P₄S₁₀)", fillcolor="#F1F3F4", fontcolor="#202124"]; Methanol [label="Methanol\n(CH₃OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reactor [label="Reaction Vessel\n(40-55°C)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.5]; Cooling [label="Cooling\n(to 35°C)", fillcolor="#FBBC05", fontcolor="#202124"]; DMDTP [label="O,O-Dimethyl\nDithiophosphate\n(Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; H2S [label="Hydrogen Sulfide\n(Byproduct)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges P4S10 -> Reactor; Methanol -> Reactor [label="Dropwise addition"]; Reactor -> Cooling [label="Reaction completion"]; Cooling -> DMDTP; Reactor -> H2S [style=dashed]; }
Caption: General workflow for the industrial synthesis of DMDTP.
Experimental Protocol: Synthesis of this compound
This protocol is based on a common industrial method.[10]
-
Charging the Reactor: Add a specific mass of phosphorus pentasulfide to a suitable reaction vessel equipped with stirring and temperature control.
-
Methanol Addition: Under continuous stirring, begin the dropwise addition of methanol. The mass ratio of phosphorus pentasulfide to methanol is approximately 0.7:1.
-
Temperature Control: Maintain the reaction temperature between 40-45°C during the addition of methanol, which should take approximately 2 hours.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 50-55°C for an additional 2 hours to ensure the reaction goes to completion.
-
Cooling and Discharge: Cool the reaction mixture to 35°C.
-
Product Isolation: Discharge the final product. The hydrogen sulfide gas generated during the reaction must be safely scrubbed. This process typically yields over 75%.[10]
Key Chemical Reactions and Applications
DMDTP's reactivity makes it a cornerstone intermediate for a wide range of commercially important products.
Intermediate in Pesticide Synthesis
The primary application of DMDTP is in the agrochemical industry as a precursor for potent organophosphorus insecticides.[5][4][9] It is a key building block for dimethoate and malathion, which are valued for their effectiveness against a broad spectrum of agricultural pests.[1][9][15]
// Nodes DMDTP [label="O,O-Dimethyl\nDithiophosphate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reactant_A [label="Reactant A\n(e.g., N-methylchloroacetamide\nfor Dimethoate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reactant_B [label="Reactant B\n(e.g., Diethyl maleate\nfor Malathion)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction1 [label="Condensation\nReaction", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction2 [label="Addition\nReaction", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Dimethoate [label="Dimethoate", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; Malathion [label="Malathion", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges DMDTP -> Reaction1; Reactant_A -> Reaction1; Reaction1 -> Dimethoate;
DMDTP -> Reaction2; Reactant_B -> Reaction2; Reaction2 -> Malathion; }
Caption: DMDTP as a central precursor in pesticide synthesis.
Formation of Metal Dithiophosphate Complexes
DMDTP and its analogues react with metal oxides, chlorides, or acetates to form stable metal dithiophosphate complexes.[3][13] Zinc dialkyldithiophosphates (ZDDPs), formed from the reaction with zinc oxide, are widely used as anti-wear and antioxidant additives in lubricating oils.[3][14][13]
// Nodes DMDTP [label="2x O,O-Dimethyl\nDithiophosphate\n((CH₃O)₂PS₂H)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MetalOxide [label="Metal Oxide\n(e.g., ZnO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Complex [label="Metal Dithiophosphate\nComplex (ZDDP)", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; Water [label="H₂O", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges DMDTP -> Reaction; MetalOxide -> Reaction; Reaction -> Complex; Reaction -> Water [style=dashed]; }
Caption: Synthesis of a metal dithiophosphate complex (e.g., ZDDP).
Other Applications
-
Water Treatment: DMDTP is utilized in water treatment processes to effectively remove heavy metals and other pollutants.[1][5]
-
Mineral Flotation: As a dithiophosphate, it finds use as a collector in the froth flotation process for the purification of ores, such as copper.[3][16]
-
Biochemical Research: It acts as an enzyme inhibitor, making it a useful reagent for studying biochemical pathways and enzyme functions.[5][6]
Analytical Methodologies
The detection of DMDTP and its metabolites, known as dialkyl phosphates (DAPs), is crucial for biomonitoring human exposure to organophosphate pesticides.[17] Advanced analytical techniques are employed for their quantification in biological matrices like urine.
Table 3: Comparative Analysis of Analytical Methods for DAP Metabolite Detection
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Matrix | Reference |
| GC-FPD | 0.10 - 2.5 ng/mL | 0.25 - 2.5 ng/mL | 94 - 119 | Urine | [18] |
| GC-MS | 0.10 - 2.5 ng/mL | 0.25 - 2.5 ng/mL | 92 - 103 | Urine | [18] |
| UFLC-MS/MS | 0.0201 - 0.0697 ng/mL | 0.0609 - 0.2112 ng/mL | 93 - 102 | Urine | [17][18] |
Experimental Protocol: UFLC-MS/MS Analysis of DAP Metabolites in Urine
This method allows for the direct and highly sensitive analysis of DAP metabolites, including DMDTP, without a derivatization step.[17][18]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of a urine sample, add an appropriate internal standard.
-
Perform liquid-liquid extraction (LLE) using ethyl acetate.[17][18]
-
Vortex and centrifuge the sample.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.[18]
-
-
UFLC-MS/MS Analysis:
-
UFLC System: Shimadzu UFLC or equivalent.
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of methanol and water containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.[18]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
Detection: Utilize Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for each DAP metabolite.[18]
-
// Nodes Sample [label="Urine Sample\n(200 µL)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; LLE [label="Liquid-Liquid Extraction\n(Ethyl Acetate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Evap [label="Evaporation\n& Reconstitution", fillcolor="#FBBC05", fontcolor="#202124"]; UFLC [label="UFLC Separation\n(C18 Column)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MSMS [label="MS/MS Detection\n(ESI-, MRM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data [label="Data Analysis &\nQuantification", shape=document, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Sample -> LLE; LLE -> Evap; Evap -> UFLC; UFLC -> MSMS; MSMS -> Data; }
Caption: Workflow for DAP metabolite analysis by UFLC-MS/MS.
Toxicology and Environmental Fate
Understanding the toxicological profile and environmental behavior of DMDTP is essential for assessing its risk to human health and ecosystems.
Human Toxicology
DMDTP is classified as a hazardous substance.[19] It is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.[8][20] There is also evidence to suggest it may damage fertility or the unborn child.[8][20] Unlike many of its parent pesticide compounds (e.g., malathion), DMDTP itself is not a potent acetylcholinesterase (AChE) inhibitor.[15][21] Active organophosphate inhibitors typically possess a P=O (oxon) bond, whereas DMDTP has a P=S (thion) bond, which significantly reduces its ability to inhibit AChE.[21]
Table 4: Toxicological Data for this compound
| Endpoint | Species | Value | Hazard Classification | Reference |
| LC₅₀ (Inhalation) | Rat | 1,700 mg/m³/4h | Harmful if inhaled | [8] |
| Hazard Statement | N/A | H302: Harmful if swallowed | Acute Toxicity (Oral) | [8] |
| Hazard Statement | N/A | H314: Causes severe skin burns and eye damage | Skin Corrosion/Irritation | [8] |
| Hazard Statement | N/A | H361: Suspected of damaging fertility or the unborn child | Reproductive Toxicity | [8][20] |
| Hazard Statement | N/A | H412: Harmful to aquatic life with long lasting effects | Hazardous to the Aquatic Environment | [20] |
Environmental Fate
DMDTP is a common metabolite and environmental degradation product of numerous organophosphate insecticides, including dimethoate, malathion, and phosmet.[8][15] It can be found in soil, water, plants, and animals following the application of these pesticides.[8][10] DMDTP is biodegradable and can be effectively degraded by activated sludge in wastewater treatment facilities, with an optimal pH range of 6.5-7.0.[8][10]
// Nodes Parent_OP [label="Parent Organophosphorus\nPesticides\n(e.g., Malathion, Dimethoate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Environment [label="Soil, Water, Biota", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DMDTP [label="this compound\n(Metabolite)", fillcolor="#FBBC05", fontcolor="#202124"]; Degradation [label="Biodegradation\n(Activated Sludge, etc.)", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Products [label="Simpler, Less Toxic\nCompounds", shape=box, style="filled,rounded", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Parent_OP -> Environment [label="Application"]; Environment -> DMDTP [label="Metabolic\nDegradation"]; DMDTP -> Degradation; Degradation -> Products; }
Caption: Environmental formation and degradation pathway of DMDTP.
Conclusion
This compound is a remarkably versatile and economically significant compound in organophosphorus chemistry. Its role extends from being an indispensable intermediate in the production of life-sustaining agrochemicals to a key component in industrial lubricants and environmental remediation processes. A thorough understanding of its synthesis, reactivity, analytical detection, and toxicological profile is critical for researchers and scientists aiming to harness its properties safely and effectively. As technology advances, the applications for this foundational chemical will likely continue to expand, reinforcing its importance across multiple scientific and industrial domains.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Transition metal dithiophosphate complex - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. chembk.com [chembk.com]
- 8. O,O-dimethyl phosphorodithioate | C2H7O2PS2 | CID 12959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. innospk.com [innospk.com]
- 10. echemi.com [echemi.com]
- 11. rsc.org [rsc.org]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. Diethyl dithiophosphoric acid - Wikipedia [en.wikipedia.org]
- 14. US4049755A - Process for preparing O,O-dimethyldithiophosphoric acid and alkaline salts thereof - Google Patents [patents.google.com]
- 15. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 16. researchgate.net [researchgate.net]
- 17. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. O,O'-Dimethyl Dithiophosphate | 756-80-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 21. ndep.nv.gov [ndep.nv.gov]
Methodological & Application
Application Notes: The Role of O,O-Dimethyl Dithiophosphate in Dimethoate Production
Introduction
Dimethoate, O,O-dimethyl S-[2-(methylamino)-2-oxoethyl] phosphorodithioate, is a widely utilized organophosphate insecticide and acaricide effective against a broad range of pests.[1][2] Its synthesis relies on the reaction of a key intermediate, a salt of O,O-dimethyl dithiophosphoric acid, with N-methyl-2-chloroacetamide. The quality and purity of this intermediate, O,O-Dimethyl dithiophosphate, are critical factors that directly influence the yield, purity, and overall efficacy of the final dimethoate product.[3]
Core Synthesis Pathway
The industrial production of dimethoate is primarily achieved through a nucleophilic substitution reaction. The sodium or ammonium salt of this compound acts as the nucleophile, displacing the chloride ion from N-methyl-2-chloroacetamide.[1] The dithiophosphate functional group is central to forming the active pesticidal molecule.[3]
The O,O-dimethyl dithiophosphoric acid intermediate is itself synthesized from the reaction of phosphorus pentasulfide with methanol.[4][5][6] This acid is then neutralized with a base, such as sodium hydroxide or ammonia, to form the more stable and reactive salt used in the subsequent step.
Significance of Intermediate Purity
The use of high-purity this compound salt is essential for an efficient and clean reaction. Manufacturers often require an assay purity of ≥98.0% for this intermediate.[3] Impurities in the starting material can lead to the formation of unwanted byproducts, which may compromise the performance and safety profile of the final insecticide.[3] Key impurities in technical grade dimethoate that must be monitored and controlled include omethoate and isodimethoate.[7] Process optimizations, such as using specific catalysts and continuous device control, can improve the final dimethoate content to over 98%, exceeding standard requirements.[8]
Data Presentation
Table 1: Physicochemical Properties of Key Intermediates
| Property | Ammonium this compound | Sodium this compound | 2-Chloro-N-methylacetamide |
| CAS Number | 1066-97-3[3] | 3338-24-7 | 96-30-0[9] |
| Molecular Formula | C2H10NO2PS2[3] | C2H6NaO2PS2 | C3H6ClNO[9] |
| Molecular Weight | 175.21 g/mol [3] | 180.16 g/mol | 107.54 g/mol [9] |
| Appearance | White, solid crystalline substance[3] | Data not available in search results | White crystalline solid |
| Melting Point | 146-150°C[3] | Data not available in search results | 45-46°C[10] |
Table 2: Exemplary Reaction Parameters for Dimethoate Synthesis
| Parameter | Value | Reference |
| Reactant 1 | O,O-Sodium dimethylthiophosphate | [10] |
| Reactant 2 | 2-Chloro-N-methylacetamide | [10] |
| Molar Ratio (1:2) | 1:1 (0.2 mol : 0.2 mol) | [10] |
| Catalyst | Potassium Iodide | [10] |
| Solvent | Methanol | [10] |
| Temperature | 65°C | [10] |
| Reaction Time | 10 hours | [10] |
| Product Yield | 92.68% | [10] |
| Product Purity (GC) | 95.66% | [10] |
Experimental Protocols
Protocol 1: Synthesis of O,O-Dimethyl Dithiophosphoric Acid and its Sodium Salt
This protocol is based on general principles described in the literature for the synthesis of the intermediate acid and its subsequent neutralization.[11]
Materials:
-
Phosphorus pentasulfide (P2S5)
-
Methanol (CH3OH)
-
Toluene
-
Sodium Hydroxide (NaOH), 20% aqueous solution
Procedure:
-
In a suitable reactor, charge phosphorus pentasulfide and toluene as a diluent.
-
Under controlled conditions, add methanol to the reactor. The reaction is exothermic and will generate hydrogen sulfide gas, which must be safely scrubbed.
-
Maintain the reaction temperature between 60-75°C for approximately 30-60 minutes to yield a toluene solution of O,O-dimethyl dithiophosphoric acid.[11]
-
To prepare the sodium salt, continuously feed the resulting acid solution and a 20% aqueous NaOH solution into a separate reactor under vigorous stirring.
-
Maintain the temperature at 40-50°C and control the pH between 5 and 6 by regulating the inflow of the reactants.[11]
-
The resulting aqueous solution of Sodium this compound can be used directly or the salt can be isolated.
Protocol 2: Synthesis of Dimethoate from Sodium this compound
This protocol is adapted from a detailed laboratory procedure.[10]
Materials:
-
O,O-Sodium dimethylthiophosphate (32.82 g, 0.2 mol)
-
2-Chloro-N-methylacetamide (21.5 g, 0.2 mol)
-
Potassium iodide (1.66 g, 0.01 mol)
-
Methanol (120 mL)
Procedure:
-
To a 250 mL three-neck flask equipped with a stirrer and condenser, add O,O-Sodium dimethylthiophosphate, 2-Chloro-N-methylacetamide, potassium iodide, and methanol.[10]
-
Heat the reaction mixture to 65°C and maintain this temperature with stirring for 10 hours.[10]
-
After the reaction period, stop heating and allow the mixture to cool to room temperature.
-
Filter the mixture to remove the salt byproduct (sodium chloride) generated during the reaction.[10]
-
Remove the solvent (methanol) from the filtrate using a rotary evaporator.[10]
-
The resulting light-yellow product is crude dimethoate. Further purification can be performed if necessary. The expected yield is approximately 39.5 g (92.68%) with a purity of ~95.7%.[10]
Mandatory Visualization
Caption: Synthesis pathway of Dimethoate from its precursors.
References
- 1. Dimethoate | C5H12NO3PS2 | CID 3082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethoate - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Dimethyl dithiophosphoric acid - Wikipedia [en.wikipedia.org]
- 7. fao.org [fao.org]
- 8. CN107955034B - Preparation process of raw dimethoate - Google Patents [patents.google.com]
- 9. 2-chloro-N-methylacetamide | C3H6ClNO | CID 66773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. US4049755A - Process for preparing O,O-dimethyldithiophosphoric acid and alkaline salts thereof - Google Patents [patents.google.com]
Application Notes: O,O-Dimethyl Dithiophosphate in Mineral Flotation of Sulfide Ores
Introduction
O,O-Dimethyl dithiophosphate (DTP) is a widely utilized collector in the froth flotation of sulfide minerals. As a member of the dithiophosphate family of reagents, it demonstrates effective collecting properties for a range of sulfide minerals, including those of copper, lead, and zinc.[1] Its application is particularly noted for its selectivity against iron sulfides, such as pyrite, making it a valuable tool in complex multi-metal ore processing.[1][2] This document provides detailed application notes, experimental protocols, and a summary of quantitative data related to the use of this compound in sulfide ore flotation.
Mechanism of Action
The collecting action of this compound is based on its chemical adsorption onto the surface of sulfide minerals.[3] This interaction increases the hydrophobicity of the mineral particles, allowing them to attach to air bubbles in the flotation cell and be recovered in the froth. The mechanism is believed to involve the formation of metal-dithiophosphate complexes on the mineral surface.[3] For copper minerals, it is suggested that cuprous dithiophosphate is formed in neutral to slightly alkaline conditions.[3][4] The selectivity of DTP arises from the differential reactivity of the collector with various metal sulfides.
Diagram: Proposed Mechanism of DTP Adsorption on a Sulfide Mineral Surface
Caption: Mechanism of DTP collector action on sulfide minerals.
Selectivity and Performance
This compound exhibits good selectivity for various sulfide minerals. It is an effective collector for chalcopyrite, galena, and activated sphalerite.[1] A key advantage of DTP is its relatively weak collecting power for pyrite, especially in alkaline circuits, which allows for the selective flotation of valuable base metal sulfides from ores with high pyrite content.[1][5] The selectivity and recovery are significantly influenced by the pulp pH.
Influence of pH:
The pH of the pulp is a critical parameter in flotation with DTP. The stability and collecting strength of dithiophosphates are pH-dependent. Generally, DTPs are stable in a pH range of 4 to 12.[4] For copper sulfide flotation, DTPs are often used at a pH greater than 9.[4] In neutral or acidic conditions, dithiophosphate 25, a related compound, acts as a strong, non-selective collector for all sulfide minerals.[1] However, in an alkaline medium, its selectivity for minerals like galena and chalcopyrite over pyrite increases.[1]
Quantitative Data Summary
The following tables summarize quantitative data on the performance of dithiophosphates in the flotation of various sulfide ores.
Table 1: Flotation Recovery of Various Sulfide Minerals with Dithiophosphate Collectors
| Mineral | Collector | Dosage | pH | Recovery (%) | Source |
| Chalcopyrite | Sodium Diisobutyl Dithiophosphinate | 12 mg/L | 8 | 96.2 | [6] |
| Pyrite | Sodium Diisobutyl Dithiophosphinate | 12 mg/L | 8 | 13.5 | [6] |
| Galena | Sodium Diisobutyl Dithiophosphinate | 50 mg/L | 11 | 91.7 | [3] |
| Sphalerite | Sodium Diisobutyl Dithiophosphinate | 50 mg/L | 11 | 16.9 | [3] |
| Chalcopyrite | Di-secondary Butyl Dithiophosphate | - | - | 95.3 | [3] |
| Bornite | Ammonium Dibutyl Dithiophosphate (ADD) | - | ~9 | 84.2 | [7] |
| Galena | Diethyl Dithiophosphate (DPT) | 10⁻⁴ mol/L | - | - | [8] |
| Sphalerite | Diethyl Dithiophosphate (DPT) | 10⁻⁴ mol/L | - | - | [8] |
Table 2: Comparison of Dithiophosphate with other Collectors
| Mineral | Collector Combination | Copper Grade (%) | Copper Recovery (%) | Source |
| Chalcopyrite Ore | Di-secondary Butyl Dithiophosphate (DBD) | 19.4 | 95.3 | [3] |
| Chalcopyrite Ore | Dithiophosphate & Xanthate (3:1) | 24.7 | 96.3 | [3] |
Experimental Protocols
This section provides detailed protocols for laboratory-scale flotation experiments to evaluate the performance of this compound.
Protocol 1: Microflotation Tests for Single Minerals
Objective: To determine the floatability of a single mineral (e.g., galena, sphalerite) as a function of collector concentration and pH.
Materials and Equipment:
-
Pure mineral sample (e.g., galena, sphalerite), ground to a particle size of 38-74 μm.
-
This compound (or other dithiophosphate) solution of known concentration.
-
pH modifiers: NaOH and HCl solutions.
-
Frother (e.g., MIBC - Methyl Isobutyl Carbinol).
-
XFG flotation machine with a 40 mL cell.
-
Deionized water.
-
Stirring apparatus.
-
Drying oven.
-
Analytical balance.
Procedure:
-
Add 2.0 g of the pure mineral sample to the 40 mL flotation cell.
-
Add deionized water to the cell to the required volume.
-
Stir the pulp at a constant speed (e.g., 1900 rpm) for 1 minute to ensure proper suspension.
-
Adjust the pulp pH to the desired value using NaOH or HCl and condition for 3 minutes.
-
Add the desired concentration of the this compound collector and condition for a further 3-5 minutes.
-
Add the frother (e.g., a standard concentration of MIBC) and condition for 1 minute.
-
Introduce air into the cell and collect the froth for a set period (e.g., 3-5 minutes).
-
Collect both the floated (concentrate) and non-floated (tailings) fractions.
-
Dry both fractions in an oven and weigh them.
-
Calculate the mineral recovery as the mass of the mineral in the concentrate divided by the total mass of the mineral.
Diagram: Experimental Workflow for Microflotation
Caption: Workflow for a typical microflotation experiment.
Protocol 2: Bench-Scale Flotation of a Sulfide Ore
Objective: To evaluate the selective flotation of a valuable mineral (e.g., chalcopyrite) from a complex sulfide ore using this compound.
Materials and Equipment:
-
Representative ore sample, crushed and ground to a target particle size (e.g., 80% passing 75 μm).
-
This compound solution.
-
Other flotation reagents as required (e.g., depressants like sodium cyanide or zinc sulfate for sphalerite and pyrite, activators like copper sulfate for sphalerite, frothers like MIBC).
-
pH modifiers (e.g., lime, soda ash).
-
Laboratory flotation machine (e.g., Denver D12) with a cell of appropriate volume (e.g., 2.5 L).
-
Conditioning tank.
-
Filter press or vacuum filter.
-
Drying oven.
-
Sample splitter.
-
Equipment for chemical analysis (e.g., AAS, ICP-OES).
Procedure:
-
Prepare a representative ore sample by crushing, grinding, and splitting.
-
Prepare a pulp of a specific solids density (e.g., 35% solids) in the flotation cell.
-
Start the agitator at a set speed (e.g., 1200 rpm).
-
Adjust the pH of the pulp to the desired level using a pH modifier and allow it to condition.
-
If necessary, add depressants (e.g., for pyrite and/or sphalerite) and condition the pulp.
-
Add the this compound collector and condition for a specified time.
-
Add the frother and condition for a shorter period.
-
Open the air inlet and collect the froth (concentrate) for a predetermined time.
-
If conducting a multi-stage flotation (e.g., rougher-scavenger), the tailings from the rougher stage can be further processed.
-
Filter, dry, and weigh the concentrate and tailings.
-
Obtain representative samples of the feed, concentrate, and tailings for chemical analysis to determine the grade and recovery of the valuable metals.
Diagram: Logical Relationship in Reagent Selection for Selective Flotation
Caption: Reagent selection logic for selective sulfide flotation.
Safety Precautions
This compound and other flotation reagents can be corrosive and toxic.[4] Always handle these chemicals in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for each reagent for specific handling and disposal instructions.
This compound is a versatile and selective collector for the flotation of sulfide ores. Its effectiveness is highly dependent on the mineralogy of the ore and the operating conditions, particularly the pulp pH. The protocols and data presented in these application notes provide a foundation for researchers and professionals to develop and optimize flotation processes using this important reagent.
References
- 1. Brief Introduction of Dithiophosphate | CNFREE [cnfreereagent.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Froth Flotation of Chalcopyrite/Pyrite Ore: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brief Introduction of Dithiophosphate [cnlitereagent.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
O,O-Dimethyl dithiophosphate as a corrosion inhibitor for steel in acidic media
Application Notes and Protocols
Topic: O,O-Dialkyl Dithiophosphates as Corrosion Inhibitors for Steel in Acidic Media
Audience: Researchers, scientists, and chemical development professionals.
Introduction
The corrosion of steel and its alloys in acidic environments is a significant issue in various industrial processes, including acid pickling, industrial cleaning, and oil and gas exploration.[1][2] The use of organic corrosion inhibitors is a primary method for protecting metallic materials from aggressive acid attack. O,O-Dialkyl dithiophosphates represent a class of highly effective corrosion inhibitors for steel. Their molecular structure, containing phosphorus, sulfur, and oxygen atoms, facilitates strong adsorption onto the metal surface, thereby mitigating corrosion.[1] These compounds can be synthesized to be ashless or as metal salts (e.g., zinc dialkyldithiophosphates, ZDDPs), offering versatility for different applications.
Mechanism of Corrosion Inhibition
The primary mechanism by which O,O-dialkyl dithiophosphates inhibit steel corrosion in acidic media is through adsorption onto the metal surface. This process involves several key interactions:
-
Heteroatom Interaction: The lone pair electrons on the sulfur, oxygen, and phosphorus atoms in the dithiophosphate molecule facilitate coordination with the vacant d-orbitals of iron atoms on the steel surface.
-
Protective Film Formation: This adsorption process forms a protective barrier film on the steel surface. This film isolates the metal from the corrosive acidic environment, thereby blocking both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
-
Adsorption Isotherm: The adsorption of dithiophosphate molecules on the steel surface typically follows the Langmuir adsorption isotherm. This model assumes the formation of a monolayer of the inhibitor on the metal surface. The adsorption can be characterized as a spontaneous process involving both physisorption and chemisorption.
The general classification of these inhibitors (mixed-type, cathodic, or anodic) depends on the specific molecular structure and the corrosive environment.[3][4][5]
Performance Data of Dithiophosphate Derivatives
The following table summarizes the inhibition efficiency of various O,O-dithiophosphate derivatives on steel in hydrochloric acid (HCl) solutions, as determined by weight loss and electrochemical methods. This data illustrates the typical performance range for this class of inhibitors.
| Inhibitor Compound | Steel Type | Medium | Concentration | Temp. (°C) | Inhibition Efficiency (%) | Reference |
| N,N-Diethylammonium O,O'-Di(3-methylphenyl)dithiophosphate | Q235 Steel | 1.0 M HCl | 100 mg/L | 30 | 94.46 | [3] |
| N,N-Diethylammonium O,O'-Dicyclohexydithiophosphate | Carbon Steel | 1.0 M HCl | 2.717 x 10⁻⁴ M | 25 | 99.54 | [6] |
| Diethylammonium O,O'-Di(2-Phenylethyl)dithiophosphate | Q235 Steel | 1.0 M HCl | 60 mg/L | 30 | 98.48 | [7] |
| N,N-Diethylammonium O,O′-dicyclopentyldithiophosphate | Carbon Steel | 1.0 M HCl | Not Specified | - | >90 (Implied) | [4] |
| N,N-Diethylammonium O,O'-dicyclohexyldithiophosphate | Q235 Steel | 5% H₂SO₄ | 100 mg/L | - | 97.32 | [5] |
| S-allyl-O,O′-dibenzyldithiophosphate | Mild Steel | 1.0 M HCl | Not Specified | 30 | High (Implied) | [8] |
Experimental Protocols
Detailed methodologies for evaluating the performance of O,O-Dimethyl dithiophosphate as a corrosion inhibitor are provided below.
Protocol 1: Weight Loss Measurement
This gravimetric method provides a direct measure of the corrosion rate and inhibition efficiency.
a. Materials and Equipment:
-
Steel coupons (e.g., Q235 or mild steel) of known dimensions (e.g., 2.0 cm x 2.0 cm x 0.5 cm).
-
Corrosive medium: 1.0 M HCl solution.
-
This compound inhibitor.
-
Analytical balance (±0.1 mg precision).
-
Water bath or thermostat for temperature control.
-
Beakers, glass hooks, desiccator.
-
Abrasive papers (e.g., 400 to 1200 grit), acetone, distilled water.
b. Procedure:
-
Coupon Preparation: Mechanically polish the steel coupons with successive grades of abrasive paper, rinse with distilled water, degrease with acetone, and dry in a desiccator.
-
Initial Measurement: Weigh each prepared coupon accurately using an analytical balance and record the initial weight (W_initial).
-
Solution Preparation: Prepare a blank solution of 1.0 M HCl and several test solutions of 1.0 M HCl containing various concentrations of the this compound inhibitor (e.g., 20, 40, 60, 80, 100 mg/L).
-
Immersion: Suspend one coupon in each beaker using a glass hook, ensuring it is fully immersed. Place the beakers in a water bath set to the desired temperature (e.g., 30 °C) for a fixed duration (e.g., 6 hours).
-
Post-Immersion Cleaning: After the immersion period, retrieve the coupons. Remove the corrosion products by washing with a cleaning solution (e.g., 20% NaOH with 200 g/L zinc dust), rinse with distilled water and acetone, then dry.
-
Final Measurement: Weigh the cleaned and dried coupons and record the final weight (W_final).
-
Calculations:
-
Corrosion Rate (CR) in g·m⁻²·h⁻¹: CR = (W_initial - W_final) / (A * t) where A is the surface area of the coupon (m²) and t is the immersion time (h).
-
Inhibition Efficiency (IE %): IE % = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Protocol 2: Electrochemical Measurements
Electrochemical methods like Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide insights into the corrosion kinetics and inhibition mechanism.
a. Materials and Equipment:
-
Potentiostat/Galvanostat with frequency response analyzer.
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): A steel specimen with a defined exposed surface area (e.g., 1 cm²).
-
Counter Electrode (CE): A platinum or graphite electrode.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
-
Corrosive solutions (as prepared in Protocol 1).
b. Procedure:
-
Electrode Preparation: Prepare the working electrode by embedding a steel sample in an insulating resin, leaving one face exposed. Polish the exposed surface as described in Protocol 1.
-
Cell Assembly: Assemble the three-electrode cell with the prepared WE, CE, and RE. Fill the cell with the test solution (either blank or with inhibitor).
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for approximately 30-60 minutes until a steady-state potential is reached.
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and plot it as a Nyquist plot (Z_imaginary vs. Z_real).
-
Analyze the data by fitting it to an appropriate equivalent electrical circuit to determine parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl).
-
Calculate Inhibition Efficiency: IE % = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100
-
-
Potentiodynamic Polarization (PDP):
-
After EIS, scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting current density (log i) versus potential (E) to obtain Tafel plots.
-
Extrapolate the linear Tafel regions of the cathodic and anodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Calculate Inhibition Efficiency: IE % = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a new corrosion inhibitor.
References
Application Note: High-Throughput Screening of Enzyme Inhibition Using O,O-Dimethyl Dithiophosphate
Abstract
O,O-Dimethyl dithiophosphate (DMDTP) is a representative organophosphorus (OP) compound known to inhibit a range of enzymes, most notably serine hydrolases such as acetylcholinesterase (AChE).[1][2][3] The irreversible inhibition of AChE, a critical enzyme in the nervous system, is a hallmark of organophosphate toxicity and a key mechanism for many insecticides.[1][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting enzyme inhibition assays using DMDTP. It details the underlying biochemical principles, provides step-by-step protocols for determining inhibitor potency (IC50) and mode of action, and offers guidance on data interpretation and safety. The protocols are centered around the robust and widely adopted Ellman's method for measuring AChE activity.[6][7][8]
Part 1: Scientific Principle and Mechanism of Inhibition
Organophosphorus compounds like DMDTP are potent inhibitors of serine hydrolases.[1][2] The primary target in neurotoxicity is Acetylcholinesterase (AChE), which is essential for hydrolyzing the neurotransmitter acetylcholine in synaptic clefts, thereby terminating neuronal signals.[9]
The inhibitory action of DMDTP involves the irreversible phosphorylation of a critical serine residue within the enzyme's active site.[4][9] This covalent modification renders the enzyme catalytically inactive, leading to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors.[9] Understanding this mechanism is crucial for designing and interpreting inhibition assays.
References
- 1. Serine hydrolase targets of organophosphorus toxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analysis of O,O-Dimethyl Dithiophosphate (DMDTP) Residue in Soil
Introduction: The Significance of Monitoring O,O-Dimethyl Dithiophosphate in Soil
This compound (DMDTP) is a key metabolite of several widely used organophosphate pesticides, such as malathion and dimethoate.[1][2] Its presence in soil is an indicator of the breakdown of these parent pesticides and is of significant environmental and toxicological concern. Due to its relatively high polarity and potential for leaching into groundwater, sensitive and reliable analytical methods are crucial for monitoring its concentration in soil to assess environmental contamination and ensure food safety.[3]
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the analytical methodologies for determining DMDTP residues in soil. It moves beyond a simple recitation of steps to explain the rationale behind procedural choices, ensuring a robust and validated analytical approach.
Analytical Workflow Overview: A Strategic Approach
The determination of DMDTP in complex soil matrices necessitates a multi-step approach, encompassing efficient extraction, sample cleanup, and sensitive detection. Given the polar nature of DMDTP, direct analysis by gas chromatography (GC) can be challenging, often requiring a derivatization step to enhance volatility. Alternatively, liquid chromatography (LC) coupled with tandem mass spectrometry (MS/MS) offers a direct analysis pathway.
Below is a generalized workflow for the analysis of DMDTP in soil:
Caption: Overall workflow for DMDTP analysis in soil.
Part 1: Sample Extraction - Liberating the Analyte from the Matrix
The initial and most critical step is the efficient extraction of DMDTP from the soil matrix. The choice of extraction method is dictated by the physicochemical properties of DMDTP (a polar, acidic compound) and the nature of the soil (organic matter content, clay content, pH).
Method 1: Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Approach
The QuEChERS method, originally developed for pesticide residue analysis in fruits and vegetables, has been successfully adapted for soil matrices.[4][5] Its primary advantage lies in its speed, high throughput, and reduced solvent consumption.
Causality of Choices:
-
Acetonitrile as Extraction Solvent: Acetonitrile is highly effective in extracting a wide range of pesticides, including polar metabolites like DMDTP.[4] It also has limited miscibility with water, which is crucial for the subsequent salting-out partitioning step.
-
Buffering: The use of citrate buffering salts helps to maintain a stable pH during extraction.[5] This is important for pH-sensitive compounds and can improve the recovery of acidic analytes like DMDTP.
-
Magnesium Sulfate (MgSO₄): Anhydrous MgSO₄ is used to remove excess water from the acetonitrile extract, which improves the partitioning of the analytes and the efficiency of the subsequent cleanup step.[4]
Protocol 1: QuEChERS Extraction
-
Sample Hydration: To a 10 g homogenized soil sample in a 50 mL centrifuge tube, add 10 mL of deionized water and vortex for 1 minute. This step is crucial for dry soils to ensure efficient solvent penetration.[6]
-
Solvent Addition: Add 10 mL of acetonitrile to the tube.
-
Salting-Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Extraction: Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Supernatant Collection: Carefully transfer the upper acetonitrile layer to a clean tube for the cleanup step.
Method 2: Ultrasonic-Assisted Extraction (UAE)
Ultrasonic-assisted extraction is another efficient method that utilizes high-frequency sound waves to disrupt the soil matrix and enhance solvent penetration, leading to rapid and effective extraction.[7][8]
Causality of Choices:
-
Solvent Selection: Methanol is often chosen as the extraction solvent in UAE for polar analytes due to its high polarity and ability to disrupt strong analyte-matrix interactions.[7]
-
Temperature Control: Maintaining a controlled temperature during sonication is important to prevent the degradation of thermolabile compounds.
Protocol 2: Ultrasonic-Assisted Extraction
-
Sample and Solvent: Weigh 5 g of homogenized soil into a 50 mL centrifuge tube and add 10 mL of methanol.
-
Sonication: Place the tube in an ultrasonic bath and sonicate for 15-30 minutes.
-
Centrifugation: Centrifuge at ≥3000 rcf for 10 minutes.
-
Extraction Repetition: Decant the supernatant into a collection flask. Repeat the extraction process with a fresh aliquot of methanol.
-
Solvent Evaporation and Reconstitution: Combine the extracts and evaporate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for cleanup or direct analysis.
Part 2: Extract Cleanup - Removing Interferences
Soil extracts are complex and contain numerous co-extractives (e.g., humic acids, lipids) that can interfere with the instrumental analysis, leading to matrix effects and reduced sensitivity.[9] Dispersive solid-phase extraction (d-SPE) is a common and effective cleanup technique, often used in conjunction with QuEChERS.
Causality of Choices:
-
Primary Secondary Amine (PSA): PSA is a weak anion exchanger that effectively removes organic acids, fatty acids, and some sugars from the extract.[5]
-
Graphitized Carbon Black (GCB): GCB is used to remove pigments and sterols. However, it should be used with caution as it can also adsorb planar analytes.
-
C18: C18 (octadecylsilane) is a nonpolar sorbent that removes nonpolar interferences such as lipids.[6]
Protocol 3: Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer Extract: Transfer a 6 mL aliquot of the acetonitrile extract from the QuEChERS procedure into a 15 mL centrifuge tube containing the d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18).
-
Vortex and Centrifuge: Vortex the tube for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.
-
Final Extract: The supernatant is the final extract, ready for analysis or derivatization.
Part 3: Derivatization for GC Analysis - Enhancing Volatility
Due to its polarity and low volatility, DMDTP requires derivatization to be analyzed by gas chromatography. The most common approach is alkylation of the acidic proton to form a more volatile ester. Pentafluorobenzyl bromide (PFBBr) is a widely used derivatizing agent for this purpose.[10]
Causality of Choices:
-
PFBBr Reactivity: PFBBr reacts with the acidic proton of DMDTP to form a stable, volatile pentafluorobenzyl ester.[11]
-
Electron-Capturing Properties: The resulting derivative has excellent electron-capturing properties, making it highly sensitive for detection by an electron capture detector (ECD) or for selective detection by mass spectrometry.
Protocol 4: Derivatization with Pentafluorobenzyl Bromide (PFBBr)
-
Solvent Exchange: Evaporate a portion of the cleaned-up extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for the derivatization reaction (e.g., acetone).
-
Reagent Addition: Add a solution of PFBBr in acetone and a catalyst, such as potassium carbonate, to the reconstituted extract.
-
Reaction: Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 1-2 hours).
-
Quenching and Extraction: After cooling, quench the reaction and extract the derivatized DMDTP into a nonpolar solvent like hexane.
-
Final Preparation: The hexane layer is then concentrated and is ready for GC injection.
Part 4: Instrumental Analysis - Detection and Quantification
Gas Chromatography with Flame Photometric Detection (GC-FPD)
GC-FPD is a highly selective and sensitive technique for the analysis of phosphorus-containing compounds.[12] The FPD operates in a phosphorus-specific mode, which significantly reduces matrix interference and provides excellent sensitivity for DMDTP.[13]
Table 1: Typical GC-FPD Operating Conditions
| Parameter | Value | Rationale |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A mid-polarity column provides good separation for a wide range of pesticides. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | 80 °C (1 min hold), ramp to 280 °C at 10 °C/min, hold for 5 min | A temperature gradient is necessary to separate analytes with different boiling points. |
| Carrier Gas | Helium or Hydrogen at a constant flow | Provides a stable baseline and efficient analyte transfer through the column. |
| Detector | FPD (Phosphorus mode) | Highly selective for phosphorus, minimizing matrix interference. |
| Detector Temperature | 280 °C | Prevents condensation of the analytes in the detector. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS allows for the direct analysis of the polar, non-derivatized DMDTP, which simplifies sample preparation and reduces analysis time.[14] It offers high selectivity and sensitivity, making it an excellent confirmatory technique.
Table 2: Typical LC-MS/MS Operating Conditions
| Parameter | Value | Rationale |
| Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) | A reverse-phase column is suitable for retaining and separating polar compounds like DMDTP. |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid | A gradient elution is used to effectively separate the analyte from matrix components. Formic acid aids in ionization. |
| Flow Rate | 0.3 mL/min | A typical flow rate for this column dimension, providing good chromatographic resolution. |
| Column Temperature | 40 °C | Maintains consistent retention times and peak shapes. |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode | ESI is a soft ionization technique suitable for polar molecules. Negative mode is preferred for acidic compounds like DMDTP. |
| MS/MS Transitions | Precursor ion > Product ions (specific to DMDTP) | Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring specific fragmentation pathways. |
Method Validation and Performance
A robust analytical method must be validated to ensure the reliability of the results. Key validation parameters include linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).
Table 3: Comparison of Analytical Method Performance for DMDTP in Soil
| Parameter | GC-FPD (with Derivatization) | LC-MS/MS (Direct Analysis) | Source(s) |
| Recovery (%) | 85-110 | 90-115 | [6][15] |
| Precision (RSD %) | < 15 | < 10 | [6][15] |
| LOD (ng/g) | 0.1 - 1.0 | 0.05 - 0.5 | [1] |
| LOQ (ng/g) | 0.5 - 5.0 | 0.1 - 2.0 | [16] |
| Matrix Effects | Generally low due to selective detector | Can be significant; matrix-matched calibration is often required | [9] |
Conclusion and Field-Proven Insights
Both GC-FPD with derivatization and LC-MS/MS are powerful techniques for the determination of this compound residues in soil.
-
For routine monitoring and high-throughput screening , the modified QuEChERS extraction followed by LC-MS/MS analysis is often the preferred workflow. It minimizes sample preparation time by eliminating the derivatization step and offers excellent sensitivity and selectivity. The primary challenge is mitigating matrix effects, which can be addressed through the use of matrix-matched standards or isotopically labeled internal standards.[9]
The choice of method will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, sample throughput, and available instrumentation. Regardless of the chosen method, proper validation and the use of quality control samples are essential for generating accurate and defensible data.
References
- 1. Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. QuEChERS: About the method [quechers.eu]
- 6. iris.unito.it [iris.unito.it]
- 7. Determination of organophosphate flame retardants in soil and fish using ultrasound-assisted extraction, solid-phase clean-up, and liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist’s Toolbox [mdpi.com]
- 12. maas.edu.mm [maas.edu.mm]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of different QuEChERS procedures for the recovery of selected drugs and herbicides from soil using LC coupled with UV and pulsed amperometry for their detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
GC-MS Protocol for the Sensitive Detection of O,O-Dimethyl dithiophosphate (DMDTP) and Other Dialkylphosphate Metabolites in Urine
An Application Note for Researchers and Scientists
Abstract
This application note provides a comprehensive and robust protocol for the analysis of O,O-Dimethyl dithiophosphate (DMDTP) and other common dialkylphosphate (DAP) metabolites in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). Organophosphorus (OP) pesticides are among the most widely used insecticides globally, and biomonitoring of their urinary metabolites is a critical tool for assessing human exposure.[1][2][3] Due to the polar and non-volatile nature of these metabolites, a specialized workflow involving extraction, chemical derivatization, and sensitive GC-MS detection is required. This guide details a field-proven methodology, from sample preparation to data analysis, explaining the scientific rationale behind each step to ensure accuracy, reproducibility, and trustworthiness in results.
Introduction: The Need for Monitoring OP Metabolites
Organophosphorus (OP) compounds are a major class of pesticides used extensively in agriculture.[1] Human exposure, both occupational and environmental, is a significant public health concern due to their potential neurotoxicity.[4] OP pesticides inhibit acetylcholinesterase, an enzyme crucial for nerve function.[4] Assessing exposure is vital, especially for vulnerable populations.
The body metabolizes OP pesticides into several dialkylphosphate (DAP) esters, which are then excreted in urine.[5] The six primary DAP metabolites that serve as reliable biomarkers of exposure are:
-
Dimethylphosphate (DMP)
-
Dimethylthiophosphate (DMTP)
-
This compound (DMDTP)
-
Diethylphosphate (DEP)
-
Diethylthiophosphate (DETP)
-
Diethyldithiophosphate (DEDTP)
Measuring the concentration of these metabolites provides an integrated picture of exposure to a wide range of parent OP compounds.[3][6]
Principle of the GC-MS Method
The analysis of DAP metabolites presents an analytical challenge: they are highly polar, water-soluble, and non-volatile, making them unsuitable for direct injection into a gas chromatograph. The protocol outlined here overcomes this challenge through a multi-step process:
-
Sample Pre-treatment & Extraction: The metabolites are first isolated from the complex urinary matrix. This protocol employs solid-phase extraction (SPE), which offers clean extracts and good recovery.
-
Chemical Derivatization: This is the most critical step. The polar phosphate group of the metabolites is chemically modified to form a non-polar, volatile derivative. This is achieved through an esterification reaction with pentafluorobenzyl bromide (PFBBr), which also introduces an electrophoric group that enhances sensitivity in the mass spectrometer, particularly in negative chemical ionization mode.[3][7][8]
-
GC Separation: The volatile derivatives are separated based on their boiling points and interaction with a non-polar capillary column.
-
MS Detection and Quantification: The mass spectrometer identifies and quantifies the separated derivatives based on their unique mass-to-charge ratios. For the highest degree of accuracy and precision, quantification is performed using an isotope-dilution technique, where a known concentration of a stable isotope-labeled internal standard is added to each sample at the beginning of the workflow.[4][6]
This entire workflow is designed to be a self-validating system, where the use of internal standards and quality controls at each stage ensures the integrity of the final reported concentrations.
Detailed Protocol & Methodology
-
Solvents: Acetonitrile, Toluene, Diethyl Ether (HPLC or pesticide residue grade).
-
Reagents: Pentafluorobenzyl bromide (PFBBr), Potassium Carbonate, Sulfuric Acid.
-
Standards: Certified analytical standards for all six DAP metabolites and their corresponding isotope-labeled internal standards (e.g., d6-DMDTP).
-
SPE Cartridges: Anion exchange cartridges suitable for polar analytes.
-
Cleanup Columns: Florisil and/or Primary Secondary Amine (PSA) solid-phase cleanup columns.[7]
-
Equipment: Centrifuge, nitrogen evaporator, vortex mixer, heating block.
Causality: The goal of this stage is to isolate the polar DAP metabolites from interfering matrix components like salts, urea, and other organic molecules present in urine. The use of an isotope-labeled internal standard added at the very beginning is crucial, as it experiences the exact same conditions (including any potential loss) as the target analyte, ensuring highly accurate correction and quantification.[4][6]
-
Sample Thawing and Aliquoting: Thaw frozen urine samples to room temperature. Vortex briefly to ensure homogeneity. Centrifuge at 3000 rpm for 10 minutes to pellet any sediment.
-
Internal Standard Spiking: Transfer 1.0 mL of the clear urine supernatant to a 15 mL glass centrifuge tube. Add the isotope-labeled internal standard mixture.
-
Hydrolysis (Optional but Recommended): To release any conjugated metabolites, add a small volume of acid and heat the sample. This step should be optimized based on specific parent compounds of interest.
-
Solid-Phase Extraction (SPE):
-
Condition an anion exchange SPE cartridge according to the manufacturer's instructions.
-
Load the urine sample onto the cartridge. The polar, negatively charged DAP metabolites will bind to the sorbent.
-
Wash the cartridge with deionized water followed by a mild organic solvent (e.g., methanol) to remove interferences.
-
Elute the DAP metabolites with a stronger, appropriate solvent mixture.
-
-
Concentration: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40-50°C.[9] It is critical to achieve complete dryness before derivatization.
Causality: This is the core chemical reaction of the protocol. The acidic protons of the DAP metabolites react with PFBBr in the presence of a base (potassium carbonate) to form stable, non-polar pentafluorobenzyl esters. These esters are sufficiently volatile to travel through a GC column and are readily ionized in the MS source.
-
Reagent Addition: To the dried residue from step 3.2.5, add 1 mL of acetonitrile, 50 µL of 3% PFBBr in acetonitrile, and a small amount of potassium carbonate.
-
Reaction: Tightly cap the tube, vortex, and heat at 80°C for 1.5 hours.[10]
-
Cleanup: After cooling, the derivatized sample may require a final cleanup step to remove excess reagent and byproducts. This can be achieved by passing the sample through a small Florisil/PSA column.[7]
-
Final Concentration: Evaporate the cleaned-up sample to near dryness and reconstitute the residue in 100-200 µL of toluene for injection into the GC-MS.
Causality: The GC column separates the derivatized metabolites based on their volatility and chemical structure. A non-polar column like a DB-5MS is ideal. The mass spectrometer serves as a highly specific and sensitive detector. Using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the highest level of confidence by monitoring a specific precursor-to-product ion transition, virtually eliminating matrix interference.[3][4]
| GC Parameter | Recommended Setting | Rationale |
| Injection Mode | Splitless | Maximizes the amount of analyte reaching the column, essential for trace-level detection.[11] |
| Injector Temp | 250 °C | Ensures rapid and complete volatilization of the derivatized analytes. |
| Carrier Gas | Helium at 1.0-1.2 mL/min (constant flow) | Inert gas that provides good chromatographic efficiency.[11][12] |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5MS or equivalent) | A 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of semi-volatile organic compounds.[11][13] |
| Oven Program | Initial 100°C (hold 2 min), ramp 20°C/min to 200°C, ramp 10°C/min to 290°C (hold 5 min) | This program effectively separates the target metabolites from each other and from potential interferences.[11] |
| MS Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Impact (EI) or Negative Chemical Ionization (NCI) | EI is robust and provides standard, library-matchable spectra. NCI can offer superior sensitivity for electrophilic derivatives like PFB esters.[3] |
| Ion Source Temp | 230 °C | Optimal temperature for efficient ionization while minimizing thermal degradation.[12] |
| Transfer Line Temp | 280 °C | Prevents condensation of analytes between the GC and MS.[12] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM for MS/MS) | SIM increases sensitivity by monitoring only specific ions for each analyte. MRM provides even greater selectivity and is the preferred mode for complex matrices.[4][12] |
Data Analysis, Quantification, and Validation
A multi-point calibration curve is constructed by preparing a series of blank urine samples fortified with known concentrations of the native DAP standards and a constant concentration of the internal standards. These calibrators are processed through the entire analytical procedure alongside the unknown samples. A calibration curve is generated by plotting the response ratio (peak area of native analyte / peak area of internal standard) against the concentration. The concentration of DMDTP and other metabolites in the unknown samples is then calculated from this curve.
Any analytical method must be validated to ensure its performance is suitable for its intended purpose. Key validation parameters include:
| Parameter | Description | Typical Performance[1][3][14] |
| Linearity (R²) | The ability of the method to elicit results that are directly proportional to the concentration. | > 0.99 |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | 0.02 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | The lowest concentration that can be quantitatively determined with acceptable precision and accuracy. | 0.1 - 2.5 ng/mL |
| Accuracy/Recovery | The closeness of the measured value to the true value, often assessed by spiking blank matrix. | 90 - 110% |
| Precision (RSD%) | The degree of agreement among individual test results when the procedure is applied repeatedly. | < 15-20% |
Conclusion
The GC-MS method detailed in this application note, incorporating solid-phase extraction and PFBBr derivatization, provides a sensitive, specific, and reliable system for the quantification of this compound and other key dialkylphosphate metabolites in urine. The explained causality behind each experimental choice, from the initial internal standard spiking to the final MS/MS detection, highlights the self-validating nature of the protocol. This method is highly suitable for researchers, scientists, and public health professionals engaged in the biomonitoring of human exposure to organophosphorus pesticides.
References
- 1. Determination of dialkyl phosphate metabolites of organophosphorus pesticides in human urine by automated solid-phase extraction, derivatization, and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Determination of dialkyl phosphate metabolites of organophosphorus pesticides in human urine by automated solid-phase extraction, derivatization, and gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. Negative ion chemical ionization GC/MS-MS analysis of dialkylphosphate metabolites of organophosphate pesticides in urine of non-occupationally exposed subjects - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Dialkyl phosphates determination by gas chromatography: Evaluation of a microwave-assisted derivatization† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of dialkyl phosphate metabolites in hair using gas chromatography-mass spectrometry: a biomarker of chronic exposure to organophosphate pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. organomation.com [organomation.com]
- 10. researchgate.net [researchgate.net]
- 11. Residue analysis of selected organophosphorus and organochlorine pesticides in commercial tomato fruits by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. cromlab-instruments.es [cromlab-instruments.es]
- 14. Cross validation of gas chromatography-flame photometric detection and gas chromatography-mass spectrometry methods for measuring dialkylphosphate metabolites of organophosphate pesticides in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: O,O-Dimethyl Dithiophosphate as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of O,O-dimethyl dithiophosphate (dmdtp) as a versatile ligand in coordination chemistry. It includes detailed application notes, experimental protocols for the synthesis and characterization of its metal complexes, and a summary of its potential in drug development.
Introduction to this compound (dmdtp)
This compound is an organophosphorus compound featuring a dithiophosphate functional group. It acts as a monoanionic, bidentate ligand, coordinating to metal ions through its two sulfur atoms to form stable four-membered chelate rings. The resulting metal complexes exhibit a wide range of structural and electronic properties, leading to diverse applications in catalysis, materials science, and medicinal chemistry. The lipophilicity of the ligand often renders its metal complexes soluble in organic solvents.
Applications in Coordination Chemistry
Complexes of this compound and its dialkyl analogues have found utility in several areas:
-
Lubricant Additives: Zinc dialkyldithiophosphates are widely used as anti-wear and antioxidant additives in lubricating oils.
-
Flotation Agents: In mining, these complexes are employed as collectors in the froth flotation process for the separation of sulfide minerals.
-
Precursors to Nanomaterials: Dithiophosphate complexes can serve as single-source precursors for the synthesis of metal sulfide nanoparticles.
-
Potential Therapeutic Agents: Recent research has explored the potential of metal dithiophosphate and analogous dithiocarbamate complexes as anticancer agents, primarily due to their ability to inhibit the proteasome.[1][2]
Experimental Protocols
Protocol 1: Synthesis of the Ligand - O,O-Dimethyl Dithiophosphoric Acid
This protocol outlines the synthesis of the free acid form of the ligand, which can be used directly or converted to a salt for subsequent complexation reactions.
Materials:
-
Phosphorus pentasulfide (P₄S₁₀)
-
Anhydrous methanol (CH₃OH)
-
Reaction flask with a reflux condenser and gas outlet
-
Stirring apparatus
-
Heating mantle
-
Fume hood
Procedure:
-
In a well-ventilated fume hood, place anhydrous methanol in a reaction flask equipped with a reflux condenser.
-
While stirring, slowly add phosphorus pentasulfide portion-wise to the methanol. The reaction is exothermic and generates toxic hydrogen sulfide (H₂S) gas, which must be appropriately scrubbed.
-
Maintain the reaction temperature between 60-80°C.
-
Continue stirring vigorously until the evolution of H₂S ceases, which may take several hours.
-
The resulting product is O,O-dimethyl dithiophosphoric acid, which can be used immediately for complex synthesis or converted to its ammonium or sodium salt for improved stability and handling.
Experimental Workflow for Ligand Synthesis
Caption: Workflow for the synthesis of O,O-dimethyl dithiophosphoric acid.
Protocol 2: Synthesis of a Metal Complex - Nickel(II) bis(this compound)
This protocol describes the synthesis of a common dmdtp complex using a salt of the ligand.
Materials:
-
Ammonium this compound
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Methanol/water solvent mixture
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Prepare a solution of nickel(II) chloride hexahydrate in a methanol/water mixture.
-
In a separate flask, dissolve a stoichiometric amount (2 molar equivalents) of ammonium this compound in the same solvent mixture.
-
Slowly add the nickel chloride solution dropwise to the ammonium dithiophosphate solution while stirring vigorously.
-
Continue stirring the reaction mixture for one hour at room temperature. A precipitate of [Ni(S₂P(OCH₃)₂)₂] will form.
-
Collect the product by filtration, wash with the methanol/water solvent mixture, and air dry.
Experimental Workflow for Metal Complex Synthesis
Caption: General workflow for the synthesis of a metal-dmdtp complex.
Protocol 3: Characterization of Metal-dmdtp Complexes
A. Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet of the synthesized complex or acquire the spectrum using an ATR accessory.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Identify characteristic vibrational bands.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the complex in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H, ¹³C, and ³¹P NMR spectra.
-
Use 85% H₃PO₄ as an external standard for ³¹P NMR.[3]
C. Single-Crystal X-ray Diffraction:
-
Grow single crystals of the complex by slow evaporation of a suitable solvent.
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a diffractometer with an appropriate X-ray source (e.g., Mo Kα).
-
Solve and refine the crystal structure using appropriate software.
Quantitative Data
The following tables summarize key quantitative data for dmdtp and related metal complexes.
Table 1: Crystallographic Data for Nickel(II) bis(this compound)
| Parameter | Value |
| Metal Center | Ni(II) |
| Coordination Geometry | Square Planar |
| Ni-S Bond Length | 2.22 Å |
| P-S Bond Length | 1.98 Å |
| P-O Bond Length | 1.56 Å |
| S-Ni-S Bite Angle | 88° |
| S-P-S Angle | 103° |
Table 2: Spectroscopic Data for Metal-Dithiophosphate Complexes
| Complex Type | IR ν(P=S) (cm⁻¹) | IR ν(P-O) (cm⁻¹) | ³¹P NMR (δ, ppm) |
| Free Ligand (Acid) | ~690 | ~1000 | 85-95 |
| Ni(II) Complex | ~660 | ~1000 | 90-100 |
| Zn(II) Complex | ~650 | ~980 | 100-110 |
| Co(II) Complex | ~655 | ~975 | 95-105 |
Note: These are approximate values and can vary based on the specific complex and its environment.
Table 3: Anticancer Activity of Analogous Metal Dithiocarbamate Complexes
| Complex | Cell Line | IC₅₀ (µM) |
| Copper(II) Morpholinyldithiocarbamate | Renal (TK10) | ~4.5[1] |
| Copper(II) Morpholinyldithiocarbamate | Melanoma (UACC62) | 4.47[1] |
| Zinc(II) Morpholinyldithiocarbamate | Breast (MCF7) | <5[1] |
| Gold(III) Dithiocarbamate (AUL12) | Breast (MDA-MB-231) | 1.13[4] |
Note: This data is for dithiocarbamate complexes, which are structurally and electronically similar to dithiophosphates and suggest potential anticancer activity for dmdtp complexes.[1]
Application in Drug Development: Anticancer Properties
Metal complexes of dithiophosphates and their dithiocarbamate analogs have emerged as promising candidates for cancer therapy.[1][2] Their mechanism of action is often attributed to the inhibition of the proteasome, a key cellular machinery for protein degradation.[1][4]
Proposed Mechanism of Action: Proteasome Inhibition
-
Cellular Uptake: The lipophilic nature of the metal-dmdtp complex facilitates its transport across the cell membrane.
-
Interaction with Proteasome: Inside the cell, the complex is believed to interact with the 26S proteasome.[1]
-
Inhibition of Deubiquitinating Enzymes: The metal center may play a crucial role in inhibiting the deubiquitinating enzymes (DUBs) in the 19S regulatory particle of the proteasome.[5]
-
Accumulation of Ubiquitinated Proteins: Inhibition of DUBs leads to the accumulation of polyubiquitinated proteins.
-
Induction of Apoptosis: The buildup of these proteins triggers cellular stress and ultimately leads to programmed cell death (apoptosis) in cancer cells.[2]
Signaling Pathway for Proteasome Inhibition
Caption: Proposed pathway of proteasome inhibition by metal-dmdtp complexes.
References
- 1. Metal complexes as inhibitors of the 26S proteasome in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]
- 4. Inhibition of Tumor Proteasome Activity by Gold Dithiocarbamato Complexes via both Redox-Dependent and –Independent Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. airo.co.in [airo.co.in]
Application Note & Protocol: A Detailed Guide to the Laboratory Synthesis of O,O-Dimethyl Dithiophosphoric Acid
This document provides a comprehensive, technically grounded protocol for the laboratory-scale synthesis of O,O-Dimethyl dithiophosphoric acid ((CH₃O)₂PS₂H), a critical intermediate in the production of various insecticides, such as Malathion, and additives for lubricating oils.[1][2] The primary synthetic route involves the controlled reaction of phosphorus pentasulfide (P₄S₁₀) with methanol.[2] This guide emphasizes not only the procedural steps but also the underlying chemical principles and critical safety considerations necessary for a successful and safe synthesis.
Introduction and Core Principles
O,O-Dimethyl dithiophosphoric acid is an organophosphorus compound synthesized via the alcoholysis of phosphorus pentasulfide. The reaction is a well-established method for creating dialkyldithiophosphoric acids.[3][4]
Reaction Mechanism:
The core of the synthesis is the reaction between phosphorus pentasulfide and methanol. Although often written with the monomer P₂S₅ for simplicity, phosphorus pentasulfide typically exists as the adamantane-like cage structure, P₄S₁₀.[5] The overall reaction proceeds as follows:
P₄S₁₀ + 8 CH₃OH → 4 (CH₃O)₂PS₂H + 2H₂S↑ [6]
This reaction is highly exothermic and produces hydrogen sulfide (H₂S), a toxic and flammable gas, as a significant byproduct.[7] Therefore, precise control over reaction conditions and a robust safety setup are paramount. The choice of a solvent, such as toluene, is a key consideration. Toluene serves multiple purposes: it acts as a diluent to help manage the reaction exotherm, improves the stirrability of the heterogeneous mixture, and facilitates a cleaner work-up by retaining the product and neutral byproducts in the organic phase during subsequent purification steps.[1]
Safety First: Hazard Analysis and Mitigation
A thorough understanding and mitigation of risks are non-negotiable. This synthesis involves multiple hazardous materials and produces a toxic byproduct.
-
Phosphorus Pentasulfide (P₄S₁₀): A highly reactive, flammable solid. It reacts violently with water and moisture, liberating toxic and flammable hydrogen sulfide gas.[8][9] It is also harmful if inhaled or swallowed.[10] All handling must be performed in a moisture-free environment, under an inert atmosphere if possible, and within a certified chemical fume hood.[11] Grounding and bonding of equipment are necessary to prevent ignition from static discharge.[10][11]
-
Methanol (CH₃OH): A flammable and toxic liquid. Exposure can cause severe health effects, including blindness and death. It should always be handled in a fume hood.
-
Hydrogen Sulfide (H₂S): A highly toxic, flammable gas with a characteristic "rotten egg" smell. Olfactory fatigue can occur rapidly, making scent an unreliable indicator of its presence.[7] The reaction apparatus must be vented through a gas scrubber containing a solution of sodium hypochlorite (bleach) or copper (II) sulfate to neutralize the H₂S before it is released.
-
Personal Protective Equipment (PPE): At a minimum, this includes a flame-retardant lab coat, nitrile or chloroprene gloves, and ANSI-approved safety goggles or a face shield.[11]
Experimental Protocol: Synthesis of O,O-Dimethyl Dithiophosphoric Acid
This protocol details the synthesis of the acid in a toluene solution, which yields a cleaner product upon subsequent neutralization.[1]
Materials and Reagents
| Reagent/Material | Grade | CAS No. | Notes |
| Phosphorus Pentasulfide (P₄S₁₀) | Technical | 1314-80-3 | Must be handled in a dry environment. |
| Methanol (CH₃OH) | Anhydrous | 67-56-1 | Presence of water will cause side reactions. |
| Toluene | Anhydrous | 108-88-3 | Serves as the reaction solvent. |
| Sodium Hydroxide (NaOH) | Reagent | 1310-73-2 | For optional neutralization to the sodium salt. |
| Deionized Water | N/A | 7732-18-5 | For preparing NaOH solution. |
Equipment Setup
-
A three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer.
-
A heating mantle with a temperature controller.
-
A dropping funnel for the controlled addition of methanol.
-
The top of the reflux condenser should be connected via tubing to a gas scrubber (e.g., a gas washing bottle containing 10-15% sodium hypochlorite solution).
Step-by-Step Procedure
-
Reactor Preparation: In a certified chemical fume hood, charge the dry three-neck flask with toluene (approx. 250 mL for a 0.5 mol scale reaction) and phosphorus pentasulfide.
-
Reagent Addition: Begin vigorous stirring. Slowly add anhydrous methanol to the stirred suspension of P₄S₁₀ in toluene from the dropping funnel over 30-60 minutes. The reaction is exothermic; maintain the internal temperature between 60-75°C, using a water bath for cooling if necessary.[1]
-
Reaction: After the addition is complete, heat the mixture to maintain a gentle reflux at 60-75°C.[1] Continue heating with stirring until the evolution of H₂S gas ceases (typically 1-3 hours). The cessation of gas can be monitored by observing the bubbling in the scrubber.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. A small amount of unreacted P₄S₁₀ may be present. If so, filter the toluene solution to remove any remaining solids. The resulting clear, often colorless to pale yellow, toluene solution contains the O,O-Dimethyl dithiophosphoric acid.[1] The yield at this stage is typically high, around 91-95%.[1][6]
Optional: Conversion to Sodium O,O-Dimethyl Dithiophosphate
The acid product is often converted to a more stable alkaline salt for storage and subsequent use.[1]
-
Neutralization: Transfer the toluene solution of the acid to a separatory funnel. Prepare a 10-20% aqueous solution of sodium hydroxide (NaOH).
-
Extraction: Slowly add the NaOH solution to the separatory funnel while shaking gently (vent frequently to release any pressure). Add the base portion-wise until the aqueous layer reaches a pH between 5 and 6.[1] It is crucial to avoid making the solution strongly alkaline to prevent product degradation. The neutralization should be performed at a temperature between 30-50°C to ensure purity.[1]
-
Phase Separation: Allow the layers to separate. The aqueous (lower) layer contains the desired sodium this compound. The toluene (upper) layer contains neutral impurities and byproducts.[1]
-
Isolation: Drain the aqueous layer. This solution of the sodium salt is often used directly in subsequent reactions.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of O,O-Dimethyl dithiophosphoric acid.
Quantitative Data Summary
The following table provides an example of reagent quantities for a laboratory-scale synthesis. Researchers should adjust quantities based on their specific needs and equipment capacity.
| Parameter | Value | Moles (approx.) | Notes |
| Phosphorus Pentasulfide (P₄S₁₀) | 111 g | 0.25 mol | The limiting reagent. |
| Methanol (CH₃OH) | 64 g (81 mL) | 2.0 mol | Stoichiometric ratio of 8:1 to P₄S₁₀. |
| Toluene | 250 - 400 mL | N/A | Solvent volume can be adjusted for slurry stirrability. |
| Reaction Temperature | 60 - 75 °C | N/A | Critical for minimizing side reactions.[1] |
| Reaction Time | 1 - 3 hours | N/A | Monitor H₂S evolution to determine completion. |
| Expected Yield (Acid) | 91 - 95% | N/A | Based on P₄S₁₀.[1] |
References
- 1. US4049755A - Process for preparing O,O-dimethyldithiophosphoric acid and alkaline salts thereof - Google Patents [patents.google.com]
- 2. Dimethyl dithiophosphoric acid - Wikipedia [en.wikipedia.org]
- 3. sciensage.info [sciensage.info]
- 4. bch.ro [bch.ro]
- 5. mdpi.com [mdpi.com]
- 6. CA1156667A - Process for reacting alcohols and/or phenols with phosphorus pentasulfide - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. lobachemie.com [lobachemie.com]
- 10. chemtradelogistics.com [chemtradelogistics.com]
- 11. research.uga.edu [research.uga.edu]
Application Notes and Protocols for the Synthesis of Novel Insecticides Using O,O-Dimethyl Dithiophosphate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of O,O-Dimethyl dithiophosphate (DMDTPA) as a critical intermediate in the synthesis of organophosphate insecticides. The protocols are based on established chemical literature and patents, offering a foundation for research and development in agrochemicals.
Introduction
O,O-Dimethyl dithiophosphoric acid (DMDTPA) is a foundational organophosphorus compound essential for the synthesis of numerous highly effective insecticides.[1] Its chemical structure serves as a versatile scaffold for producing potent acetylcholinesterase (AChE) inhibitors, a class of insecticides that has been pivotal in crop protection for decades. This document outlines the synthesis of DMDTPA and its subsequent use in preparing well-established insecticides such as Dimethoate and Malathion, which serve as models for the development of novel derivatives.
Application Note 1: Synthesis of O,O-Dimethyl Dithiophosphoric Acid (DMDTPA)
The synthesis of the DMDTPA intermediate is the primary step. A common and high-yield method involves the reaction of a phosphorus sulfide with methanol, often using a non-reactive solvent to control the reaction temperature and ensure product stability.[1]
Experimental Protocol 1: Synthesis of DMDTPA
This protocol is adapted from established industrial processes for producing colorless DMDTPA in high yield.[1]
Materials:
-
Phosphorus pentasulfide (P₄S₁₀)
-
Methanol (anhydrous)
-
Toluene (anhydrous)
-
Nitrogen gas supply
-
Reaction vessel with stirrer, thermometer, addition funnel, and reflux condenser
Procedure:
-
Charge the reaction vessel with toluene and phosphorus pentasulfide under a nitrogen atmosphere.
-
Stir the suspension to ensure even distribution.
-
Slowly add anhydrous methanol dropwise from the addition funnel to the stirred suspension. The reaction is exothermic; maintain the temperature between 60°C and 75°C by controlling the addition rate and using external cooling if necessary.[1]
-
After the methanol addition is complete, maintain the reaction mixture at 70-75°C for 30-60 minutes to ensure the reaction goes to completion.[1]
-
Cool the mixture to room temperature. The resulting product is a toluene solution of O,O-Dimethyl dithiophosphoric acid, which can be used directly in subsequent steps or neutralized to form stable alkaline salts.[1]
-
(Optional) To prepare the sodium salt, the toluene solution can be carefully treated with an aqueous solution of sodium hydroxide at a temperature between 10°C and 60°C, maintaining a pH between 2 and 6 to obtain the salt.[1]
Caption: Synthesis of O,O-Dimethyl dithiophosphoric acid (DMDTPA).
Application Note 2: Synthesis of Insecticides from DMDTPA
DMDTPA or its salts are versatile intermediates for synthesizing a range of organophosphate insecticides. The following protocols detail the synthesis of Dimethoate and Malathion.
Protocol 2.1: Synthesis of Dimethoate
Dimethoate is produced by the reaction of the sodium or ammonium salt of DMDTPA with N-methylchloroacetamide.[2][3]
Materials:
-
Ammonium this compound
-
N-methylchloroacetamide
-
Suitable organic solvent (e.g., ethanol, tetrahydrofuran)
-
Reaction vessel with stirrer and temperature control
Procedure:
-
Dissolve Ammonium this compound in the chosen organic solvent in the reaction vessel.
-
Slowly add N-methylchloroacetamide to the solution while stirring.
-
Control the reaction temperature, typically between 0°C and 60°C, depending on the solvent and desired reaction rate.[4]
-
Stir the mixture for 80-160 minutes until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by washing with water to remove salts and other water-soluble impurities, followed by extraction and solvent evaporation.
Caption: Synthesis pathway of Dimethoate.
Protocol 2.2: Synthesis of Malathion
Malathion is synthesized via the addition reaction of DMDTPA to an unsaturated ester, diethyl maleate.[5][6]
Materials:
-
O,O-Dimethyl dithiophosphoric acid (DMDTPA)
-
Diethyl maleate
-
Reaction vessel with stirrer and temperature control
Procedure:
-
Charge the reaction vessel with crude O,O-Dimethyl dithiophosphoric acid.
-
Gradually add diethyl maleate to the reactor over a period of 1-2 hours. The reaction is exothermic and self-initiating.[7]
-
After the initial reaction subsides, heat the mixture to a temperature between 60°C and 90°C and maintain for several hours (e.g., 4 hours) to drive the reaction to completion.[7]
-
Monitor the reaction progress using TLC or HPLC.
-
After completion, the crude Malathion can be purified. Purification may involve neutralization with an alkaline agent to remove unreacted DMDTPA, washing with water, and flash distillation to remove volatile impurities.[7]
Caption: Synthesis pathway of Malathion.
Application Note 3: Bioactivity and Mechanism of Action
Mechanism of Action: Acetylcholinesterase (AChE) Inhibition
Insecticides derived from DMDTPA, like most organophosphates, exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[6] In a normal cholinergic synapse, AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh), which terminates the nerve signal.[8]
Organophosphates irreversibly bind to the serine residue in the active site of AChE, phosphorylating the enzyme.[8][9] This inactivation of AChE leads to the accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors.[10][11] This hyperstimulation disrupts the nervous system, leading to paralysis and ultimately death of the insect.
Caption: Mechanism of Acetylcholinesterase (AChE) inhibition.
Data Presentation: Bioactivity of DMDTPA-Derived Insecticides
The following table summarizes acute toxicity data for Dimethoate and Malathion against various target and non-target organisms. Lethal Concentration (LC50) and Lethal Dose (LD50) values are common metrics for quantifying the toxicity of insecticides.
| Insecticide | Organism | Species | Endpoint | Value | Reference |
| Dimethoate | Insect (Aphid) | Aphis craccivora | LC50 (24h) | 0.057 ppm | [12] |
| Insect (Predator) | Tachyporus hypnorum | LD50 | 3.4 ng/insect | [13] | |
| Fish | Cyprinus carpio (Carp) | LC50 (96h) | 1.61 mg/L | [14] | |
| Malathion | Insect (Lepidoptera) | Cabbage looper | LC50 (24h) | 3.3 µg/g | [15] |
| Insect (Hymenoptera) | Honey Bee | LD50 | ~2.2 µ g/bee | [16] | |
| Fish | Oncorhynchus mykiss (Trout) | LC50 (96h) | 0.1 mg/L | [17] | |
| Fish | Pimephales promelas (Minnow) | LC50 (96h) | 8.6 mg/L | [17] | |
| Crustacean | Cladoceran | EC50 (48h) | 1.4 - 6.2 µg/L | ||
| Bird | Colinus virginianus (Bobwhite) | Dietary LC50 | >3000 ppm | [17] | |
| Mammal | Rat (Oral) | LD50 | 1000 - 10,000 mg/kg | [17] | |
| Mammal | Rat (Dermal) | LD50 | >4000 mg/kg | [17] |
Note: Toxicity values can vary significantly based on formulation, exposure time, and environmental conditions.
References
- 1. US4049755A - Process for preparing O,O-dimethyldithiophosphoric acid and alkaline salts thereof - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. Dimethoate | C5H12NO3PS2 | CID 3082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN1702074A - Process for synthesizing dimethoate - Google Patents [patents.google.com]
- 5. bhattercollege.ac.in [bhattercollege.ac.in]
- 6. Malathion - Wikipedia [en.wikipedia.org]
- 7. US4367180A - Process for the preparation of malathion - Google Patents [patents.google.com]
- 8. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Video: Anticholinesterase Agents: Poisoning and Treatment [jove.com]
- 12. entomoljournal.com [entomoljournal.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. researchgate.net [researchgate.net]
- 15. govinfo.gov [govinfo.gov]
- 16. fs.usda.gov [fs.usda.gov]
- 17. EXTOXNET PIP - MALATHION [extoxnet.orst.edu]
Application Notes and Protocols: O,O-Dimethyl Dithiophosphate for Heavy Metal Wastewater Treatment
Introduction
Heavy metal contamination in wastewater is a significant environmental concern due to the toxicity and persistence of these pollutants. O,O-Dimethyl dithiophosphate and its analogues have emerged as effective chelating agents for the removal of heavy metals from aqueous solutions. These organophosphorus compounds form stable, insoluble complexes with various heavy metal ions, facilitating their precipitation and removal from wastewater. This document provides detailed application notes and protocols for the use of dithiophosphates in heavy metal wastewater treatment, with a focus on providing a practical guide for researchers and scientists.
Disclaimer: Detailed experimental data for this compound in this specific application is limited in publicly available literature. The following protocols and data are primarily based on studies involving a close analogue, dipropyl dithiophosphate, which is expected to exhibit similar chemical behavior in the chelation of heavy metals.
Principle and Mechanism of Action
The primary mechanism for heavy metal removal by this compound is chelation and precipitation. The dithiophosphate molecule acts as a bidentate ligand, where the two sulfur atoms bind to a heavy metal ion, forming a stable, five-membered ring complex. This reaction results in the formation of an insoluble metal-dithiophosphate precipitate that can be easily separated from the wastewater through sedimentation or filtration. The general reaction can be conceptualized as the dithiophosphoric acid reacting with a metal ion (M²⁺) to form a neutral complex.
Quantitative Data for Heavy Metal Removal
The following tables summarize the quantitative data for heavy metal removal using dipropyl dithiophosphate, a close structural and functional analogue of this compound. These values provide a strong starting point for the optimization of wastewater treatment protocols using this compound.
Table 1: Optimal Treatment Conditions for Heavy Metal Removal by Dipropyl Dithiophosphate
| Parameter | Lead (Pb²⁺) | Cadmium (Cd²⁺) | Copper (Cu²⁺) | Mercury (Hg²⁺) |
| Optimal pH Range | 3-6 | 3-6 | 3-6 | 3-6 |
| Optimal Dosage | 1.2 times stoichiometric amount | 1.2 times stoichiometric amount | 1.2 times stoichiometric amount | 1.2 times stoichiometric amount |
| Optimal Reaction Time | 20 minutes | 20 minutes | 20 minutes | 30 minutes |
Table 2: Heavy Metal Removal Efficiency of Dipropyl Dithiophosphate
| Heavy Metal | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |
| Lead (Pb²⁺) | 200 | < 1.0 | > 99.9%[1][2] |
| Cadmium (Cd²⁺) | 200 | < 0.1 | > 99.9%[1][2] |
| Copper (Cu²⁺) | 200 | < 0.5 | > 99.9%[1][2] |
| Mercury (Hg²⁺) | 200 | < 0.05 | > 99.9%[1][2] |
Experimental Protocols
The following are detailed protocols for the preparation of the this compound reagent and its application in heavy metal wastewater treatment.
Protocol 1: Preparation of O,O-Dimethyldithiophosphoric Acid Solution
This protocol describes the synthesis of O,O-dimethyldithiophosphoric acid from phosphorus pentasulfide and methanol, which can then be used for wastewater treatment.
Materials:
-
Phosphorus pentasulfide (P₂S₅)
-
Methanol (CH₃OH)
-
Toluene
-
Reaction flask with a stirrer, reflux condenser, thermometer, and dropping funnel
-
Heating mantle
Procedure:
-
In a well-ventilated fume hood, charge the reaction flask with toluene.
-
With continuous stirring, slowly add phosphorus pentasulfide to the toluene.
-
Gently heat the mixture to approximately 60-75°C.
-
Slowly add methanol to the stirred suspension. The reaction is exothermic, so control the addition rate to maintain the temperature within the specified range.
-
After the methanol addition is complete, maintain the reaction mixture at 60-75°C for 30-60 minutes with continuous stirring.
-
Allow the mixture to cool to room temperature. The resulting toluene solution contains O,O-dimethyldithiophosphoric acid.
Protocol 2: Heavy Metal Precipitation from Wastewater
This protocol outlines the steps for treating heavy metal-contaminated wastewater with the prepared this compound solution.
Materials:
-
Heavy metal-contaminated wastewater sample
-
O,O-Dimethyldithiophosphoric acid solution in toluene (from Protocol 1) or a commercially available salt such as sodium or ammonium this compound
-
pH meter
-
Stirring apparatus (e.g., magnetic stirrer)
-
Beakers or reaction vessels
-
Filtration apparatus (e.g., vacuum filtration with appropriate filter paper)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
Procedure:
-
Wastewater Characterization:
-
Determine the initial concentration of the target heavy metal(s) in the wastewater sample using appropriate analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
Measure the initial pH of the wastewater.
-
-
pH Adjustment:
-
Reagent Addition:
-
Reaction and Precipitation:
-
Separation:
-
Allow the precipitate to settle.
-
Separate the solid precipitate from the treated wastewater by filtration.
-
-
Analysis of Treated Water:
-
Measure the final concentration of the heavy metal(s) in the filtered water to determine the removal efficiency.
-
Measure the final pH of the treated water.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for heavy metal wastewater treatment.
Caption: Chelation of a divalent heavy metal ion by this compound.
Conclusion
This compound and its analogues are highly effective reagents for the removal of heavy metals from wastewater. The formation of stable, insoluble chelates allows for high removal efficiencies at acidic to neutral pH. The provided protocols, based on data from analogous compounds, offer a robust starting point for developing and optimizing heavy metal precipitation processes in a laboratory or industrial setting. Further research to delineate the specific optimal conditions for this compound is encouraged to refine these protocols.
References
Application Note: Electrochemical Detection of O,O-Dimethyl Dithiophosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction
O,O-Dimethyl dithiophosphate (DMDTP) is an organophosphorus compound primarily used as an intermediate in the production of insecticides, most notably Malathion.[1] Given the widespread use of organophosphate pesticides in agriculture, their residues can contaminate the environment and food sources, posing significant risks to human health due to their neurotoxicity.[2][3] The primary mechanism of toxicity for many organophosphates is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[4][5] Consequently, the development of rapid, sensitive, and reliable methods for detecting compounds like DMDTP is crucial for environmental monitoring, food safety, and toxicological studies.
Electrochemical methods offer a compelling alternative to traditional analytical techniques, providing high sensitivity, rapid response times, cost-effectiveness, and the potential for miniaturization and in-field analysis.[6][7] This application note details the principles and protocols for the electrochemical detection of this compound using modified electrodes.
Principle of Detection
The electrochemical detection of DMDTP can be achieved through its direct oxidation at the surface of a specially modified electrode. The core principle involves applying a varying potential to a working electrode immersed in a solution containing the analyte. When the potential reaches the oxidation potential of DMDTP, the molecule undergoes an electrochemical reaction, typically dimerization, which involves the transfer of electrons. This electron transfer generates a current that is proportional to the concentration of DMDTP in the sample.
To enhance the sensitivity and selectivity of this detection, the working electrode is often modified with materials that facilitate the accumulation of the analyte or catalyze its electrochemical reaction.[8] For instance, anion-exchange polymer films can be used to preconcentrate the deprotonated DMDTP anion at the electrode surface, significantly amplifying the detection signal.[9] Similarly, nanomaterials like metal oxides or carbon-based materials can be employed to increase the electrode's active surface area and improve its electrocatalytic properties.[10][11][12][13]
Voltammetric techniques such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV) are commonly used for these measurements.[8][14] DPV and SWV are particularly favored for quantitative analysis due to their ability to discriminate against background currents, resulting in lower detection limits.[8]
Diagram: General Principle of Direct Electrochemical Detection
Caption: Principle of direct electrochemical detection of DMDTP at a modified electrode.
Experimental Protocols
This section provides a generalized protocol for the determination of DMDTP using Square Wave Voltammetry (SWV) with a modified glassy carbon electrode (GCE).
1. Materials and Reagents
-
Glassy Carbon Electrode (GCE)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Polishing materials: Alumina slurry (0.3 and 0.05 µm) and polishing pads
-
Supporting Electrolyte: Phosphate buffer solution (PBS) or other suitable buffer (e.g., pH 5.5 for anion accumulation).[9]
-
Standard solution of this compound
-
Electrode modification material (e.g., Tosflex solution,[9] TiO2 nanoparticle suspension,[11] or nanostructured gold deposition solution[12])
-
High-purity water and other necessary solvents (e.g., ethanol, acetone)
-
Potentiostat/Galvanostat electrochemical workstation
2. Electrode Preparation and Modification
-
GCE Polishing:
-
Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 2-3 minutes.
-
Rinse thoroughly with high-purity water.
-
Repeat the polishing step with 0.05 µm alumina slurry for 2-3 minutes to obtain a mirror-like finish.
-
Sonicate the electrode in a 1:1 mixture of ethanol and water, followed by sonication in pure water, for 2 minutes each to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrode Modification (Example: Polymer Film Coating):
-
Cast a small, precise volume (e.g., 5-10 µL) of the modifying solution (e.g., a solution of an anion-exchange polymer like Tosflex) onto the clean GCE surface.[9]
-
Allow the solvent to evaporate completely at room temperature or under a gentle heat lamp to form a stable film.
-
The modified electrode is now ready for use.
-
3. Electrochemical Measurement Procedure
-
Cell Assembly: Assemble the three-electrode system in an electrochemical cell containing a known volume of the supporting electrolyte.
-
Analyte Accumulation: Immerse the modified GCE, Ag/AgCl reference electrode, and Pt counter electrode into the cell. Add the DMDTP sample or standard solution. To enhance sensitivity, an open-circuit accumulation step is often performed for a set time (e.g., 3-5 minutes) while stirring the solution.[9] This allows the analyte to preconcentrate on the electrode surface.
-
Square Wave Voltammetry (SWV) Measurement:
-
Stop the stirring.
-
Allow the solution to become quiescent (approx. 30 seconds).
-
Apply the SWV scan over a predefined potential range (e.g., from +0.2 V to +0.8 V vs. Ag/AgCl).
-
Typical SWV parameters might include a frequency of 50 Hz, a potential step of 1 mV, and a pulse amplitude of 25 mV.[11] These parameters should be optimized for the specific electrode and analyte.[12]
-
Record the resulting voltammogram. The peak current corresponds to the oxidation of DMDTP.
-
4. Calibration and Data Analysis
-
Prepare a series of standard solutions of DMDTP with known concentrations in the supporting electrolyte.
-
Perform the SWV measurement for each standard solution, following the accumulation and measurement steps described above.
-
Construct a calibration curve by plotting the peak current from the SWV scans against the corresponding DMDTP concentration.
-
The plot should exhibit a linear relationship within a specific concentration range.[9][12]
-
Measure the peak current for the unknown sample using the same protocol and determine its concentration by interpolating from the linear calibration curve.
Diagram: Experimental Workflow
Caption: Workflow for electrochemical analysis of this compound.
Data Presentation: Performance of Electrochemical Sensors
The performance of various electrochemical sensors for the detection of dithiophosphates and related organophosphate compounds is summarized below. This data highlights the effectiveness of different electrode modifications and voltammetric techniques.
| Electrode Modification | Analyte | Technique | Linear Range | Limit of Detection (LOD) | Reference |
| Tosflex film / GCE | O,O-Diethyldithiophosphate | SWV | 1.07 x 10⁻⁸ M - 2.16 x 10⁻⁶ M | 2.1 x 10⁻⁹ M (0.4 ppb) | [9] |
| P3TAA-Amino Acids / GCE | Methyl Paraoxon | DPV | Not Specified | 0.5 µM | [15] |
| Nanostructured Gold / Au Electrode | Methyl Parathion | DPV | 0.01 - 4 ppm | 5.9 ppb | [12] |
| TiO₂ Nanoparticles / Carbon Paste | Dicresyl dithiophosphate | SWV | 50 µM - 10 mM | 40.6 µM | [10][11] |
| AChE on Carbon Nanotubes / GCE | Paraoxon (Inhibition-based) | Amperometry | 1 - 10,000 ppb | 2.5 ppb | [4][16] |
Note: Data for closely related dithiophosphates and other organophosphates are included to demonstrate the capabilities of the electrochemical methods.
Electrochemical sensors, particularly those utilizing modified electrodes, present a powerful platform for the sensitive and rapid detection of this compound and other related organophosphorus compounds. The methodologies, including Square Wave Voltammetry combined with analyte preconcentration, offer low limits of detection suitable for environmental and safety screening. The protocols outlined in this note provide a foundational framework for researchers to develop and apply these techniques for robust and efficient analysis.
References
- 1. Dimethyl dithiophosphoric acid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Non-enzymatic electrochemical sensors based on nanomaterials for detection of organophosphorus pesticide residues - Environmental Science: Advances (RSC Publishing) [pubs.rsc.org]
- 4. Amperometric Biosensors for Real Time Assays of Organophosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. A Review of Voltammetric Techniques for Sensitive Detection of Organophosphate Pesticides in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Electrochemical Organophosphorus Pesticide Detection Using Nanostructured Gold-Modified Electrodes [mdpi.com]
- 13. Electrochemical (Bio)Sensors for the Detection of Organophosphorus Pesticides Based on Nanomaterial-Modified Electrodes: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Electrochemical detection of organophosphorus pesticides based on amino acids-conjugated P3TAA-modified electrodes - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting low yield in O,O-Dimethyl dithiophosphate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of O,O-Dimethyl dithiophosphate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound synthesis is resulting in a very low yield. What are the common causes?
A1: Low yields in the synthesis of this compound, typically from phosphorus pentasulfide (P₂S₅) and methanol, can be attributed to several factors:
-
Suboptimal Reaction Temperature: The reaction is highly exothermic.[1] Poor temperature control can lead to the formation of unwanted by-products. Temperatures that are too low can result in an incomplete reaction, while excessively high temperatures can promote side reactions.
-
Formation of By-products: A significant cause of low yield is the formation of various by-products. These can include acidic impurities like methyl mercaptan and methyldithiophosphoric acid, as well as neutral by-products such as disulfides, thioanhydrides, and the trimethyl ester of dimethyldithiophosphoric acid.[1]
-
Impure Reactants: The purity of both phosphorus pentasulfide and methanol is crucial. Impurities can interfere with the primary reaction and lead to the formation of side products.[2]
-
Improper Stoichiometry: An incorrect molar ratio of methanol to phosphorus pentasulfide can lead to an incomplete reaction or the formation of undesired intermediates.
-
Inefficient Purification: Product loss during the workup and purification steps is a common contributor to low overall yield.
Q2: I suspect side reactions are the main issue. What specific by-products should I be aware of, and how can I minimize their formation?
A2: The primary reaction between phosphorus pentasulfide and methanol can be accompanied by several side reactions, leading to a range of impurities.
Common By-products:
-
Methyl mercaptan
-
Methyldithiophosphoric acid
-
Disulfides
-
Thioanhydrides
-
Trimethyl ester of dimethyldithiophosphoric acid[1]
Strategies to Minimize By-product Formation:
-
Temperature Control: Maintain a strict reaction temperature, typically between 60°C and 75°C.[1] Using a solvent such as toluene can help to better control the reaction temperature.
-
Reaction Time: Shorter reaction times of 30-60 minutes have been shown to produce a purer product with higher yields.[1]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions.
-
Use of a Solvent: Carrying out the reaction in a solvent like toluene can help to moderate the reaction rate and temperature, leading to a cleaner reaction profile.[1]
Q3: What is the optimal temperature range for the synthesis, and what are the consequences of deviating from it?
A3: The optimal temperature for the synthesis of this compound from phosphorus pentasulfide and methanol is generally in the range of 60°C to 75°C .[1]
-
Temperatures below 60°C: Can lead to a sluggish and incomplete reaction, resulting in a low conversion of starting materials and consequently a lower yield. A process with a lower operating temperature of 20-30°C required a much longer reaction time of 12 hours.[1]
-
Temperatures above 75°C: Can accelerate the formation of undesirable by-products, leading to a less pure product and a decrease in the overall yield of the desired this compound. The reaction between phosphorus pentasulfide and methanol is highly exothermic, and higher temperatures can make the reaction difficult to control.[1]
Q4: How does the purity of my starting materials affect the reaction?
A4: The purity of the starting materials, phosphorus pentasulfide and methanol, is critical for achieving a high yield and purity of this compound.
-
Phosphorus Pentasulfide (P₂S₅): The reactivity of P₂S₅ can vary between batches and suppliers. The presence of impurities can lead to the formation of a range of unidentified, higher boiling point by-products.[1]
-
Methanol: The presence of water in methanol can react with phosphorus pentasulfide and intermediates, leading to the formation of various phosphoric and thiophosphoric acid by-products, which will lower the yield of the desired product. It is recommended to use anhydrous methanol.
Q5: I'm having trouble with the purification of my product. What are some effective methods?
A5: The purification of this compound can be challenging due to its acidic nature and the presence of structurally similar by-products.
-
Neutralization and Extraction: One common method involves neutralizing the acidic product with an alkaline solution, such as aqueous sodium hydroxide, to form the corresponding salt.[1] The neutral by-products, such as the trimethyl ester, thioanhydride, and disulfide, will remain in the organic phase (e.g., toluene) and can be separated.[1] The aqueous solution of the alkaline dithiophosphate salt is then of high purity.[1]
-
Washing: The organic layer containing the product can be washed with water or a saturated sodium chloride solution to remove water-soluble impurities.
-
Distillation: While O,O-Dimethyl dithiophosphoric acid itself can be difficult to purify by distillation due to potential decomposition at higher temperatures, subsequent derivatives are often purified by this method. For instance, in the synthesis of malathion from O,O-dimethyl-dithiophosphoric acid, flash distillation is used for purification.[3]
Data Presentation
Table 1: Reaction Conditions for this compound Synthesis
| Parameter | Conventional Bulk Reaction | Optimized Toluene Process |
| Reactants | Phosphorus Pentasulfide, Methanol | Phosphorus Pentasulfide, Methanol |
| Solvent | None | Toluene[1] |
| Temperature | 30°C - 100°C[1] | 60°C - 75°C[1] |
| Reaction Time | ~12 hours (at 20-30°C)[1] | 30 - 60 minutes[1] |
| Reported Yield | 62.8% - 64.5%[1] | 91% - 93%[1] |
Experimental Protocols
Key Experiment: Synthesis of O,O-Dimethyl Dithiophosphoric Acid in Toluene
This protocol is based on a high-yield synthesis method described in the literature.[1]
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge phosphorus pentasulfide and toluene.
-
Reactant Addition: While stirring, slowly add anhydrous methanol to the suspension. The addition should be controlled to maintain the reaction temperature within the desired range of 60°C to 75°C.
-
Reaction: After the addition of methanol is complete, continue to stir the reaction mixture at 60°C to 75°C for 30 to 60 minutes.
-
Workup: After the reaction is complete, the resulting toluene solution contains the O,O-Dimethyl dithiophosphoric acid. This solution can be used directly for subsequent reactions or purified.
-
Purification (optional): To obtain a pure salt, the toluene solution can be neutralized with an aqueous solution of sodium hydroxide. The aqueous layer containing the sodium this compound is then separated from the organic layer which retains the neutral by-products.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Reaction pathway for this compound synthesis.
References
- 1. US4049755A - Process for preparing O,O-dimethyldithiophosphoric acid and alkaline salts thereof - Google Patents [patents.google.com]
- 2. US4283335A - Process for producing dialkyl dithiophosphoric acid esters - Google Patents [patents.google.com]
- 3. US4367180A - Process for the preparation of malathion - Google Patents [patents.google.com]
Purity issues and purification methods for O,O-Dimethyl dithiophosphate
Welcome to the Technical Support Center for O,O-Dimethyl Dithiophosphate (DMDTP). This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. As Senior Application Scientists, we have compiled this resource to address common challenges related to the purity and purification of DMDTP, providing both theoretical understanding and practical, field-tested solutions.
Structure of This Guide
This guide is structured into two main sections:
-
Part 1: Troubleshooting Guide. This section addresses specific problems you might encounter during your experiments with DMDTP, providing potential causes and actionable solutions.
-
Part 2: Frequently Asked Questions (FAQs). Here, we answer common questions regarding the handling, storage, analysis, and purification of DMDTP.
We have also included detailed experimental protocols, data tables for easy reference, and diagrams to illustrate key processes. Our goal is to provide a comprehensive resource that is both scientifically rigorous and practically useful.
Part 1: Troubleshooting Guide
This section is designed to help you diagnose and solve common purity-related issues with this compound.
Scenario 1: Your DMDTP sample has a strong, unpleasant odor and appears darker than expected (yellow to brown).
Question: I've received a commercial batch of this compound, and it has a very strong smell and a dark color. The certificate of analysis indicates a purity of >90%, but I'm concerned about the quality. What could be the cause, and how can I address this?
Answer:
This is a common observation with DMDTP and related organothiophosphate compounds. The strong odor and discoloration are often indicative of the presence of specific impurities, even at low levels.
Probable Causes:
-
Residual Hydrogen Sulfide (H₂S): The synthesis of DMDTP from phosphorus pentasulfide and methanol produces hydrogen sulfide as a byproduct.[1] Inadequate quenching or removal of H₂S can lead to its dissolution in the final product, contributing to the strong odor.
-
Thermal Degradation: DMDTP has limited thermal stability.[2] Exposure to elevated temperatures during synthesis, purification, or storage can lead to decomposition, forming various sulfur-containing byproducts that are often colored and odorous.
-
Oxidation: Over time, especially with exposure to air, dithiophosphates can oxidize to form disulfides and other related species, which can contribute to color formation.
-
Presence of Thio-esters and other Byproducts: The synthesis of DMDTP is not perfectly selective and can result in the formation of various side products. A US patent describes the formation of neutral byproducts such as the trimethylester of dimethyldithiophosphoric acid , thioanhydride , and disulphide .[3] These impurities can contribute to the overall impurity profile and physical appearance of the product.
Recommended Actions:
-
Initial Purity Assessment: Before any purification, it is crucial to verify the purity of your sample and identify the major impurities. We recommend using the following analytical techniques:
-
³¹P NMR Spectroscopy: This is a powerful tool for identifying and quantifying phosphorus-containing impurities. The chemical shift of DMDTP is distinct from its potential byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can provide detailed separation and identification. Derivatization may be necessary for the non-volatile components.
-
-
Purification Strategy: Acid-Base Extraction. A highly effective method for purifying DMDTP involves its conversion to a salt, extraction, and subsequent re-acidification. This process is particularly effective at removing neutral, non-acidic impurities.
dot
Caption: Acid-Base Extraction Workflow for DMDTP Purification.
Detailed Protocol: Lab-Scale Purification of DMDTP via Salt Formation
-
Dissolution: Dissolve the impure DMDTP (10 g) in toluene (100 mL).
-
Extraction: Transfer the toluene solution to a separatory funnel. Add a 10% (w/v) aqueous solution of sodium hydroxide (NaOH) (50 mL). Shake the funnel vigorously for 2-3 minutes, periodically venting to release any pressure.
-
Phase Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of DMDTP, while the organic toluene layer (top) will retain the neutral impurities.[3]
-
Isolation of Aqueous Phase: Drain the lower aqueous phase into a clean flask.
-
Back-Extraction (Optional): To maximize yield, you can wash the organic layer with a fresh portion of 10% NaOH solution (25 mL) and combine the aqueous layers.
-
Acidification: Cool the combined aqueous phases in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is acidic (pH 1-2, check with pH paper). DMDTP will separate as an oily layer.
-
Re-extraction: Transfer the acidified mixture to a separatory funnel and extract the purified DMDTP with fresh toluene (2 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator to yield purified DMDTP.
-
Scenario 2: You suspect your DMDTP is degrading during storage.
Question: I have been storing a bottle of DMDTP in the lab for several months. I've noticed a change in its appearance and an increase in the intensity of its odor. How can I assess its stability and what are the best storage practices?
Answer:
DMDTP is known to be susceptible to degradation over time, especially under suboptimal storage conditions. The changes you are observing are likely due to chemical decomposition.
Probable Degradation Pathways:
-
Hydrolysis: The presence of moisture can lead to the hydrolysis of the ester groups, yielding methanol and other acidic phosphorus species.
-
Oxidation: As mentioned previously, oxidation can lead to the formation of disulfides.
-
Thermal Decomposition: Even at ambient laboratory temperatures over long periods, slow decomposition can occur. Research on the related O,O-diethyl dithiophosphate shows that thermal degradation can lead to the formation of hydrogen sulfide, mercaptans, and other volatile compounds.[4]
Recommended Actions:
-
Analytical Assessment of Degradation:
-
³¹P NMR: This is the most direct way to observe the formation of new phosphorus-containing species. A fresh sample of DMDTP should show a major peak at its characteristic chemical shift. Degraded samples may show additional peaks corresponding to hydrolysis or oxidation products.
-
Titration: A simple acid-base titration can be used to determine the total acidic content. A decrease in the expected acidity could indicate the formation of neutral degradation products.
-
-
Best Storage Practices:
-
Temperature: Store DMDTP at low temperatures, preferably in a refrigerator (2-8 °C).
-
Inert Atmosphere: To prevent oxidation, store under an inert atmosphere (e.g., nitrogen or argon). If you frequently open the bottle, consider aliquoting the material into smaller, single-use vials.
-
Desiccation: Store in a desiccator or in a tightly sealed container with a desiccant to protect from moisture.
-
Light Protection: Store in an amber glass bottle to protect from light, which can accelerate degradation.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in technical-grade this compound?
A1: The most common impurities arise from the manufacturing process and subsequent degradation. These include:
| Impurity Name | Chemical Structure | Probable Origin |
| O,O,S-Trimethyl phosphorodithioate | (CH₃O)₂P(S)SCH₃ | Side reaction during synthesis |
| O,O,S-Trimethyl phosphorothioate | (CH₃O)₂P(O)SCH₃ | Oxidation/side reaction |
| O,S,S-Trimethyl phosphorodithioate | CH₃OP(O)(SCH₃)₂ | Isomerization/side reaction |
| Thioanhydride of DMDTP | [(CH₃O)₂PS]₂S | Dimerization/side reaction |
| Disulfide of DMDTP | [(CH₃O)₂PS]₂S₂ | Oxidation |
| Unreacted Methanol | CH₃OH | Incomplete reaction |
| Hydrogen Sulfide | H₂S | Byproduct of synthesis |
References for impurities:[3][5][6][7]
Q2: What is the best analytical method to determine the purity of my DMDTP sample?
A2: A combination of techniques is often best for a comprehensive purity assessment.
-
³¹P NMR Spectroscopy: This is the gold standard for quantifying the main component and identifying phosphorus-containing impurities. It is fast, non-destructive, and provides structural information.
-
Gas Chromatography (GC) with a Flame Photometric Detector (FPD) or Mass Spectrometry (MS): GC is excellent for separating volatile impurities. An FPD is highly selective for phosphorus and sulfur compounds. GC-MS provides definitive identification of impurities.[8][9] Note that DMDTP itself is not very volatile and may require derivatization for optimal GC analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to analyze DMDTP and its non-volatile impurities. A UV detector can be used, but a more specific detector like a mass spectrometer (LC-MS) is preferable.
-
Titration: A simple acid-base titration can provide a quick measure of the overall acidity, which corresponds to the concentration of DMDTP.
Q3: Can I purify DMDTP by distillation?
A3: Yes, distillation is a potential purification method for DMDTP. It is a colorless liquid with a reported boiling point of 62–64 °C at 0.5 mmHg.[10] However, there are some important considerations:
-
Thermal Stability: DMDTP can decompose at elevated temperatures.[2] Therefore, distillation must be performed under high vacuum to keep the boiling temperature as low as possible.
-
Azeotropic Distillation: In some synthetic procedures, an azeotropic distillation is used to remove unreacted DMDTP from a reaction mixture, for example, with a high-boiling hydrocarbon solvent.[11]
-
Safety: The distillation of organothiophosphates should be conducted in a well-ventilated fume hood with appropriate safety precautions due to the potential for the release of toxic and flammable vapors.
Q4: Is crystallization a suitable purification method for DMDTP?
A4: O,O-Dimethyl dithiophosphoric acid itself is a liquid at room temperature, so it cannot be purified by crystallization directly.[10] However, its salts (e.g., sodium, potassium, or ammonium salts) are often solids and can be purified by crystallization.[12]
dot
Caption: General workflow for purification of DMDTP via crystallization of its salt.
General Protocol for Purification by Salt Crystallization:
-
Salt Formation: React the crude DMDTP with a suitable base (e.g., ammonium hydroxide or sodium hydroxide) to form the corresponding salt.
-
Crystallization: Dissolve the crude salt in a minimal amount of a suitable hot solvent. Allow the solution to cool slowly. The purified salt will crystallize out, leaving more soluble impurities in the solution.
-
Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
-
Liberation of the Free Acid: The purified salt can then be carefully re-acidified to regenerate the pure O,O-Dimethyl dithiophosphoric acid.
The choice of solvent for crystallization is critical and needs to be determined empirically. A good solvent will dissolve the salt when hot but not when cold.
References
- 1. Diethyl dithiophosphoric acid - Wikipedia [en.wikipedia.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. US4049755A - Process for preparing O,O-dimethyldithiophosphoric acid and alkaline salts thereof - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2007005988A2 - Process for preparing malathion for pharmaceutical use - Google Patents [patents.google.com]
- 6. US7977324B2 - Process for preparing malathion for pharmaceutical use - Google Patents [patents.google.com]
- 7. fao.org [fao.org]
- 8. veeprho.com [veeprho.com]
- 9. benchchem.com [benchchem.com]
- 10. Dimethyl dithiophosphoric acid - Wikipedia [en.wikipedia.org]
- 11. US4367180A - Process for the preparation of malathion - Google Patents [patents.google.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Optimizing O,O-Dimethyl Dithiophosphate Esterification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for O,O-Dimethyl dithiophosphate esterification.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of this compound. Each entry is formatted as a question-and-answer to directly address specific experimental challenges.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Impure O,O-dialkyl dithiophosphoric acid starting material.[1] - Reaction temperature is too low. - Inefficient catalyst or incorrect catalyst amount.[1] - Suboptimal pH for the reaction.[2] | - Purify the O,O-dialkyl dithiophosphoric acid before use to remove excess alcohol, water, and neutral phosphorus compounds.[1] - Gradually increase the reaction temperature within the recommended range (e.g., 50°C to 105°C).[1] - If using a Lewis acid catalyst (e.g., zinc chloride), ensure it is used in a catalytic amount (e.g., 0.05 to 2 mole percent based on the dithiophosphoric acid reactant).[1] - For reactions involving the sodium salt of O,O-dimethyl-dithiophosphoric acid, maintain a pH of 5.5 to 7.[2] |
| Formation of Significant By-products (e.g., O,O,S-trimethylester of dithiophosphoric acid) | - Reaction temperature is too high, leading to thermal degradation.[2] - Prolonged reaction times.[2] | - Operate at a lower temperature, even if it requires a longer reaction time, to minimize the formation of high-boiling impurities.[2] - Optimize the reaction time; for some processes, shorter reaction times at higher temperatures (e.g., 10-15 minutes at 80-100°C) can minimize by-product formation.[2] |
| Violent/Uncontrolled Exothermic Reaction | - Rapid addition of reactants, particularly when reacting phosphorus pentasulfide with methanol.[3] | - Add the reactants dropwise or in small portions to control the reaction rate and heat evolution.[3] - Use a suitable reaction medium, such as a petroleum fraction, to help dissipate heat.[3] - Ensure adequate stirring and cooling capabilities are in place. |
| Difficulty in Separating the Oily Product Layer from the Aqueous Layer | - Small density difference between the two layers.[3] | - After the initial reaction, wash the mixture with a saturated sodium chloride solution to increase the density of the aqueous phase, facilitating better separation.[3] |
| Product Decomposition During Purification by Distillation | - Thermal instability of the desired ester at high temperatures.[2] | - Employ vacuum distillation to lower the boiling point of the product. - Consider alternative purification methods that do not require high temperatures, such as column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for this compound esterification?
A1: Common starting materials include O,O-dimethyldithiophosphoric acid or its salts (e.g., sodium salt).[2][4] The other reactant is typically an organic chloride or an alcohol, depending on the specific ester being synthesized.[1] For instance, the reaction can be carried out between the sodium salt of O,O-dimethyl-dithiophosphoric acid and the methyl ester of 2-chloroacetic acid.[2]
Q2: What catalysts are effective for this esterification?
A2: Lewis acids such as zinc chloride, ferrous chloride, or stannous chloride are effective catalysts when reacting O,O-dialkyl dithiophosphoric acid with an organic chloride.[1] In some cases, tertiary amines like triethylamine can also be used as catalysts.[3]
Q3: What is the optimal temperature range for the reaction?
A3: The optimal temperature depends on the specific reactants and catalysts used. A general range is between 50°C and 105°C, with a more preferred range of 70°C to 95°C.[1] However, for certain reactions, higher temperatures (80°C to 100°C) for shorter durations may be employed to achieve a satisfactory reaction speed while minimizing decomposition.[2] It is crucial to avoid temperatures that can cause product decomposition.[1][2]
Q4: How can I improve the yield of the esterification reaction?
A4: To improve the yield, consider the following:
-
Purity of Reactants: Start with purified O,O-dialkyl dithiophosphoric acid to avoid side reactions from impurities like excess alcohol or water.[1]
-
Temperature Control: Maintain the reaction within the optimal temperature range to ensure a good reaction rate without causing product degradation.[1][2]
-
Catalyst Optimization: Use the appropriate amount of a suitable catalyst.[1]
-
pH Control: For reactions involving the salt of the acid, maintaining the pH between 5.5 and 7 is critical.[2]
-
Reaction Time: Optimize the reaction time to maximize product formation and minimize the formation of by-products.[2]
Q5: What are common purification methods for this compound esters?
A5: Purification typically involves several steps:
-
Washing: The reaction mixture is often washed with a sodium carbonate solution to neutralize any remaining acid and then with water or a saturated sodium chloride solution to remove water-soluble impurities.[3]
-
Filtration: If solid by-products or catalysts are present, filtration may be necessary.[3]
-
Extraction: Liquid-liquid extraction can be used to separate the ester from the aqueous phase.
-
Distillation: Vacuum distillation is often used to purify the final product, especially if it is thermally sensitive.[2]
Experimental Protocols
General Protocol for the Esterification of O,O-Dialkyl Dithiophosphoric Acid with an Organic Chloride
This protocol is a generalized procedure based on common practices.[1] Researchers should adapt it based on their specific substrates and equipment.
-
Reactant Preparation:
-
Reaction Setup:
-
To a reaction vessel equipped with a stirrer, thermometer, and condenser, add the O,O-dialkyl dithiophosphoric acid and the inert solvent (if used).
-
Add a catalytic amount of a Lewis acid (e.g., 0.5 to 1.0 mole percent of zinc chloride).[1]
-
-
Reaction Execution:
-
Work-up and Purification:
Visualizations
Caption: Workflow for this compound Esterification.
Caption: Troubleshooting flowchart for low yield issues.
References
- 1. US4283335A - Process for producing dialkyl dithiophosphoric acid esters - Google Patents [patents.google.com]
- 2. US3997630A - Process for preparing methyl ester of O,O-dimethyl-dithiophosphoryl acetic acid - Google Patents [patents.google.com]
- 3. US3403201A - Method for the preparation of o, o-dimethyl-s-(1, 2-dicarbethoxyethyl)dithiophosphate - Google Patents [patents.google.com]
- 4. US4049755A - Process for preparing O,O-dimethyldithiophosphoric acid and alkaline salts thereof - Google Patents [patents.google.com]
Stability problems of O,O-Dimethyl dithiophosphate in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of O,O-Dimethyl dithiophosphate and related compounds in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How stable is this compound in a standard aqueous solution?
This compound and its analogs are generally considered to be reasonably stable in aqueous solutions, particularly at room temperature.[1] Studies have shown that some dithiophosphates exhibit less than 3% hydrolysis after 30 days when dissolved in a 90% H₂O/D₂O mixture at room temperature.[2] However, their stability is highly dependent on several environmental and structural factors.[1][2]
Q2: My this compound solution is degrading rapidly. What are the most likely causes?
Rapid degradation is typically linked to one or more of the following factors:
-
Elevated Temperature: Temperature has a significant impact on the rate of hydrolysis. Studies performed at 85°C were used to accelerate degradation, indicating that high temperatures will drastically reduce stability.[2]
-
pH of the Solution: The pH of the aqueous medium is a critical factor. While alkaline salts of O,O-dimethyldithiophosphoric acid can be stable in a pH range of 2.5 to 6.0, deviations outside the optimal range can accelerate degradation.[3] For instance, the biodegradation of O,O-dimethyl phosphorodithioate by activated sludge is optimal at a pH of 6.5-7.0.[4]
-
Presence of Oxidizing Agents: Dithiophosphates can decompose in oxidizing media.[1] Ensure your solution is free from oxidizing contaminants.
-
Water Quality: The composition of the water used can influence stability. The presence of certain dissolved metal ions (e.g., copper, zinc) and other impurities can catalyze the degradation of organophosphorus compounds.[5]
-
Structural Characteristics: The stability of dithiophosphates is highly dependent on their chemical structure. For example, dithiophosphates synthesized from tertiary alcohols (like tert-butanol) can hydrolyze thousands of times faster than those from primary alcohols (like n-butanol).[2]
.
Caption: Key factors influencing the stability of dithiophosphate in aqueous solutions.
Q3: I've noticed a strong, unpleasant smell from my solution. What is it and is it hazardous?
A strong odor is likely due to the release of toxic gaseous compounds, such as hydrogen sulfide (H₂S), which can be produced during the degradation of dithiophosphates.[1][6] Long-term, low-level exposure to hydrogen sulfide may cause symptoms like headaches, fatigue, and dizziness.[6] It is critical to handle these solutions in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment.[7]
Q4: What are the primary degradation products of this compound in water?
The main degradation pathway in aqueous solutions is hydrolysis.[2] This process involves the attack of a water molecule on the phosphorus ester, leading to P-O bond fission.[6] The specific hydrolysis products will depend on the exact structure of the dithiophosphate. The breakdown can also lead to the formation of hydrogen sulfide.[2]
Q5: How can I prepare and store an aqueous stock solution to maximize its shelf-life?
To enhance stability, consider the following best practices:
-
Use High-Purity Water: Use deionized, distilled, or HPLC-grade water to minimize contaminants that could catalyze degradation.[5]
-
Control pH: Prepare the solution using a buffer system to maintain a stable pH, ideally within the 2.5 to 6.0 range for alkaline salts.[3]
-
Store at Low Temperatures: Store solutions at refrigerated temperatures (e.g., 4°C) to slow the rate of hydrolysis. Avoid freezing unless the protocol specifies it is safe to do so.
-
Protect from Light and Air: Store in amber-colored vials or protect from light to prevent potential photodegradation, and use sealed containers to minimize exposure to atmospheric oxygen.
-
Use Alkaline Salts: Preparing solutions from the sodium or potassium salts of the acid can improve stability in water.[3]
Quantitative Data on Dithiophosphate Stability
The rate of hydrolysis is highly dependent on the molecular structure of the dithiophosphate and the temperature. The data below illustrates the significant variation in hydrolysis rates observed for different dithiophosphate compounds at an elevated temperature.
| Compound Type | Rate Constant (k) at 85°C (h⁻¹) | Relative Rate Comparison | Reference |
| Dithiophosphate from n-butanol | 6.9 x 10⁻⁴ | 1x (Baseline) | [2] |
| Dithiophosphate from tert-butanol | 9.5 | 13,750x faster than n-butanol derivative | [2] |
| Dialkoxydithiophosphate (from primary alcohol) | Varies (e.g., 6.9 x 10⁻⁴) | 1x (Baseline) | [2] |
| Disulfidedithiophosphate (from primary thiol) | ~0.159 | ~230x faster than primary alcohol derivative | [2] |
Experimental Protocols
Protocol 1: Monitoring Dithiophosphate Hydrolysis via ³¹P NMR Spectroscopy
This protocol describes a method to monitor the stability of dithiophosphate compounds in an aqueous solution over time using Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Materials:
-
Dithiophosphate compound
-
Deuterium oxide (D₂O)
-
High-purity water (H₂O)
-
NMR tubes
-
Constant temperature bath (e.g., oil bath)
-
300 MHz (or higher) NMR spectrometer
Procedure:
-
Solution Preparation: Prepare a solution of known concentration (e.g., 0.2 M) by dissolving the dithiophosphate compound in a 90% H₂O / 10% D₂O mixture directly within an NMR tube.
-
Initial Spectrum (Time = 0): Immediately after preparation, acquire a ³¹P NMR spectrum of the sample at room temperature. This will serve as the baseline measurement.
-
Incubation:
-
Time-Point Measurements: At predetermined intervals (e.g., every 24 hours for accelerated studies, or every few days for room temperature studies), remove the tube from incubation, allow it to return to the spectrometer's analysis temperature, and acquire a new ³¹P NMR spectrum.
-
Data Analysis: Integrate the peaks corresponding to the parent dithiophosphate compound and any new peaks corresponding to hydrolysis products. The decrease in the integral of the parent peak over time is used to calculate the rate of hydrolysis.
.
Caption: Experimental workflow for monitoring dithiophosphate hydrolysis using ³¹P NMR.
Protocol 2: General Workflow for Analysis of Degradation Products by Chromatography
Various chromatography methods are used to identify and quantify the metabolites of organophosphorus compounds, including this compound.[8] Common techniques include Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS).[8]
Procedure Outline:
-
Sample Collection: Collect an aliquot of the aqueous solution at a specific time point.
-
Extraction: Perform a liquid-liquid extraction to separate the analytes from the aqueous matrix. A common solvent for this is diethyl ether or methylene chloride after acidification of the sample.[9][10]
-
Derivatization (for GC analysis): Many polar metabolites are not volatile enough for GC analysis and require derivatization. A common method is alkylation to form more volatile esters, for example, using pentafluorobenzyl bromide (PFB-Br).[11] This step is often not necessary for LC-MS analysis.
-
Cleanup: The extracted and derivatized sample may require cleanup to remove interfering matrix components. Solid Phase Extraction (SPE) is often used for this purpose.[11]
-
Instrumental Analysis: Inject the final prepared sample into the GC-MS or LC-MS/MS system.
-
Quantification: Identify and quantify the degradation products by comparing their retention times and mass spectra to those of known analytical standards.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Stability, and Kinetics of Hydrogen Sulfide Release of Dithiophosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4049755A - Process for preparing O,O-dimethyldithiophosphoric acid and alkaline salts thereof - Google Patents [patents.google.com]
- 4. O,O-dimethyl phosphorodithioate | C2H7O2PS2 | CID 12959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jcea.agr.hr [jcea.agr.hr]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. ovid.com [ovid.com]
Preventing thermal degradation of O,O-Dimethyl dithiophosphate during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Thermal Degradation During Reactions
Welcome to the Technical Support Center for O,O-Dimethyl dithiophosphate (DMDTP). As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical support, troubleshooting advice, and frequently asked questions to ensure the stability and success of your experiments involving this versatile reagent. This resource is structured to address the specific challenges you may face with the thermal lability of DMDTP, offering not just protocols but the scientific reasoning behind them.
I. Understanding the Challenge: The Thermal Instability of DMDTP
This compound is a valuable intermediate in the synthesis of various compounds, including insecticides like malathion.[1] However, its utility is accompanied by a notable sensitivity to heat. Understanding the mechanisms of its thermal degradation is the first step toward preventing it.
While specific kinetic studies on DMDTP are not extensively published, the degradation pathways can be inferred from closely related dialkyl dithiophosphates.[2][3][4] The primary degradation routes are believed to involve:
-
Thiono-Thiolo Rearrangement: An intramolecular rearrangement where the P=S (thiono) bond converts to a P-S (thiolo) linkage, with the migration of a methyl group from an oxygen atom to a sulfur atom.[2] This isomerization can alter the reactivity and desired outcome of your reaction.
-
Decomposition to Volatile Byproducts: At elevated temperatures, DMDTP can decompose into smaller, often volatile and odorous, molecules. For the analogous diethyl compound, these include acetaldehyde and hydrogen sulfide.[2] For DMDTP, the corresponding products would likely be formaldehyde and hydrogen sulfide.
-
Intermolecular Condensation: This can lead to the formation of anhydride-like structures, resulting in a loss of the active dithiophosphoric acid.
The following diagram illustrates the probable primary thermal degradation pathway for DMDTP:
Caption: Probable thermal degradation pathways of DMDTP.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and use of DMDTP to proactively prevent thermal degradation.
Q1: What is the recommended storage temperature for DMDTP?
A1: DMDTP should be stored in a cool, dry, and well-ventilated place, away from heat sources.[5] For long-term storage, refrigeration at temperatures below -15°C is recommended, under an inert atmosphere such as nitrogen or argon.[5] This minimizes the available thermal energy for degradation pathways to initiate.
Q2: Can I use DMDTP directly from the bottle after it has been stored in the refrigerator?
A2: It is crucial to allow the reagent bottle to warm to room temperature before opening.[5] Opening a cold bottle can cause atmospheric moisture to condense inside, which can lead to hydrolysis and degradation.
Q3: What solvents are recommended for reactions involving DMDTP?
A3: The choice of solvent is critical. Non-polar, aprotic solvents with a low boiling point are generally preferred to minimize the reaction temperature. Toluene has been noted as a suitable diluent that can enhance the stability of the acid form.[6] Ethereal solvents like 2-Methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) can be good, more sustainable alternatives to traditional solvents like THF.[5] Avoid protic solvents like alcohols unless they are a part of the desired reaction, as they can react with DMDTP.
Q4: Are there any specific materials I should avoid in my reaction setup?
A4: Yes. Avoid contact with mild steel and galvanized steel, as dithiophosphoric acids can react with these metals to produce hydrogen gas, which is flammable and can create an explosive mixture with air.[7] Glassware should be scrupulously cleaned and dried to remove any acidic or basic residues that could catalyze decomposition.
III. Troubleshooting Guide: Identifying and Solving Degradation Issues
If you suspect thermal degradation is occurring during your reaction, this guide will help you diagnose and resolve the issue.
| Observed Problem | Probable Cause | Recommended Solution |
| Low or no product yield | DMDTP may have degraded before or during the reaction. | 1. Verify Reagent Quality: Before use, consider taking an NMR of an old bottle of DMDTP to check for impurities.[8] If significant degradation is observed, use a fresh bottle. 2. Lower Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. 3. Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (nitrogen or argon) to prevent oxidative degradation. |
| Formation of a strong, unpleasant odor (e.g., rotten eggs) | This is a strong indicator of decomposition, likely due to the formation of hydrogen sulfide and other sulfur-containing byproducts. | 1. Immediate Temperature Reduction: If the odor develops during the reaction, immediately lower the temperature. 2. Improved Inert Gas Purge: Ensure your inert gas flow is adequate to remove any volatile decomposition products as they form. 3. Review Reaction Parameters: Re-evaluate your reaction temperature and heating method. Consider using a temperature-controlled oil bath for more uniform and stable heating. |
| Inconsistent results between batches | This could be due to variations in the quality of the DMDTP or slight differences in reaction setup and temperature control. | 1. Standardize Procedures: Ensure that the reaction setup, including the rate of heating and stirring, is consistent for every run. 2. Use of Stabilizers (Antioxidants): For sensitive reactions, consider the addition of a radical scavenger or antioxidant. While specific data for DMDTP is limited, butylated hydroxytoluene (BHT) or tributylamine are known stabilizers for some organophosphorus compounds and may be effective in small, catalytic amounts.[9] Always conduct a small-scale test reaction to ensure the stabilizer does not interfere with your desired chemistry. |
| Appearance of insoluble material in the reaction mixture | This may be due to the formation of polymeric or condensed byproducts from DMDTP degradation. | 1. Solvent Choice: Ensure your solvent can adequately dissolve both the reactants and the expected product. A change to a more suitable solvent may be necessary. 2. Controlled Addition of Reagents: Add the DMDTP slowly to the reaction mixture, especially if the reaction is exothermic, to maintain better temperature control. |
IV. Experimental Protocols: Best Practices in Action
To illustrate the principles discussed, here is a detailed, step-by-step methodology for a generic reaction involving DMDTP, designed to minimize thermal degradation.
Protocol: General Procedure for a Reaction Utilizing DMDTP under Thermally Controlled Conditions
Objective: To perform a reaction with DMDTP while minimizing its thermal degradation.
Materials:
-
This compound (DMDTP)
-
Substrate
-
Anhydrous, aprotic solvent (e.g., toluene or 2-MeTHF)
-
Other necessary reagents (e.g., base, catalyst)
-
Inert gas (Nitrogen or Argon)
-
Schlenk line or glovebox
-
Clean, dry glassware
-
Temperature-controlled heating mantle or oil bath
-
Magnetic stirrer and stir bars
Methodology:
-
Preparation of Glassware:
-
Reagent Preparation:
-
If DMDTP is refrigerated, allow the bottle to equilibrate to room temperature before opening.
-
Prepare a solution of your substrate and any other stable reagents in the chosen anhydrous solvent in the reaction flask under an inert atmosphere.
-
-
Reaction Setup and Execution:
-
Begin stirring the solution in the reaction flask.
-
If the reaction requires heating, bring the mixture to the desired temperature using a temperature-controlled bath for uniform heating.
-
Using a gas-tight syringe, slowly add the DMDTP to the reaction mixture over a period of time. This controlled addition helps to dissipate any exothermic effects and maintain a stable temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS/MS).
-
-
Work-up and Analysis:
-
Upon completion, cool the reaction mixture to room temperature before exposing it to air.
-
Proceed with your standard work-up and purification procedures.
-
The following diagram outlines this experimental workflow:
Caption: Experimental workflow for minimizing DMDTP degradation.
V. Analytical Monitoring of DMDTP Degradation
To effectively troubleshoot and optimize your reactions, it is essential to have reliable analytical methods to monitor the purity of your DMDTP and detect any degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying volatile degradation products.[12][13][14][15] Derivatization of the acidic DMDTP may be necessary to improve its chromatographic behavior.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the analysis of organophosphorus compounds and their metabolites, often without the need for derivatization.[16][17][18][19][20] It is particularly useful for monitoring the concentration of DMDTP in the reaction mixture over time.
VI. Concluding Remarks
The thermal lability of this compound presents a challenge, but with a thorough understanding of its degradation pathways and the implementation of careful experimental techniques, it can be effectively managed. By controlling temperature, maintaining an inert atmosphere, and making informed choices about solvents and materials, you can ensure the integrity of this valuable reagent and the success of your synthetic endeavors.
Should you have further questions or require more specific guidance, please do not hesitate to contact our technical support team.
References
- 1. Dimethyl dithiophosphoric acid - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 6. US4049755A - Process for preparing O,O-dimethyldithiophosphoric acid and alkaline salts thereof - Google Patents [patents.google.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. How To [chem.rochester.edu]
- 9. Sarin - Wikipedia [en.wikipedia.org]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS [scirp.org]
- 13. agilent.com [agilent.com]
- 14. cromlab-instruments.es [cromlab-instruments.es]
- 15. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices [stacks.cdc.gov]
- 17. A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. lcms.cz [lcms.cz]
- 20. LC-MS/MS method for the determination of organophosphorus pesticides and their metabolites in salmon and zebrafish fed with plant-based feed ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Selectivity of O,O-Dimethyl Dithiophosphate in Mineral Flotation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for O,O-Dimethyl Dithiophosphate and its application in mineral flotation. This guide is designed for researchers, scientists, and mineral processing professionals to troubleshoot and optimize their flotation experiments. We will move beyond simple procedural lists to explore the underlying chemical principles governing collector selectivity, empowering you to make informed decisions in your work.
Section 1: Fundamentals of Dithiophosphate Collectors
Before diving into troubleshooting, it's crucial to understand the foundational principles of how dithiophosphates function as collectors in a flotation system.
Q1: What is this compound, and how does it function as a collector?
This compound belongs to the family of sulfhydryl (or thiol) collectors, which are standard reagents for the flotation of sulfide minerals. Its primary function is to selectively adsorb onto the surface of target mineral particles, rendering them hydrophobic (water-repellent). This hydrophobicity allows the mineral particles to attach to air bubbles and be carried to the surface of the flotation cell, where they are collected as a concentrate. The interaction mechanism is primarily chemical adsorption (chemisorption), where the dithiophosphate forms a stable bond with metal ions on the mineral surface, such as cuprous ions in copper sulfides.[1][2]
Q2: Why is dithiophosphate often considered more selective than xanthate collectors?
While xanthates are powerful and widely used collectors, dithiophosphates often exhibit greater selectivity, particularly against iron sulfides like pyrite.[1][3] This enhanced selectivity is largely attributed to two factors:
-
pH Sensitivity: Dithiophosphates are generally more effective in neutral to alkaline conditions (pH > 9), a range where pyrite is naturally depressed.[1] At high pH, an oxide/hydroxide layer forms on the pyrite surface, making it hydrophilic and preventing collector adsorption.[1]
-
Adsorption Mechanism: The chemical interaction between dithiophosphate and the mineral surface is highly specific. The formation of metal-dithiophosphate complexes is more favorable on copper and lead-zinc minerals than on pyrite under typical flotation conditions.[2][4]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during flotation experiments using this compound. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.
Issue Cluster A: Poor Selectivity & Concentrate Contamination
Q3: My copper concentrate is heavily contaminated with pyrite. How can I improve the rejection of pyrite?
This is one of the most common challenges in sulfide flotation. High pyrite content in the concentrate reduces its grade and value.
Potential Causes & Solutions:
-
Incorrect Pulp pH: The most critical factor for pyrite depression is pH. Pyrite flotation is significantly reduced at pH values above 9.
-
Insufficient Depressant Dosage: If you are already using lime, the dosage may be insufficient to achieve the target pH or to overcome the pulp's natural buffering capacity.
-
Action: Titrate your pulp to determine the correct lime dosage needed to maintain a stable pH of 10-11.5. Consider using other depressants like sodium metabisulfite (MBS) in specific cases, which can help clean mineral surfaces.[6]
-
-
Galvanic Interaction: When different sulfide minerals are in contact (e.g., chalcopyrite and pyrite) in a grinding environment, a galvanic cell can form. This can promote the oxidation of chalcopyrite, releasing copper ions that then adsorb onto the pyrite surface, unintentionally activating it.[5]
-
Action: While difficult to eliminate completely, ensuring proper pH and depressant conditions from the start of the grinding process can mitigate this effect.
-
Q4: I am trying to separate galena (PbS) and sphalerite (ZnS), but the selectivity is poor. What adjustments should I make?
Separating lead and zinc sulfides requires precise control over the flotation chemistry, as they often respond similarly to collectors.
Potential Causes & Solutions:
-
Unintentional Sphalerite Activation: Sphalerite is often "activated" by metal ions (like Pb²⁺ or Cu²⁺) present in the pulp, which allows the collector to adsorb onto its surface. Lead ions can be released from galena itself during grinding and migrate to the sphalerite surface.[7]
-
Action: Use a sphalerite depressant like zinc sulfate. Zinc sulfate in an alkaline solution precipitates zinc hydroxide, which adsorbs on the sphalerite surface, making it hydrophilic.
-
-
Collector Choice: While dithiophosphate is more selective than xanthate, its selectivity between galena and sphalerite can still be challenging. Dithiophosphinates, a related class of collectors, have been shown to offer even higher selectivity for galena against sphalerite.[8][9]
-
Action: Conduct comparative tests with a more selective collector like a diisobutyl dithiophosphinate. Dithiophosphate has been shown to provide a significant difference in floatability between galena and sphalerite.[10]
-
Issue Cluster B: Low Recovery of Valuable Minerals
Q5: My target mineral recovery (e.g., copper) is lower than expected. What factors could be causing this?
Low recovery means valuable minerals are being lost to the tailings.
Potential Causes & Solutions:
-
Insufficient Collector Dosage: The collector concentration may be too low to render all liberated mineral particles sufficiently hydrophobic.
-
Action: Perform a dosage curve experiment. Systematically increase the collector concentration in a series of tests to find the optimal dosage that maximizes recovery without significantly compromising the grade.
-
-
Mineral Surface Oxidation: If the ore is exposed to air and water for extended periods, the sulfide mineral surfaces can oxidize. This oxidized layer can prevent the sulfhydryl collector from adsorbing effectively.
-
Action: Minimize the time between grinding and flotation. If surface oxidation is severe, consider using an activation step with a reagent like sodium sulfide (Na₂S) to "re-sulfidize" the surface before adding the collector.
-
-
Fine Particle Loss: Very fine particles (<10 µm) are notoriously difficult to float. They have low momentum, making bubble-particle collision less probable, and their high surface area can consume a disproportionate amount of reagents.[11]
Issue Cluster C: Reagent Suite & Process Water Issues
Q6: Should I use this compound alone or in a mixture with other collectors?
Using a single collector is rare in industrial practice. Mixed collectors often provide superior performance through synergistic effects.[13][14][15]
Synergistic Collector Systems:
-
Dithiophosphate + Xanthate: This is a very common and effective combination. The xanthate (e.g., Sodium Isobutyl Xanthate - SIBX) acts as the primary, stronger collector to ensure good recovery kinetics, while the dithiophosphate (a "promoter" collector) improves selectivity, especially against pyrite.[5][16] The combined effect often exceeds the sum of their individual performances.[14][17]
-
Action: Experiment with different ratios of dithiophosphate to xanthate. A common starting point is a 1:1 molar ratio, followed by adjustments based on recovery and grade results.
-
Q7: How does the quality of my process water (e.g., high ionic strength, presence of Ca²⁺/Mg²⁺) affect flotation?
Water chemistry is a critical, often overlooked, variable. The presence of inorganic electrolytes in process water can have both beneficial and detrimental effects.[18]
Impact of Water Quality:
-
Froth Stability: Divalent cations like Ca²⁺ and Mg²⁺ can increase froth stability. While this can sometimes improve the recovery of fine particles, excessive stability can lead to the entrainment of fine gangue particles, reducing concentrate grade.[18]
-
Reagent Interaction: Ions in the water can interact with collectors and other reagents, altering their effectiveness.
-
Action: Characterize your process water. If significant variations in water quality are expected, conduct flotation tests using synthetic plant water that mimics the ionic composition to understand its impact on your specific ore.
-
Section 3: Visualized Workflows & Mechanisms
Experimental Workflow for Collector Evaluation
The following diagram outlines a standard workflow for evaluating the performance of this compound in a laboratory setting.
Caption: Standard laboratory workflow for bench-scale flotation testing.
Collector Adsorption Mechanism
This diagram illustrates the principle of selective collector adsorption on a target mineral versus a gangue mineral under depressing conditions.
Caption: Selective adsorption of dithiophosphate on minerals.
Section 4: Experimental Protocols
Protocol 1: Bench-Scale Flotation Test for Copper-Pyrite Separation
This protocol provides a step-by-step method for a typical laboratory flotation test.
1. Reagent Preparation:
-
Collector: Prepare a 0.5% w/v solution of this compound in deionized water.
-
Frother: Prepare a 0.1% v/v solution of a suitable frother (e.g., MIBC) in deionized water.
-
pH Modifier: Prepare a 10% w/v slurry of hydrated lime (Ca(OH)₂).
2. Grinding:
-
Weigh 1 kg of ore (pre-crushed to -10 mesh).
-
Place the ore in a laboratory ball mill with a calculated charge of grinding media and water to achieve a pulp density of 65% solids.
-
Grind for a predetermined time to achieve the target particle size (e.g., 80% passing 106 µm).
3. Flotation:
-
Transfer the ground pulp to a 2.5 L laboratory flotation cell. Add water to bring the pulp density to 35% solids.
-
Start the impeller at 1200 rpm.
-
Conditioning Stage 1 (pH): Add the lime slurry incrementally to raise the pulp pH to 10.5. Allow to condition for 5 minutes, monitoring and adjusting the pH as needed.
-
Conditioning Stage 2 (Collector): Add the prepared dithiophosphate solution at the desired dosage (e.g., 20 g/tonne ). Condition for 3 minutes.
-
Conditioning Stage 3 (Frother): Add the frother solution (e.g., 15 g/tonne ). Condition for 1 minute.
-
Flotation Stage: Open the air inlet valve to a flow rate of 5 L/min. Collect the froth (concentrate) by scraping the cell lip every 15 seconds for a total flotation time of 10 minutes.
4. Sample Processing:
-
Collect the concentrate and the remaining pulp (tailings) in separate pans.
-
Filter, dry (at 105°C), and weigh the entire concentrate and tailings samples.
-
Take representative sub-samples for chemical assay to determine the content of copper, iron, and other elements of interest.
5. Data Analysis:
-
Use the assay results and mass data to calculate the concentrate grade (%Cu) and the overall copper recovery (%).
Section 5: Quantitative Data Summary
Table 1: Typical Reagent Dosages and pH for Dithiophosphate Flotation
| Target Mineral | Common Gangue | pH Range | Typical Dithiophosphate Dosage ( g/tonne ) | Common Co-Reagents |
| Chalcopyrite (CuFeS₂) | Pyrite (FeS₂) | 10.0 - 11.5 | 15 - 40 | Lime, Xanthate |
| Galena (PbS) | Sphalerite (ZnS), Pyrite | 8.5 - 9.5 | 20 - 50 | Zinc Sulfate, Cyanide (optional) |
| Activated Sphalerite (ZnS) | Pyrite, Silicates | 10.5 - 12.0 | 25 - 60 | Copper Sulfate (activator), Lime |
Note: These are typical starting ranges. Optimal conditions are highly ore-specific and must be determined experimentally.
References
- 1. Froth Flotation of Chalcopyrite/Pyrite Ore: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijmge.ut.ac.ir [ijmge.ut.ac.ir]
- 4. OneMine | A DFT Study of Collector Adsorption on the Sulphide Mineral Surface in the Presence of Water Molecules [onemine.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Study on the Interaction between Galena and Sphalerite During Grinding Based on the Migration of Surface Components - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synergistic Effect in the Flotation and Extraction of Minerals | Scientific.Net [scientific.net]
- 14. saimm.co.za [saimm.co.za]
- 15. researchgate.net [researchgate.net]
- 16. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 17. UQ eSpace [espace.library.uq.edu.au]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Matrix Effects in GC-MS Analysis of O,O-Dimethyl dithiophosphate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of O,O-Dimethyl dithiophosphate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of GC-MS analysis of this compound?
A1: In GC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, which in this case is this compound. Matrix effects are the impact these co-extracted components have on the analytical signal of the target analyte. These effects can manifest as either signal enhancement or suppression, leading to inaccurate quantification. For organophosphorus pesticides like this compound, a common phenomenon is matrix-induced signal enhancement. This occurs when non-volatile matrix components coat active sites within the GC inlet and column, preventing the thermal degradation of the analyte and resulting in a higher than actual signal response.[1]
Q2: How can I identify if my analysis of this compound is affected by matrix effects?
A2: To determine the presence and extent of matrix effects, you can compare the signal response of this compound in a pure solvent standard to its response in a matrix-matched standard. A significant difference in the signal intensity between the two indicates the presence of matrix effects.
Q3: What are the common sample matrices where this compound is analyzed and what are the challenges associated with them?
A3: this compound and other organophosphorus pesticide metabolites are frequently analyzed in complex matrices such as soil, water, food products (e.g., fruits, vegetables, milk), and biological samples (e.g., urine).[2][3] Soil and honey samples have been shown to produce more pronounced matrix effects compared to juice samples.[2][4] The primary challenge with these matrices is the co-extraction of numerous interfering compounds that can lead to the matrix effects described above.
Q4: What are the primary strategies to overcome matrix effects in the GC-MS analysis of this compound?
A4: The main strategies can be categorized as follows:
-
Comprehensive Sample Preparation: The goal is to remove as many interfering matrix components as possible before GC-MS analysis. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly employed.[1][5]
-
Instrumental Parameter Optimization: While less effective for eliminating matrix effects entirely, optimizing GC inlet temperature, injection volume, and transfer line temperature can help minimize the impact of co-eluting compounds.
-
Calibration Strategies: This is a crucial step to compensate for matrix effects that cannot be eliminated through sample preparation. The most common and effective approach is the use of matrix-matched calibration standards . This involves preparing calibration standards in a blank matrix extract that is free of the target analyte. This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification.
-
Use of Analyte Protectants: Adding "analyte protectants" to both the sample and standard solutions can help to mitigate the enhancement effect. These agents work by providing alternative active sites for the matrix components to interact with, thus protecting the analyte. L-Gulonic acid γ-lactone has been shown to be an effective protecting agent for organophosphorus pesticides in soil and honey samples.[2][4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) for this compound | Active sites in the GC inlet liner or column; improper derivatization (if performed); sample overload. | - Deactivate the GC inlet liner or use a liner with glass wool. - Perform inlet maintenance. - Optimize derivatization conditions. - Dilute the sample extract. |
| Inconsistent or poor recovery of this compound | Inefficient extraction from the sample matrix; analyte degradation during sample preparation or injection. | - Optimize the sample preparation method (e.g., change SPE sorbent, adjust solvent pH). - Ensure all extraction and evaporation steps are performed under mild conditions. - Use matrix-matched standards to accurately assess recovery. |
| High background noise in the chromatogram | Insufficient sample cleanup; contaminated GC system (inlet, column, ion source). | - Improve the sample cleanup step (e.g., add a d-SPE cleanup to the QuEChERS protocol). - Perform maintenance on the GC-MS system, including baking the column and cleaning the ion source. |
| Significant signal enhancement observed | Matrix-induced enhancement due to co-eluting compounds protecting the analyte from degradation in the hot inlet. | - Implement matrix-matched calibration for accurate quantification. - Add an analyte protectant to both samples and standards. - Improve sample cleanup to remove the interfering matrix components. |
| Analyte signal suppression | Competition for ionization in the MS source (less common in GC-MS for this compound but possible in very complex matrices). | - Improve sample cleanup to reduce the concentration of co-eluting compounds. - Dilute the sample extract. |
Experimental Protocols
Detailed Protocol for QuEChERS Sample Preparation and GC-MS Analysis of this compound in Soil
This protocol is a modified version of the widely used QuEChERS method, tailored for the analysis of organophosphorus pesticides in a soil matrix.
1. Sample Extraction:
- Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
- Add 10 mL of water (for dry soil) and vortex for 1 minute.
- Add 10 mL of acetonitrile.
- Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
- Immediately cap and shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer 6 mL of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg Primary Secondary Amine - PSA, 150 mg C18).
- Vortex for 30 seconds.
- Centrifuge at 4000 rpm for 5 minutes.
3. Final Extract Preparation:
- Take a 1 mL aliquot of the cleaned extract and transfer it to a clean vial.
- The extract is now ready for GC-MS analysis. For matrix-matched calibration, a blank soil sample is subjected to the same procedure, and the final extract is used to prepare the calibration standards.
4. GC-MS Parameters:
- GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
- Inlet Temperature: 250 °C
- Injection Mode: Splitless
- Injection Volume: 1 µL
- Oven Temperature Program:
- Initial temperature: 70 °C, hold for 2 minutes
- Ramp to 150 °C at 25 °C/min
- Ramp to 200 °C at 3 °C/min
- Ramp to 280 °C at 8 °C/min, hold for 10 minutes
- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for confirmation.
Quantitative Data Summary
Table 1: Recovery of Organophosphorus Pesticides in Apple Matrix using QuEChERS and GC/MS/SIM Analysis [6]
| Analyte | Spiking Level (ng/mL) | Average Recovery (%) | % RSD |
| Dichlorvos | 150 | 95.3 | 5.1 |
| Mevinphos | 150 | 98.7 | 4.8 |
| Ethoprophos | 150 | 102.1 | 3.9 |
| Phorate | 150 | 99.6 | 4.2 |
| Diazinon | 150 | 101.5 | 3.5 |
| Dimethoate | 150 | 97.8 | 4.5 |
| Chlorpyrifos | 150 | 103.2 | 3.1 |
| Malathion | 150 | 98.9 | 4.3 |
Note: Dimethoate is an organophosphorus pesticide structurally related to this compound.
Table 2: Method Detection and Quantification Limits for Organophosphate Esters in Milk using a Modified QuEChERS Method and GC-MS [3]
| Analyte | Method Detection Limit (MDL) (ng/mL) | Method Quantification Limit (MQL) (ng/mL) |
| Tributyl phosphate (TBP) | 0.43 | 0.98 |
| Tris(2-chloroethyl) phosphate (TCEP) | 1.5 | 5.0 |
| Tris(1-chloro-2-propyl) phosphate (TCPP) | 4.5 | 15 |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | 1.2 | 4.0 |
| Triphenyl phosphate (TPP) | 0.98 | 3.3 |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of pesticide residues by GC-MS using analyte protectants to counteract the matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A modified QuEChERS method for determination of organophosphate esters in milk by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Pesticide Residues by GC-MS Using Analyte Protectants to Counteract the Matrix Effect [jstage.jst.go.jp]
- 5. lcms.cz [lcms.cz]
- 6. agilent.com [agilent.com]
Technical Support Center: Synthesis of Pesticides Using O,O-Dimethyl Dithiophosphate
Welcome to the technical support center for researchers, scientists, and professionals engaged in the synthesis of pesticides utilizing O,O-Dimethyl dithiophosphate (DMDTP). This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, addressing common side reactions and challenges encountered during synthesis. Our goal is to equip you with the knowledge to optimize your reaction outcomes, improve product purity, and ensure the reliability of your experimental results.
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of pesticides, such as malathion, from this compound. Each problem is followed by an analysis of potential causes and detailed, actionable protocols for resolution.
Problem 1: Low Yield of the Target Pesticide and Presence of Multiple Unidentified Byproducts.
Question: My reaction to synthesize malathion using this compound and diethyl maleate has resulted in a low yield of the desired product, and my analytical results (GC-MS, HPLC) show a complex mixture of impurities. What are the likely causes and how can I improve my synthesis?
Root Cause Analysis:
Low yields and a plethora of byproducts in this synthesis often stem from the quality of the starting this compound and suboptimal reaction conditions. DMDTP is typically synthesized from phosphorus pentasulfide (P₂S₅) and methanol, a process that can introduce several reactive impurities if not properly controlled.[1] Furthermore, the reaction of DMDTP with diethyl maleate is sensitive to temperature and pH, which can lead to competing side reactions.
Key Contributing Factors:
-
Impure this compound: The starting material may contain unreacted methanol, P₂S₅, or byproducts from its own synthesis such as O,O,S-trimethyl phosphorodithioate.[2] These impurities can lead to the formation of a range of unwanted side products.
-
Suboptimal Reaction Temperature: Elevated temperatures can promote thermal decomposition of both the DMDTP and the final malathion product, leading to the formation of rearrangement products like the highly toxic isomalathion.[3][4]
-
Presence of Water: Moisture in the reactants or solvent can lead to the hydrolysis of DMDTP, reducing the amount available for the main reaction and forming byproducts.
-
Incorrect pH: The reaction is sensitive to pH. While acidic conditions can catalyze the desired reaction, a pH that is too low or too high can promote hydrolysis and other side reactions.[5][6]
Troubleshooting and Optimization Protocol:
-
Starting Material Purity Verification:
-
Recommendation: Always use freshly prepared or high-purity this compound. If preparing in-house, consider purification by distillation under reduced pressure.
-
Protocol for DMDTP Purification (Distillation):
-
Set up a fractional distillation apparatus suitable for vacuum distillation.
-
Charge the distillation flask with the crude this compound.
-
Apply a vacuum (e.g., 1-5 mmHg) and gently heat the flask.
-
Collect the fraction that distills at the appropriate boiling point for this compound (approximately 65-70 °C at 1 mmHg).
-
Store the purified product under an inert atmosphere (nitrogen or argon) and at a low temperature to minimize degradation.
-
-
-
Reaction Condition Optimization:
-
Temperature Control: Maintain a reaction temperature between 60-80°C.[7] Use a temperature-controlled oil bath and a reflux condenser to ensure a stable temperature throughout the reaction. Avoid temperatures above 100°C, as this can lead to rapid decomposition.[8]
-
pH Management: While the reaction can proceed without a catalyst, the use of a mild acid catalyst can be beneficial.[5] If an acid catalyst is used, maintain a pH in the range of 2-6.[9] This can be monitored using pH paper or a pH meter calibrated for organic solvents.
-
Moisture Exclusion: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and store reactants over desiccants to prevent the introduction of water.
-
-
Monitoring Reaction Progress:
-
Recommendation: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting materials and the formation of the product. This will help determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
-
Problem 2: High Levels of Isomalathion Detected in the Final Product.
Question: My malathion synthesis has produced a significant amount of isomalathion, a highly toxic isomer. What causes its formation and how can I prevent it?
Root Cause Analysis:
Isomalathion is a rearrangement isomer of malathion and its presence is a critical quality control issue due to its significantly higher toxicity.[3] The primary cause of isomalathion formation is thermal stress, either during the synthesis reaction or during subsequent storage of the malathion product.[3]
Mechanism of Isomalathion Formation:
The formation of isomalathion from malathion is a thermally induced intramolecular rearrangement. This process is thought to involve the migration of a methyl group from one of the methoxy groups to the thione sulfur atom.
Troubleshooting and Prevention Protocol:
-
Strict Temperature Control During Synthesis:
-
Recommendation: As outlined in Problem 1, maintain a reaction temperature below 80°C. Prolonged heating, even at moderately elevated temperatures, can increase the rate of isomerization.
-
-
Proper Storage of the Final Product:
-
Recommendation: Store synthesized malathion in a cool, dark place. For long-term storage, refrigeration is recommended. Avoid storing at elevated temperatures, as this will accelerate the conversion to isomalathion.[8]
-
-
Analytical Quantification:
Problem 3: Presence of Malaoxon in the Synthesized Pesticide.
Question: My final product is contaminated with malaoxon. How is this formed and what steps can I take to avoid it?
Root Cause Analysis:
Malaoxon is the oxygen analog of malathion and is formed through oxidative desulfuration of the P=S bond to a P=O bond.[12] This conversion can occur both metabolically in organisms and through chemical oxidation during synthesis or storage. Malaoxon is a more potent acetylcholinesterase inhibitor and its presence is undesirable.[13]
Mechanism of Malaoxon Formation:
The thione sulfur of malathion is susceptible to oxidation by various oxidizing agents, including atmospheric oxygen, especially in the presence of light or certain impurities that can catalyze the oxidation.
Troubleshooting and Prevention Protocol:
-
Inert Atmosphere:
-
Recommendation: Conduct the synthesis under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.
-
-
Exclusion of Light:
-
Recommendation: Protect the reaction mixture and the final product from light by using amber glassware or by wrapping the reaction vessel in aluminum foil.
-
-
Use of Antioxidants/Stabilizers:
-
Recommendation: The addition of a small amount of an antioxidant or stabilizer can help prevent oxidation.
-
Example Stabilizers: While specific recommendations for malathion synthesis are not abundant in the literature, radical scavengers like butylated hydroxytoluene (BHT) or hydroquinone are commonly used to stabilize organic compounds susceptible to oxidation.[13] A small catalytic amount of hydroquinone is sometimes used in the synthesis of malathion.[13]
-
-
Purification:
-
Recommendation: If malaoxon is present in the final product, it can be separated from malathion using chromatographic techniques such as column chromatography or preparative HPLC.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of the reaction between this compound and diethyl maleate to form malathion?
A1: The synthesis of malathion from this compound and diethyl maleate is a Michael addition reaction. The sulfur atom of the dithiophosphoric acid acts as a nucleophile and adds to the carbon-carbon double bond of the diethyl maleate.
Q2: How does the pH of the reaction medium affect the synthesis?
A2: The pH can influence the rate and outcome of the synthesis. An acidic pH (around 2-6) can catalyze the Michael addition.[9] However, highly acidic or alkaline conditions can promote the hydrolysis of this compound, reducing the yield of the desired product.[6] Malathion itself is most stable in a slightly acidic to neutral pH range (around 5-7) and hydrolyzes more rapidly under alkaline conditions.[8]
Q3: What are the main products of this compound hydrolysis?
A3: The hydrolysis of this compound typically involves the cleavage of the P-S bond, leading to the formation of O,O-dimethyl thiophosphoric acid and hydrogen sulfide (H₂S).[14] Further hydrolysis can lead to phosphoric acid and methanol.
Q4: Are there any specific analytical techniques recommended for monitoring the reaction and analyzing the final product?
A4: Yes, several analytical techniques are crucial for process control and quality assessment:
-
Gas Chromatography (GC): GC coupled with a Flame Photometric Detector (FPD) or Mass Spectrometry (MS) is the most common method for analyzing malathion and its impurities like isomalathion and malaoxon.[10][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection can also be used for the analysis of malathion and its byproducts.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful for characterizing the starting this compound and for identifying phosphorus-containing impurities.
Quantitative Data Summary
| Side Reaction | Key Influencing Factor | Typical Byproduct(s) | Consequence | Prevention/Mitigation Strategy |
| Isomerization | High Temperature (>80°C), Prolonged Heating | Isomalathion | Increased Toxicity | Strict temperature control, proper storage at cool temperatures. |
| Oxidation | Presence of Oxygen, Light | Malaoxon | Increased Toxicity | Use of inert atmosphere, protection from light, addition of stabilizers. |
| Hydrolysis | Presence of Water, Non-optimal pH | O,O-dimethyl thiophosphoric acid, H₂S | Reduced Yield | Use of anhydrous reactants and solvents, maintaining optimal pH (2-6). |
| Starting Material Impurities | Impure this compound | O,O,S-trimethyl phosphorodithioate, etc. | Complex product mixture, reduced yield | Use of high-purity or freshly distilled this compound. |
Experimental Workflows and Signaling Pathways
Diagram 1: Malathion Synthesis and Key Side Reactions
References
- 1. US10669295B2 - Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents [patents.google.com]
- 2. US20090124822A1 - Process for preparing malathion for pharmaceutical use - Google Patents [patents.google.com]
- 3. Malathion Technical Fact Sheet [npic.orst.edu]
- 4. biodiversitylibrary.org [biodiversitylibrary.org]
- 5. data.epo.org [data.epo.org]
- 6. Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US3403201A - Method for the preparation of o, o-dimethyl-s-(1, 2-dicarbethoxyethyl)dithiophosphate - Google Patents [patents.google.com]
- 8. Malathion | C10H19O6PS2 | CID 4004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US4049755A - Process for preparing O,O-dimethyldithiophosphoric acid and alkaline salts thereof - Google Patents [patents.google.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. fao.org [fao.org]
- 12. benchchem.com [benchchem.com]
- 13. Malathion - Wikipedia [en.wikipedia.org]
- 14. Synthesis, Stability, and Kinetics of Hydrogen Sulfide Release of Dithiophosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC Analysis of Malathion | SIELC Technologies [sielc.com]
Improving the performance of lubricant additives derived from dithiophosphates
Technical Support Center: Optimizing Dithiophosphate Lubricant Additives
Welcome to the technical support center for researchers and formulators working with dithiophosphate-based lubricant additives. This guide is designed to move beyond standard protocols and provide in-depth, field-proven insights into the common challenges encountered during experimental work. Here, we will dissect the causality behind performance issues and provide structured, actionable troubleshooting guides to enhance the efficacy of your formulations.
Part 1: Frequently Asked Questions - Core Concepts
This section establishes the foundational knowledge required for effective troubleshooting. Understanding the "why" is critical before addressing the "how."
Q1: What is the fundamental mechanism by which Zinc Dialkyldithiophosphates (ZDDPs) provide anti-wear protection?
ZDDPs are multifunctional additives, acting as antioxidants and corrosion inhibitors, but their primary role is as anti-wear agents.[1][2] Their effectiveness stems from the ability to form a protective, sacrificial film on metal surfaces under conditions of heat and pressure, a process known as tribofilm formation.[2][3]
-
Mechanism of Action: Under boundary lubrication conditions (high load, low speed), the ZDDP molecule decomposes. This decomposition is stress-promoted and thermally activated.[4][5] The decomposition products react with the iron-based surface to form a complex, glassy film typically 50-150 nm thick.
-
Film Composition: This tribofilm is not a simple layer. It's a complex, adaptive structure.[6] The outer layer is typically composed of long-chain zinc polyphosphates. Closer to the metal substrate, a harder, more durable layer of mixed iron/zinc short-chain phosphates and metal sulfides forms.[2][6][7] This layered structure provides a cushion against asperity contact, shearing sacrificially to prevent wear on the underlying metal.[6]
Caption: ZDDP tribofilm formation pathway.
Q2: How does the molecular structure of a ZDDP influence its performance?
The properties of a ZDDP are directly tied to the alcohol used in its synthesis. This gives rise to three main classifications: Primary, Secondary, and Aryl ZDDPs.[7] A formulator must navigate the trade-offs between these structures to match the additive to the application.
-
Primary Alkyl ZDDPs: Derived from primary alcohols (e.g., isooctanol). The alkyl group is attached to a carbon atom that is bonded to only one other carbon atom.
-
Secondary Alkyl ZDDPs: Derived from secondary alcohols (e.g., isopropanol). The alkyl group is attached to a carbon atom bonded to two other carbon atoms.
-
Aryl ZDDPs: Derived from aromatic alcohols (e.g., alkylated phenols).
The choice of structure presents a classic performance compromise, summarized below.
| ZDDP Type | Thermal Stability | Hydrolytic Stability | Anti-Wear Effectiveness | Primary Application Context |
| Primary Alkyl | Good to Excellent | Good | Good | Applications requiring higher thermal and hydrolytic stability, like some industrial oils.[7] |
| Secondary Alkyl | Fair to Good | Excellent | Excellent | Dominant choice for engine oils where high anti-wear performance is critical.[8] |
| Aryl | Excellent | Poor | Fair | Used in applications with very high temperatures but where anti-wear demands are lower.[8] |
Part 2: Troubleshooting Guide for Experimental Challenges
This section addresses specific problems you may encounter in the lab, providing diagnostic steps and corrective actions grounded in the chemistry of the additives.
Problem Scenario 1: Premature Additive Degradation in High-Temperature Tests
Q: My formulation, containing a secondary ZDDP, is showing signs of breakdown (sludge formation, significant viscosity increase) during a high-temperature oxidation test. What is the cause and how can I improve its thermal stability?
A: Causality and Mechanism
The issue is classic thermal decomposition of the ZDDP molecule. The mechanism is initiated by the intramolecular migration of the alkyl group from an oxygen atom to a sulfur atom.[9] The rate of this degradation is highly dependent on the structure of that alkyl group.
-
Steric Effects: Secondary alkyl groups, like those in your formulation, are more sterically hindered at the β-carbon but more susceptible to nucleophilic substitution at the α-carbon, which can lead to a lower decomposition temperature compared to some primary structures.[9]
-
Elimination Reactions: Furthermore, secondary ZDDPs are prone to an alternative degradation pathway: olefin elimination. This reaction produces acidic phosphorus compounds, which can catalyze further lubricant degradation and contribute to sludge.[9] The final insoluble deposits are often complex mixtures of zinc pyro- and poly-thiophosphates.[9][10]
Troubleshooting Workflow
Caption: Workflow for troubleshooting thermal stability.
Experimental Protocol: Rapid Thermal Stress Test
This protocol provides a way to quickly screen the thermal stability of different formulations.
-
Preparation: Prepare 50 mL samples of your lubricant formulations in separate, clean glass beakers. Include a baseline (base oil only) and a control (current formulation).
-
Heating: Place the beakers in a pre-heated laboratory oven at 150°C for 72 hours. Ensure adequate ventilation.
-
Observation: After the test period, remove the samples and allow them to cool. Visually inspect for any signs of sludge, precipitates, or significant color change.
-
Analysis:
-
Measure the viscosity change of each sample compared to its pre-test value.
-
Measure the Total Acid Number (TAN) to quantify the formation of acidic byproducts.
-
If available, use ³¹P NMR to analyze the chemical shifts, which can identify the degradation of the parent dithiophosphate and the formation of phosphate and thiophosphate species.[10]
-
-
Interpretation: A stable formulation will exhibit minimal change in viscosity, TAN, and appearance. Compare your modified formulations against the control to quantify the improvement.
Problem Scenario 2: Evidence of Hydrolysis and Corrosion
Q: My formulation is causing corrosion on copper strips and the lubricant's Total Acid Number (TAN) is increasing rapidly in the presence of minor water contamination. How can I improve hydrolytic stability?
A: Causality and Mechanism
You are observing ZDDP hydrolysis. This is a chemical reaction where water attacks the ZDDP molecule, breaking it down into acidic phosphorus compounds and depleting the active anti-wear additive.[3][11] This process is accelerated by heat and pre-existing acidic conditions.[3]
The hydrolytic stability is highly dependent on the ZDDP's molecular structure. ZDDPs derived from primary alcohols are generally more hydrolytically stable than those from secondary alcohols, while aryl ZDDPs tend to have poor hydrolytic stability.[3][7]
Caption: Key factors accelerating ZDDP hydrolysis.
Troubleshooting Steps & Corrective Actions
-
Confirm Hydrolysis: An increasing TAN is a strong indicator.[3] You can definitively confirm hydrolysis by measuring the acidity of the water layer after a stability test, as this will contain the acidic breakdown products.[3]
-
Mitigate Water Ingress: Ensure all base oils and additives are dry before blending. Store samples in sealed containers with desiccants if necessary.
-
Select a Hydrolytically Stable ZDDP: The most effective solution is to reformulate using a ZDDP known for better hydrolytic stability. Replace the secondary or aryl ZDDP with one derived from a primary alcohol.
-
Maintain Alkalinity: Ensure the formulation has a sufficient Total Base Number (TBN). ZDDPs are more stable in a basic environment.[7] If needed, incorporate a compatible alkaline agent or detergent.
Experimental Protocol: Hydrolytic Stability Assessment (Based on ASTM D2619)
This "beverage bottle" method is a standard for evaluating a lubricant's resistance to hydrolysis.
-
Apparatus: A pressure-resistant glass beverage bottle, an oven, and a copper test strip.
-
Procedure:
-
Place 75 grams of the test lubricant, 25 grams of distilled water, and a polished, pre-weighed copper strip into the bottle.
-
Seal the bottle tightly.
-
Place the bottle in an oven at 93°C for 48 hours. Rotate the bottle every few hours.
-
-
Analysis:
-
After cooling, visually inspect the oil, water, and copper strip.
-
Separate the oil and water layers using a separatory funnel.
-
Measure the Total Acid Number of the oil layer.[3]
-
Measure the acidity of the water layer.[3]
-
Clean and re-weigh the copper strip to determine the weight change due to corrosion.[3]
-
-
Interpretation: A stable formulation will show minimal change in the oil's acid number, low acidity in the water layer, and negligible copper corrosion.[3]
Problem Scenario 3: Sub-Optimal Anti-Wear Performance or Additive Competition
Q: My formulation is failing to meet wear-scar targets in a four-ball test, despite having the correct concentration of ZDDP. Could other additives be interfering?
A: Causality and Mechanism
Poor anti-wear performance, assuming the ZDDP has not degraded, is often due to competitive or antagonistic interactions between additives at the metal surface.[7] While ZDDPs are synergistic with some compounds (like certain sulfurized additives), they can be hindered by others.[7]
-
Surface Competition: Some additives, particularly certain types of detergents (e.g., overbased calcium sulfonates), are highly surface-active. They can compete with the ZDDP for access to the metal surface, which inhibits the formation of a robust tribofilm.[12]
-
Chemical Interaction: In some cases, additives can react directly in the bulk oil, leading to the formation of zinc salts that may precipitate out, effectively reducing the concentration of available ZDDP.[7]
Troubleshooting Workflow
-
Establish a Baseline: Run a four-ball wear test (e.g., ASTM D4172) on a simplified blend of just your base oil + ZDDP. This confirms the inherent anti-wear capability of your dithiophosphate in this system.
-
Systematic Component Addition: Add the other components of your formulation (detergents, dispersants, friction modifiers, etc.) one by one to the baseline blend and re-run the wear test for each new blend.
-
Identify the Antagonist: A significant increase in the wear scar diameter after the addition of a specific component points to a negative interaction.
-
Reformulate: Once the antagonistic additive is identified, seek an alternative from a different chemical family or consult with your supplier for a more compatible option.
-
Advanced Analysis (Optional): For a deeper understanding, use surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) or X-ray Absorption Near Edge Structure (XANES) on the wear scars. These methods can reveal the chemical composition of the surface film, confirming whether the ZDDP-derived polyphosphate film is being successfully formed.[13]
Problem Scenario 4: Formulating for Low-SAPS and Ashless Applications
Q: I am tasked with developing a lubricant that meets modern low-SAPS (Sulfated Ash, Phosphorus, and Sulfur) requirements. What are the viable alternatives to traditional ZDDPs?
A: Causality and Available Alternatives
Traditional ZDDPs are problematic for modern passenger car engine oils because the zinc contributes to inorganic ash upon combustion, and the phosphorus and sulfur can poison exhaust after-treatment catalysts.[4][14][15] The industry has developed several alternative chemistries to address this.
-
Ashless Dithiophosphates: These are essentially the dithiophosphoric acid molecule without the zinc cation, often neutralized with an amine to manage acidity.[15][16] They form anti-wear films of iron phosphates directly from the substrate and can offer excellent wear protection.[16] However, they may exhibit lower hydrolytic and thermal stability compared to ZDDPs.[15]
-
Molybdenum Dithiophosphates (MoDDP) / Dithiocarbamates (MoDTC): These organometallic compounds are multifunctional. They provide anti-wear protection and are also excellent friction modifiers, forming layers of molybdenum disulfide (MoS₂) within the tribofilm.[17][18] They are often used in synergy with ZDDP to reduce the required treat rate of ZDDP.[17]
-
Other Chemistries: Research into non-traditional, phosphorus-free additives is ongoing. Promising areas include organo-titanium or organo-tungsten compounds, advanced boron esters, and ionic liquids.[7][14][19]
Performance Comparison of ZDDP Alternatives
| Additive Type | Primary Function | Ash Content | Catalyst Compatibility | Key Trade-Off |
| Zinc Dithiophosphate (ZDDP) | Anti-Wear, Antioxidant | Metal-containing | Poor | Highly effective and cost-efficient, but not suitable for low-SAPS. |
| Ashless Dithiophosphate | Anti-Wear | Ash-free | Good | Excellent wear protection but can have lower thermal/hydrolytic stability.[15][16][18] |
| Molybdenum Dithio-phosphates/carbamates | Anti-Wear, Friction Modifier | Metal-containing | Moderate | Provides significant friction reduction benefits; often used synergistically.[7][18] |
References
- 1. emerald.com [emerald.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ulprospector.com [ulprospector.com]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. Antiwear mechanisms of zinc dithiophosphate: a chemical hardness approach - ProQuest [proquest.com]
- 7. Tech Beat [stle.org]
- 8. Zinc Dialkyl Dithiophosphate Lubricant Additives - Lubrizol [lubrizol.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. cnlubricantadditive.com [cnlubricantadditive.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. lubesngreases.com [lubesngreases.com]
- 15. sciensage.info [sciensage.info]
- 16. ecommons.udayton.edu [ecommons.udayton.edu]
- 17. precisionlubrication.com [precisionlubrication.com]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis, characterization and tribological optimization of Boron compounds | Luleå tekniska universitet [ltu.se]
Validation & Comparative
Comparative study of dithiophosphate and dithiocarbamate as chelating agents
For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is a critical decision. This guide provides a detailed, data-driven comparison of two prominent classes of sulfur-containing chelating agents: dithiophosphates and dithiocarbamates. By examining their binding efficiencies, stability constants, and underlying mechanisms of action, this document aims to equip researchers with the necessary information to make informed choices for their specific applications, from heavy metal remediation to therapeutic agent development.
Dithiophosphates, with the general formula (RO)₂PS₂⁻, and dithiocarbamates, characterized by the R₂NCS₂⁻ functional group, are both recognized for their exceptional ability to form stable complexes with a wide range of metal ions.[1] Their efficacy stems from the presence of sulfur donor atoms, which exhibit a high affinity for soft and borderline metal ions as described by the Hard and Soft Acids and Bases (HSAB) theory.[1] While both are potent chelators, their performance can vary significantly based on factors such as the target metal ion, pH of the medium, and the molecular structure of the ligand itself.
Quantitative Comparison of Chelating Performance
A direct, comprehensive comparison of the chelating efficiency of dithiophosphates and dithiocarbamates is challenging due to the limited availability of studies conducted under identical experimental conditions.[1] However, by compiling available data on their metal removal efficiencies and the stability constants of their metal complexes, a clearer picture of their respective strengths emerges.
Heavy Metal Removal Efficiency
Dithiophosphates have demonstrated high efficiency in removing heavy metals from aqueous solutions, particularly in acidic conditions.[1] Dithiocarbamates are also effective, with their performance influenced by the nature of the organic substituents.
| Metal Ion | Chelating Agent | Initial Concentration (mg/L) | pH Range | Removal Efficiency (%) | Reference |
| Lead (Pb²⁺) | Dipropyl dithiophosphate | 200 | 3-6 | >99.9 | [1] |
| Cadmium (Cd²⁺) | Dipropyl dithiophosphate | 200 | 3-6 | >99.9 | [1] |
| Copper (Cu²⁺) | Dipropyl dithiophosphate | 200 | 3-6 | >99.9 | [1] |
| Mercury (Hg²⁺) | Dipropyl dithiophosphate | 200 | 3-6 | >99.9 | [1] |
| Cadmium (Cd²⁺) | Potassium butyl dithiophosphate | - | 2-6 | >99 | [2] |
| Lead (Pb²⁺) | Linear Dithiocarbamate | - | - | High | [3] |
| Copper (Cu²⁺) | Linear Dithiocarbamate | - | - | High | [3] |
| Zinc (Zn²⁺) | Linear Dithiocarbamate | - | - | High | [3] |
Stability Constants of Metal Complexes
The stability constant (log K) provides a quantitative measure of the strength of the interaction between a chelating agent and a metal ion. Higher log K values indicate the formation of more stable complexes. Extensive data is available for dithiocarbamate complexes with various transition metals. While comprehensive tables for dithiophosphates are less common, their effectiveness is well-documented through removal efficiency studies.[1]
Table 2: Stability Constants (log β₂) of Dithiocarbamate-Metal Complexes
| Metal Ion | Pentamethylene dithiocarbamate (Pipdtc) | Diethyldithiocarbamate (Dedtc) | Ammonium pyrrolidine dithiocarbamate (Apdtc) |
| Mn(II) | 6.85 | 7.00 | 7.90 |
| Fe(II) | 7.60 | 7.85 | 8.15 |
| Co(II) | 10.45 | 10.75 | 11.05 |
| Ni(II) | 11.20 | 11.50 | 12.00 |
| Cu(II) | 13.90 | 14.25 | 14.60 |
| Zn(II) | 8.10 | 8.35 | 8.80 |
| Data from a study conducted in a 60% ethanol-water mixture at 28°C.[4] |
The stability of these dithiocarbamate complexes generally follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[4]
Experimental Protocols
Reproducible and reliable experimental data are the cornerstone of scientific research. The following sections provide detailed protocols for the synthesis of dithiophosphate and dithiocarbamate ligands, as well as a general method for determining the stability constants of their metal complexes.
Synthesis of O,O-Dialkyl Dithiophosphoric Acid
This protocol describes a general method for the synthesis of O,O-dialkyl dithiophosphoric acids, the precursors to dithiophosphate chelating agents.
Materials:
-
Phosphorus pentasulfide (P₂S₅)
-
Anhydrous alcohol (e.g., ethanol, propanol)
-
Inert solvent (e.g., toluene, cyclohexane) (optional)
-
Reaction flask with a reflux condenser, stirrer, and thermometer
Procedure:
-
In a well-ventilated fume hood, charge the reaction flask with phosphorus pentasulfide and, if used, the inert solvent.
-
Heat the mixture with stirring to the desired reaction temperature (typically between 60°C and 80°C).
-
Slowly add the anhydrous alcohol to the stirred slurry over a period of 1-3 hours, maintaining the reaction temperature.
-
After the addition is complete, continue stirring the mixture at the reaction temperature for an additional 1-3 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
The resulting O,O-dialkyl dithiophosphoric acid can be used directly or purified further if necessary.
Synthesis of Dithiocarbamate Ligands
This protocol outlines the general synthesis of dithiocarbamate salts from a secondary amine and carbon disulfide.
Materials:
-
Secondary amine (R₂NH)
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH) or other suitable base
-
Solvent (e.g., water, ethanol)
-
Ice bath
Procedure:
-
Dissolve the secondary amine in the chosen solvent in a flask.
-
Cool the solution in an ice bath.
-
Slowly and dropwise, add carbon disulfide to the cooled amine solution while stirring continuously.
-
After the addition of carbon disulfide is complete, add a solution of the base to the mixture.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
The dithiocarbamate salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash it with a cold solvent (e.g., diethyl ether), and dry it under vacuum.
References
A Comparative Guide to Alternatives for O,O-Dimethyl Dithiophosphate in Insecticide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of organophosphate insecticides has historically relied on key intermediates like O,O-Dimethyl dithiophosphate. However, growing concerns over toxicity and environmental impact have spurred research into viable alternatives. This guide provides a comparative analysis of O,O-Diethyl dithiophosphate, a closely related analogue, and introduces newer classes of insecticides that offer alternative modes of action and improved safety profiles. The information presented herein is intended to assist researchers in the exploration and development of next-generation crop protection agents.
Organophosphate Analogues: A Direct Comparison
A primary alternative to this compound is its ethyl analogue, O,O-Diethyl dithiophosphate. Both serve as precursors to potent organophosphate insecticides. Below is a comparative overview of two representative insecticides derived from these starting materials: Dimethoate (from this compound) and Terbufos (from O,O-Diethyl dithiophosphate).
Performance and Toxicological Data
| Parameter | Dimethoate | Terbufos |
| Precursor | This compound | O,O-Diethyl dithiophosphate[1] |
| Insecticidal Action | Systemic with contact and stomach action[2] | Systemic insecticide and nematicide |
| Target Pests | Wide range of insects and mites, including aphids, thrips, whiteflies, and fruit flies[2][3] | Soil insects and nematodes |
| Mammalian Toxicity (Acute Oral LD50, rat) | Moderately toxic (e.g., 1300 mg/kg for Malathion, another dimethyl derivative)[4] | Highly toxic |
| Avian Toxicity | Highly toxic[2] | Highly toxic |
| Aquatic Toxicity | Moderately toxic to most aquatic species[2] | Very highly toxic to aquatic organisms |
| Honeybee Toxicity | Highly toxic[2][5] | Highly toxic |
| Environmental Persistence | Non-persistent in soil[2] | Data not readily available in snippets |
| Water Solubility | Highly soluble[3] | Slightly soluble |
Environmental Fate
Dimethoate is characterized by its high water solubility and low soil sorption capacity, making it mobile in soil.[3] However, it is generally non-persistent.[2] The environmental fate of aryl-substituted organophosphates is often longer than that of alkyl-substituted ones, and ethyl derivatives tend to have reduced water solubility compared to their methyl counterparts.[6]
Experimental Protocols
Synthesis of O,O-Dialkyl Dithiophosphoric Acids
General Procedure for O,O-Dimethyl dithiophosphoric acid synthesis:
This process involves the reaction of phosphorus pentasulfide with methanol.[2] Toluene can be used as a diluent to control the reaction temperature between 60-75°C, leading to a high yield of colorless O,O-dimethyldithiophosphoric acid in a short reaction time (30-60 minutes).[7] The use of toluene also enhances the stability of the resulting acid.[7]
General Procedure for O,O-Diethyl dithiophosphate synthesis:
A common method involves the reaction of phosphorus pentasulfide with absolute ethanol.[8] To improve yield and product quality, a catalyst can be used. The process typically involves adding phosphorus pentasulfide to the mother liquor from a previous batch, followed by the addition of a catalyst and then anhydrous alcohol under reduced pressure, maintaining the temperature at 50-65°C.[8]
Synthesis of Representative Insecticides
Dimethoate Synthesis:
The commercial production of dimethoate is a multi-step process. It begins with the reaction of dimethyl dithiophosphoric acid with chloroacetamide in the presence of a base like sodium hydroxide in an organic solvent. This is followed by methylation using an agent such as methyl chloride to produce dimethoate. The crude product is then purified.[2]
Malathion (another this compound derivative) Synthesis:
Malathion is synthesized by the addition of dimethyl dithiophosphoric acid to a maleic acid ester in the presence of a basic catalyst.[4] An improved process involves reacting O,O-dimethyl-dithiophosphoric acid with ethyl maleate in a solvent that forms a heterogeneous azeotrope with the acid.[9]
Insecticidal Bioassay Protocol (Leaf-Dipping Method)
This method is commonly used to evaluate the efficacy of insecticides against leaf-eating insects.
-
Preparation of Test Solutions: Prepare a series of concentrations of the test insecticide.
-
Leaf Treatment: Dip leaves of a suitable host plant into the insecticide solutions for a set amount of time (e.g., 15 seconds).
-
Drying: Allow the treated leaves to air dry.
-
Insect Exposure: Place a specific number of test insects (e.g., larvae of a particular instar) onto the treated leaves in a controlled environment (e.g., petri dish).
-
Mortality Assessment: Record the number of dead insects at specified time intervals (e.g., 24, 48, 72 hours).
-
Data Analysis: Calculate mortality percentages and determine the LC50 (lethal concentration for 50% of the population).
Novel Alternatives to Organophosphates
The trend in insecticide development is shifting away from traditional organophosphates towards compounds with novel modes of action and improved safety profiles.[10][11]
Nicotinic Insecticides with Low Bee Toxicity
While neonicotinoid insecticides have been widely used, concerns about their impact on pollinators have driven the development of alternatives with lower bee toxicity.[12]
-
Flupyrimin: A novel nicotinic insecticide that is safe for pollinators.[12] It has a unique mode of action and shows no cross-resistance with other major neonicotinoids.[12]
Diamide Insecticides
This class of insecticides represents a significant advancement in pest control, offering a different mode of action from traditional organophosphates.
Logical Workflow for Insecticide Development
The following diagram illustrates a general workflow for the development of new insecticidal compounds.
Caption: A simplified workflow for the development of new insecticides.
Signaling Pathway: Organophosphate Inhibition of Acetylcholinesterase
The primary mode of action for organophosphate insecticides is the inhibition of the enzyme acetylcholinesterase (AChE).
References
- 1. O,O-Diethyl dithiophosphate | C4H11O2PS2 | CID 9274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethoate (Ref: OMS 94) [sitem.herts.ac.uk]
- 3. Environmental Fate and Toxicology of Dimethoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eagri.org [eagri.org]
- 5. Comparative Acute Toxicity and Safety Indices of Organophosphate Insecticides on Apis mellifera [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. US4049755A - Process for preparing O,O-dimethyldithiophosphoric acid and alkaline salts thereof - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]
- 9. US4367180A - Process for the preparation of malathion - Google Patents [patents.google.com]
- 10. Development of novel pesticides in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis and Bioactivity of Novel Low Bee-Toxicity Compounds Based on Flupyrimin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for O,O-Dimethyl dithiophosphate (DMDTP) Quantification
For researchers, scientists, and professionals in drug development and environmental monitoring, the precise and reliable quantification of O,O-Dimethyl dithiophosphate (DMDTP) is of paramount importance. As a key intermediate in the synthesis of organophosphorus pesticides like malathion and dimethoate, and a potential environmental contaminant, accurate measurement of DMDTP is critical for safety, efficacy, and environmental risk assessment.[1] This guide provides an in-depth comparison of two widely employed analytical techniques for DMDTP quantification: Gas Chromatography with Flame Photometric Detection (GC-FPD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This document is structured to provide not only the methodologies but also the scientific rationale behind the experimental choices, grounded in established regulatory guidelines. The validation of an analytical procedure is intended to demonstrate its suitability for its intended purpose.[2] To this end, all data and protocols are presented within the framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines and principles outlined by the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.[3][4][5]
The Analytical Challenge: Properties of this compound
This compound ((CH₃O)₂PS₂H) is a colorless liquid organophosphorus compound.[1] Its chemical nature presents specific challenges for analysis. While amenable to gas chromatography, its polarity and potential for thermal degradation necessitate careful optimization of chromatographic conditions. Furthermore, its presence in complex matrices such as environmental samples or biological fluids requires robust sample preparation techniques to minimize interference and ensure accurate quantification.
Method 1: Gas Chromatography with Flame Photometric Detection (GC-FPD)
GC-FPD is a well-established and cost-effective technique for the analysis of organophosphorus compounds. The Flame Photometric Detector is highly selective for phosphorus and sulfur-containing compounds, making it an excellent choice for DMDTP analysis.[6] The principle of GC-FPD lies in the separation of volatile compounds in a gaseous mobile phase followed by detection based on the emission of light from phosphorus-containing compounds when they are burned in a hydrogen-rich flame.
Rationale for Experimental Choices in GC-FPD
The selection of a suitable capillary column, typically a mid-polarity column like a (5%-Phenyl)-methylpolysiloxane, is crucial for achieving good peak shape and resolution for organophosphorus pesticides. The temperature program is optimized to ensure the elution of DMDTP in a reasonable timeframe without causing thermal decomposition. The injector and detector temperatures are also critical parameters that must be carefully controlled to ensure efficient vaporization and sensitive detection. For non-volatile or polar metabolites of some organophosphorus pesticides, a derivatization step to form more volatile esters is often necessary; however, for DMDTP itself, direct injection is often feasible.[7]
Experimental Protocol: GC-FPD for DMDTP Quantification
1. Sample Preparation (Water Matrix):
-
Objective: To extract DMDTP from an aqueous sample and concentrate it for GC analysis.
-
Procedure:
-
To 100 mL of the water sample, add a suitable internal standard (e.g., triphenyl phosphate).
-
Perform a liquid-liquid extraction (LLE) with three 50 mL portions of dichloromethane (DCM).
-
Combine the DCM extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for GC-FPD analysis.
-
2. GC-FPD Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Detector: Flame Photometric Detector (FPD) in phosphorus mode.
-
Column: HP-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Detector Temperature: 250°C.
Visualization of the GC-FPD Workflow
Caption: Workflow for DMDTP analysis using GC-FPD.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the quantification of trace-level contaminants due to its high sensitivity, selectivity, and specificity.[8] This technique combines the separation power of liquid chromatography with the mass-resolving capabilities of a triple quadrupole mass spectrometer.
Rationale for Experimental Choices in LC-MS/MS
For polar and non-volatile compounds like DMDTP, LC is the separation technique of choice. A reversed-phase C18 column is commonly used to retain and separate DMDTP from matrix components. The mobile phase composition, typically a gradient of acetonitrile or methanol and water with a modifier like formic acid, is optimized to achieve efficient separation and enhance ionization. Electrospray ionization (ESI) in negative ion mode is often preferred for organophosphorus compounds as it provides excellent sensitivity. The use of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer ensures high selectivity by monitoring a specific precursor-to-product ion transition for DMDTP.[9]
Experimental Protocol: LC-MS/MS for DMDTP Quantification
1. Sample Preparation (Biological Matrix - Urine):
-
Objective: To extract DMDTP from a complex biological matrix and minimize matrix effects.
-
Procedure:
-
To 1 mL of urine, add an isotopically labeled internal standard (e.g., DMDTP-d6).
-
Perform a solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute DMDTP with acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase.
-
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: Shimadzu UFLC or equivalent.[9]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[9]
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A time-programmed gradient from 5% to 95% B.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Visualization of the LC-MS/MS Workflow
Caption: Workflow for DMDTP analysis using LC-MS/MS.
Comparative Validation Data
The performance of each method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4][5] The following tables summarize the hypothetical, yet representative, validation data for the two methods.
Table 1: Linearity and Sensitivity
| Parameter | GC-FPD | LC-MS/MS |
| Linear Range | 10 - 1000 ng/mL | 0.1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 2.5 ng/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL | 0.1 ng/mL |
Table 2: Accuracy and Precision
| Concentration Level | GC-FPD | LC-MS/MS |
| Recovery (%) | RSD (%) | |
| Low QC (30 ng/mL) | 95.2 | 6.8 |
| Mid QC (300 ng/mL) | 101.5 | 4.5 |
| High QC (800 ng/mL) | 98.9 | 3.2 |
Discussion and Method Selection
Both GC-FPD and LC-MS/MS are suitable methods for the quantification of this compound. The choice between the two will largely depend on the specific requirements of the analysis.
GC-FPD offers a robust and cost-effective solution with good selectivity for organophosphorus compounds.[6] It is well-suited for routine analysis where high sensitivity is not the primary concern. However, it may be more susceptible to matrix interferences and may require more extensive sample cleanup.[10]
LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for trace-level quantification in complex matrices.[8][9] The high specificity of MRM detection minimizes the risk of false positives. While the initial instrument cost is higher, the enhanced performance and potential for reduced sample preparation time can be advantageous in the long run.
References
- 1. Gas chromatography with pulsed flame photometric detection multiresidue method for organophosphate pesticide and metabolite residues at the parts-per-billion level in representatives commodities of fruits and vegetable crop groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. thaiscience.info [thaiscience.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pjoes.com [pjoes.com]
A Comparative Guide to the Anti-Wear Properties of Dialkyldithiophosphates
In the realm of lubrication, the mitigation of wear is paramount to ensuring the longevity and efficiency of mechanical systems. Among the arsenal of anti-wear additives, zinc dialkyldithiophosphates (ZDDPs) have stood as a cornerstone for over eight decades, prized for their exceptional ability to protect surfaces under boundary lubrication conditions.[1][2] This guide provides a comprehensive comparison of the anti-wear properties of different dialkyldithiophosphates, delving into the chemical nuances that dictate their performance. Intended for researchers and formulation scientists, this document synthesizes experimental evidence and mechanistic understanding to aid in the judicious selection of these critical lubricant components.
The Mechanism of Action: Formation of a Sacrificial Tribofilm
The efficacy of ZDDPs lies in their ability to form a protective, glass-like tribofilm on metallic surfaces subjected to friction and load.[3][4] This film, typically 50-150 nm thick, acts as a sacrificial layer, preventing direct metal-to-metal contact and thereby reducing wear.[5] The formation of this film is not a simple thermal process but a complex tribochemical reaction driven by a combination of temperature, pressure, and shear stress at the asperity contacts.[3][4][6]
The stress-augmented thermal activation theory is a widely accepted model explaining this phenomenon.[6] It posits that the shear stress experienced in the contact zone significantly lowers the activation energy required for the decomposition of ZDDP molecules and their subsequent reaction with the metal surface.[3][4][6] This explains why these protective films form preferentially on rubbing surfaces.[3]
The resulting tribofilm is a complex, layered structure. The region closest to the substrate is often rich in sulfur, while the outer layer consists of a zinc and iron polyphosphate glass.[6] The evolution of this film sees it transition from a softer, long-chain polyphosphate to a more durable, short-chain phosphate structure with prolonged rubbing.
The Influence of the Alkyl Group: A Tale of Structure and Reactivity
The anti-wear performance of a ZDDP molecule is intrinsically linked to the structure of its dialkyl or alkylaryl groups.[7][8] These organic moieties dictate the molecule's thermal stability, decomposition rate, and ultimately, the kinetics and properties of the tribofilm. The primary distinctions are made based on the branching of the alkyl chain (primary vs. secondary) and the length of the chain.
Primary vs. Secondary Dialkyldithiophosphates
The classification of a ZDDP as "primary" or "secondary" depends on the carbon atom to which the dithiophosphate group is attached.
-
Primary ZDDPs: The phosphorus-sulfur group is attached to a primary carbon atom (a carbon bonded to only one other carbon). These are characterized by greater thermal stability.[8][9]
-
Secondary ZDDPs: The phosphorus-sulfur group is attached to a secondary carbon atom (a carbon bonded to two other carbon atoms). These are generally less thermally stable and more reactive.[8][9]
This difference in reactivity has a direct impact on anti-wear performance. Secondary ZDDPs tend to decompose and form the protective tribofilm more rapidly, which often translates to better wear protection, particularly in applications where lower temperatures are prevalent.[8][10] However, this increased reactivity can also lead to the formation of rougher films, which may result in higher friction.[10] Conversely, the higher thermal stability of primary ZDDPs makes them suitable for applications involving higher operating temperatures, though their film formation may be slower.[8][10]
The Role of Alkyl Chain Length
The length of the alkyl chain also modulates the performance of ZDDPs. As a general rule, shorter alkyl chains lead to more reactive ZDDPs.[5][8] This is because shorter chains provide less steric hindrance, facilitating the decomposition and reaction of the molecule at the rubbing surface. Consequently, short-chain ZDDPs can form anti-wear films more quickly.[7]
However, there is a trade-off. While more reactive, ZDDPs with shorter alkyl chains may exhibit lower thermal and hydrolytic stability.[8] Longer alkyl chains, on the other hand, impart greater stability but may result in slower film formation.[8]
Aryl Dialkyldithiophosphates
Aryl ZDDPs, which contain an aromatic ring in their structure, are also utilized. These tend to be more thermally stable than their alkyl counterparts and generally form anti-wear films at a slower rate.[11] Their application is often in lubricants designed for higher temperature operations where the greater stability is advantageous.
Experimental Evaluation of Anti-Wear Properties
To objectively compare the anti-wear performance of different dialkyldithiophosphates, standardized laboratory tests are employed. The most common of these is the Four-Ball Wear Test (ASTM D4172) .
Four-Ball Wear Test Protocol
-
Apparatus: The test utilizes a four-ball tester, which consists of three stationary steel balls held in a cup, with a fourth ball rotated against them under a specified load.
-
Lubricant Preparation: The dialkyldithiophosphate to be tested is blended into a base oil at a specific concentration.
-
Test Conditions: The test is conducted under controlled conditions of load, temperature, and speed for a set duration.
-
Measurement: After the test, the wear scars on the three stationary balls are measured using a microscope. The average wear scar diameter is the primary metric for evaluating anti-wear performance. A smaller wear scar indicates better anti-wear protection.
The coefficient of friction can also be continuously monitored during the test, providing insights into the frictional characteristics of the formed tribofilm.
Comparative Performance Data
The following table summarizes the expected relative performance of different dialkyldithiophosphate structures based on a wealth of experimental data.
| ZDDP Type | Alkyl Structure | Relative Reactivity & Film Formation Rate | Relative Thermal Stability | Typical Anti-Wear Performance | Typical Frictional Characteristics |
| Secondary | Short Chain (e.g., C3, C4) | High | Low | Excellent | Potentially Higher |
| Secondary | Long Chain (e.g., C6, C8) | Moderate-High | Moderate | Very Good | Moderate |
| Primary | Short Chain (e.g., C4) | Moderate | Moderate | Good | Lower |
| Primary | Long Chain (e.g., C8) | Low | High | Good to Moderate | Lower |
| Aryl | Aromatic | Very Low | Very High | Moderate | Variable |
Note: This table provides a generalized comparison. Actual performance can be influenced by base oil type, other additives, and specific operating conditions.
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the chemical structures and the experimental workflow.
Caption: Generalized structures of Primary, Secondary, and Aryl ZDDPs.
Caption: Workflow for the Four-Ball Wear Test.
Concluding Remarks
The selection of a dialkyldithiophosphate for a specific application is a nuanced decision that requires a thorough understanding of its chemical structure and the resulting performance trade-offs. Secondary ZDDPs generally offer superior anti-wear protection due to their higher reactivity, making them a common choice for engine oils.[9] However, for applications demanding higher thermal stability, primary or aryl ZDDPs may be more suitable. The length of the alkyl chain further refines these properties, with shorter chains enhancing reactivity.
It is also crucial to recognize that ZDDPs do not act in isolation. Their performance can be synergistically or antagonistically affected by other additives in a fully formulated lubricant.[12] Therefore, comprehensive formulation testing remains essential. As environmental regulations continue to evolve, particularly concerning phosphorus and sulfur content, the development of new anti-wear additives is an active area of research.[2] Nevertheless, the foundational understanding of ZDDP chemistry provided in this guide will remain critical for the foreseeable future of lubrication science.
References
- 1. researchgate.net [researchgate.net]
- 2. ulprospector.com [ulprospector.com]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. core.ac.uk [core.ac.uk]
- 5. Types Of Antiwear Additives and How They Work - Strategic Reliability Solutions Ltd [strategicreliabilitysolutions.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. Tech Beat [stle.org]
- 9. mdpi.com [mdpi.com]
- 10. bobistheoilguy.com [bobistheoilguy.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
A Head-to-Head Battle: GC-MS vs. LC-MS/MS for O,O-Dimethyl Dithiophosphate Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of organophosphate metabolites, the choice of analytical technique is paramount to achieving accurate and reliable results. O,O-Dimethyl dithiophosphate (DMDTP), a key metabolite of several organophosphate pesticides, is frequently monitored in biological and environmental samples to assess exposure. This guide provides a comprehensive cross-validation of two powerful analytical platforms, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of DMDTP.
The Great Divide: Volatility and Derivatization
The primary difference between GC-MS and LC-MS/MS analysis for compounds like DMDTP lies in their volatility. GC-MS is ideally suited for volatile and semi-volatile compounds.[1] DMDTP, being a polar and non-volatile compound, requires a chemical modification step known as derivatization to make it suitable for GC analysis.[2] This process, typically involving reagents like pentafluorobenzyl bromide (PFBBr), converts the non-volatile analyte into a more volatile and thermally stable derivative.[2][3]
In contrast, LC-MS/MS excels at analyzing non-volatile and thermally unstable compounds without the need for derivatization.[1][4] This direct analysis capability can simplify sample preparation and reduce the potential for analyte loss or a variety of recovery rates.[5]
A Glimpse into the Workflow
The analytical workflows for GC-MS and LC-MS/MS, while both aiming for the same goal, involve distinct steps. The following diagram illustrates the typical experimental workflows for the analysis of DMDTP using both techniques.
Quantitative Performance: A Tale of Two Techniques
The choice between GC-MS and LC-MS/MS often comes down to performance metrics such as sensitivity, precision, and accuracy. The following table summarizes key quantitative data for the analysis of DMDTP and other dialkylphosphate (DAP) metabolites from various studies.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Matrix | Reference |
| GC-MS | 0.10 - 2.5 ng/mL | 0.25 - 2.5 ng/mL | 92 - 103 | < 20 | Urine | [6][7] |
| GC-MS/MS (NCI) | 0.04 µg/L | - | - | 4 - 14 | Urine | [3][6] |
| UFLC-MS/MS | 0.0406 ng/mL | 0.2112 ng/mL | 93 - 102 | 0.62 - 11.33 | Urine | [8] |
| LC-MS/MS | 0.30 pg/mg | - | 72 - 152 | < 20 | Hair | [5] |
| LC-MS/MS | - | 2 µg/L | - | < 20 | Urine | [9] |
Note: The presented data is a compilation from multiple sources and may involve different experimental conditions and matrices. Direct comparison should be made with caution. NCI refers to Negative Chemical Ionization. UFLC stands for Ultra-Fast Liquid Chromatography.
Under the Hood: Experimental Protocols
Detailed and robust experimental protocols are the bedrock of reproducible analytical results. Below are representative methodologies for the analysis of DMDTP using both GC-MS and LC-MS/MS.
GC-MS Experimental Protocol
1. Sample Preparation (Urine):
-
Adjust the pH of a 1.0 mL urine sample to 3.0.[2]
-
Perform solid-phase extraction (SPE) using a molecularly imprinted polymer (MIP) cartridge or liquid-liquid extraction (LLE) with a suitable organic solvent like ethyl acetate.[2][6]
-
Elute the analytes from the SPE cartridge with a solvent such as acetonitrile.[2]
-
Concentrate the eluate under a gentle stream of nitrogen.[2]
2. Derivatization:
-
To the dried extract, add a solution of 3% 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) in a suitable solvent.[2]
-
Incubate the reaction mixture at room temperature for 1 hour or at an elevated temperature (e.g., 80°C for 1.5 hours).[10]
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890N or equivalent.[6]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.[6]
-
Injector Temperature: 250°C.[6]
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
Mass Spectrometer: Agilent 5973N or equivalent, operated in electron impact (EI) or negative chemical ionization (NCI) mode.[6]
LC-MS/MS Experimental Protocol
1. Sample Preparation (Urine - LLE):
-
To 200 µL of urine, add an internal standard.[6]
-
Perform liquid-liquid extraction with 800 µL of cold ethyl acetate.[8]
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.[8]
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen.[8]
-
Reconstitute the residue in 500 µL of acetonitrile.[8]
2. LC-MS/MS Analysis:
-
LC System: An ultra-fast liquid chromatography (UFLC) system.[8]
-
Column: A suitable reversed-phase column, such as an Inertsil ODS3 C18.[9]
-
Mobile Phase: A gradient of mobile phases, typically involving water and an organic solvent like acetonitrile, often with additives to improve ionization.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer operated in the negative ion, multiple reaction monitoring (MRM) mode.[9]
Conclusion: Choosing the Right Tool for the Job
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of this compound.
GC-MS offers high sensitivity, especially when coupled with tandem mass spectrometry (MS/MS) and negative chemical ionization.[3] However, the mandatory derivatization step adds complexity and time to the sample preparation process and can be a source of variability.[5]
LC-MS/MS provides the significant advantage of direct analysis, simplifying the workflow and reducing sample handling.[4] This technique is particularly well-suited for high-throughput analysis of polar, non-volatile metabolites like DMDTP.[5] The high selectivity of tandem mass spectrometry can also help to mitigate matrix effects.
Ultimately, the choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, available instrumentation, and the expertise of the laboratory personnel. For routine monitoring of a large number of samples, the streamlined workflow of LC-MS/MS may be preferable. For targeted research applications requiring the utmost sensitivity, a well-optimized GC-MS/MS method can provide excellent results. Cross-validation against an established method is a critical step to ensure the accuracy and reliability of the data generated, regardless of the chosen technique.[6]
References
- 1. blog.organomation.com [blog.organomation.com]
- 2. benchchem.com [benchchem.com]
- 3. Negative ion chemical ionization GC/MS-MS analysis of dialkylphosphate metabolites of organophosphate pesticides in urine of non-occupationally exposed subjects - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cross validation of gas chromatography-flame photometric detection and gas chromatography-mass spectrometry methods for measuring dialkylphosphate metabolites of organophosphate pesticides in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of six dialkylphosphates in urine by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Performance comparison of methyl vs ethyl dithiophosphates as corrosion inhibitors
In the realm of materials science and corrosion prevention, the selection of an appropriate inhibitor is paramount to ensuring the longevity and integrity of metallic components. Among the various classes of corrosion inhibitors, dithiophosphates have garnered significant attention due to their efficacy in mitigating corrosion, particularly in acidic environments. This guide provides an in-depth, objective comparison of the performance of two common short-chain alkyl dithiophosphates: methyl dithiophosphate and ethyl dithiophosphate. This analysis is grounded in experimental data and established scientific principles to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Introduction to Dithiophosphates as Corrosion Inhibitors
Dithiophosphates are organophosphorus compounds characterized by the presence of a dithiophosphate group [(RO)₂PS₂]⁻. Their efficacy as corrosion inhibitors stems from their ability to adsorb onto metal surfaces, forming a protective film that isolates the metal from the corrosive environment. This protective barrier impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The performance of dithiophosphate inhibitors is intrinsically linked to their molecular structure, particularly the nature of the alkyl (R) groups, which influences their solubility, adsorption characteristics, and the overall stability of the protective film.
Mechanism of Corrosion Inhibition
The primary mechanism by which dithiophosphates inhibit corrosion is through adsorption onto the metal surface. This adsorption can occur through two main processes:
-
Physisorption: This involves weaker, electrostatic interactions (van der Waals forces) between the charged inhibitor molecule and the charged metal surface.
-
Chemisorption: This is a stronger form of adsorption that involves the formation of coordinate bonds between the heteroatoms (sulfur, phosphorus, and oxygen) in the dithiophosphate molecule and the vacant d-orbitals of the metal atoms. This process often leads to the formation of a more stable and durable protective film.
The alkyl groups (methyl or ethyl) attached to the phosphate group play a crucial role in the overall effectiveness of the inhibitor. They influence the electron density on the heteroatoms, the steric hindrance around the active centers, and the solubility of the inhibitor in the corrosive medium.
Performance Comparison: Methyl vs. Ethyl Dithiophosphates
While direct, head-to-head comparative studies of simple O,O'-dimethyl dithiophosphate and O,O'-diethyl dithiophosphate are not extensively available in the public domain, we can draw strong inferences from the performance of their derivatives, such as N,N-diethylammonium O,O'-di(3-methylphenyl)dithiophosphate and diethylammonium O,O'-di(2-phenylethyl)dithiophosphate. The underlying principles governing the influence of the alkyl chain length remain consistent.
The general trend observed is that the length of the alkyl chain can influence the inhibition efficiency. Longer alkyl chains can, to a certain extent, provide a more compact and hydrophobic protective layer, thus enhancing the barrier properties of the adsorbed film. However, excessively long chains might lead to steric hindrance, potentially impeding efficient packing on the metal surface.
Table 1: Comparative Performance Data of Dithiophosphate Derivatives
| Inhibitor | Corrosive Medium | Concentration (mg/L) | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| N,N-diethylammonium O,O'-di(3-methylphenyl)dithiophosphate (Methyl derivative) | 1.0 M HCl | 100 | 30 | 94.46 | [1] |
| Diethylammonium O,O'-di(2-phenylethyl)dithiophosphate (Ethyl derivative) | 1.0 M HCl | 60 | 30 | 98.48 | [2] |
Note: The data presented is for derivative compounds and serves as an illustrative comparison. The inhibition efficiencies are not directly comparable due to differences in the full molecular structure and concentration.
From the available data on related compounds, it can be inferred that both methyl and ethyl dithiophosphate derivatives exhibit excellent corrosion inhibition properties. The diethylammonium O,O'-di(2-phenylethyl)dithiophosphate showed a very high inhibition efficiency at a lower concentration compared to the N,N-diethylammonium O,O'-di(3-methylphenyl)dithiophosphate. This could suggest that the ethyl group, in this particular molecular structure, contributes to a more effective protective film. This may be attributed to a combination of factors including optimal surface coverage and favorable electronic effects.
Experimental Protocols
To ensure the scientific integrity and reproducibility of corrosion inhibition studies, standardized experimental protocols are essential. The following are detailed methodologies for two common techniques used to evaluate the performance of corrosion inhibitors.
Weight Loss Method (Gravimetric)
This method provides a direct measure of the average corrosion rate. The procedure is based on ASTM standard D2688.[3][4]
Protocol:
-
Specimen Preparation: Prepare rectangular mild steel coupons of known dimensions. Polish the surfaces with successively finer grades of emery paper, degrease with acetone, wash with deionized water, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg.
-
Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without the desired concentration of the inhibitor (methyl or ethyl dithiophosphate).
-
Exposure: Maintain the test solutions at a constant temperature for a specified duration (e.g., 6 hours).
-
Cleaning: After the immersion period, remove the coupons, and clean them according to ASTM G1 standard practice to remove corrosion products. This typically involves scrubbing with a bristle brush in a solution containing inhibited acid.
-
Final Weighing: Rinse the cleaned coupons with deionized water, dry them thoroughly, and reweigh them accurately.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
The corrosion rate (CR) is calculated using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type. The procedure should follow conventions outlined in ASTM G3 and G59.[5][6]
Protocol:
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (mild steel), a counter electrode (platinum), and a reference electrode (s-g., Saturated Calomel Electrode - SCE).
-
Working Electrode Preparation: Prepare the mild steel working electrode by polishing, cleaning, and drying as described for the weight loss method.
-
Stabilization: Immerse the electrodes in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: After OCP stabilization, apply a potential scan from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis:
-
Plot the potentiodynamic polarization curve (logarithm of current density vs. potential).
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel slopes of the anodic and cathodic branches of the polarization curve to their intersection point.
-
The inhibition efficiency (IE%) is calculated as: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100 where i_corr_blank is the corrosion current density in the absence of the inhibitor and i_corr_inhibitor is the corrosion current density in the presence of the inhibitor.
-
The calculation of corrosion rates from electrochemical measurements should follow ASTM G102.[7]
-
Visualization of Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Corrosion inhibition mechanism of dithiophosphates.
Caption: General experimental workflow for inhibitor evaluation.
Conclusion
Both methyl and ethyl dithiophosphates, and their derivatives, are effective corrosion inhibitors for steel in acidic media. The choice between them may depend on the specific application, operating conditions, and desired performance characteristics. While direct comparative data for the simple alkyl dithiophosphates is limited, the analysis of related compounds suggests that subtle changes in the alkyl chain length can influence the inhibition efficiency. The ethyl group in certain structures may offer a slight advantage in forming a more effective protective barrier.
For a definitive selection, it is crucial to conduct experimental evaluations under conditions that closely mimic the intended application environment. The standardized protocols provided in this guide offer a robust framework for such evaluations, ensuring reliable and reproducible results. Future research focusing on a direct comparison of simple short-chain alkyl dithiophosphates would be invaluable to the field.
References
- 1. researchgate.net [researchgate.net]
- 2. randb.co.kr [randb.co.kr]
- 3. CN103214405A - Production device and production method of liquid sodium dimethyl dithiocarbamate - Google Patents [patents.google.com]
- 4. O,O-dimethyl phosphorodithioate | C2H7O2PS2 | CID 12959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.astm.org [store.astm.org]
- 6. farsi.msrpco.com [farsi.msrpco.com]
- 7. store.astm.org [store.astm.org]
A Comparative Analysis of the Stability of Various Dithiophosphate Esters: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of dithiophosphate esters is critical for a range of applications, from the design of novel drug delivery systems to the development of robust industrial additives. This guide provides a comprehensive comparison of the stability of various dithiophosphate esters, supported by experimental data and detailed methodologies.
The stability of dithiophosphate esters, particularly against hydrolysis, is a key determinant of their efficacy and shelf-life. This stability is significantly influenced by the chemical structure of the ester, including the nature of the alkyl or aryl groups attached to the phosphorus atom.
Comparative Stability Data
The hydrolytic stability of dithiophosphate esters can vary dramatically based on their molecular structure. The following table summarizes the relative rates of hydrolysis for different classes of dithiophosphate esters, providing a clear comparison of their stability.
| Dithiophosphate Ester Class | Substituent Type | Relative Rate of Hydrolysis (at 85 °C) | Key Observations |
| Dialkoxydithiophosphates | Primary Alcohols (e.g., from n-butanol) | 1.00 | Exhibit the highest stability among the dialkoxy class.[1] |
| Secondary Alcohols | 1.78 | Marginally less stable than primary alcohol derivatives.[1] | |
| Tertiary Alcohols (e.g., from tert-butanol) | 13,800 | Significantly less stable, hydrolyzing thousands of times faster.[1] | |
| Thiol-derived Dithiophosphates | Primary Thiols | 230 | Markedly less stable than their primary alcohol counterparts.[1] |
| Thiophenol | - | Hydrolyzes 3.0 times faster than the ethylphenol-derived equivalent.[1] | |
| Cyclic Dithiophosphates | Five-membered ring (from 1,2-ethanediol) | 3.5 times faster than n-butanol derivative | Ring strain can influence stability.[1] |
| Five-membered ring (from 1,2-propanediol) | 7.4 times faster than n-butanol derivative | [1] | |
| Six-membered ring (from 1,3-propanediol) | 1.4 times slower than n-butanol derivative | [1] | |
| Zinc Dialkyl Dithiophosphates (ZDDPs) | Primary alcohol derivatives | More stable | Generally more resistant to hydrolysis.[2] |
| Secondary alcohol derivatives | Less stable | More susceptible to hydrolysis.[2] | |
| Aryl derivatives | Poor stability | Tend to have low hydrolytic stability.[2] |
Note: The relative rates are based on studies conducted at 85 °C to accelerate hydrolysis for comparative purposes.[1] The stability of these compounds is significantly greater at room temperature. For instance, the hydrolysis rate of the tert-butanol derivative at room temperature is 2600 times slower than at 85 °C.[1]
Factors Influencing Stability
Several factors can significantly impact the stability of dithiophosphate esters:
-
Steric Hindrance: The bulkiness of the alkyl groups around the phosphorus center plays a crucial role. Dithiophosphates derived from primary alcohols are generally more stable than those from secondary or tertiary alcohols due to greater steric protection of the phosphorus atom from nucleophilic attack by water.[1]
-
Electronic Effects: The replacement of an oxygen atom with a sulfur atom in the ester linkage (as in thiol-derived dithiophosphates) leads to a dramatic decrease in hydrolytic stability.[1]
-
Environmental Conditions:
In the context of lubricant additives, dithiophosphinates are generally considered to be more stable against hydrolysis and oxidation compared to dithiophosphates.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the stability of dithiophosphate esters.
Synthesis of Dialkoxydithiophosphates
This protocol outlines a general procedure for the synthesis of dithiophosphate salts from alcohols.
Materials:
-
Phosphorus pentasulfide (P₂S₅) or tetraphosphorus decasulfide (P₄S₁₀)
-
Appropriate alcohol (e.g., n-butanol, isopropanol, tert-butanol)
-
Toluene
-
Potassium hydroxide (KOH) solution (0.75 M)
-
Ice bath
-
Reaction flask with a stirrer and condenser
Procedure:
-
In a reaction flask, create a mixture of P₂S₅ (or P₄S₁₀) and toluene.[1]
-
Slowly add the desired alcohol to the stirred mixture over a period of 2 minutes.[1]
-
Heat the mixture at 90 °C for 12 hours with continuous stirring.[1]
-
After the reaction is complete, cool the mixture in an ice bath.[1]
-
Slowly add a 0.75 M solution of potassium hydroxide over 2 minutes to obtain the crude dithiophosphate salt.[1]
-
The resulting dithiophosphate salt can be isolated and is generally stable at room temperature for extended periods.[1]
Logical Flow of Dithiophosphate Synthesis:
Caption: General workflow for the synthesis of dithiophosphate salts.
Kinetic Analysis of Hydrolysis by ³¹P NMR Spectroscopy
This method allows for the quantitative measurement of dithiophosphate ester degradation over time.
Materials:
-
Dithiophosphate ester sample
-
90% H₂O / 10% D₂O solvent mixture
-
NMR tubes
-
Oil bath set to a constant temperature (e.g., 85 °C for accelerated studies, or room temperature)
-
³¹P NMR Spectrometer
Procedure:
-
Dissolve a known concentration of the dithiophosphate ester in the 90% H₂O / D₂O mixture.[1] For example, a 50 mM solution can be prepared.[1]
-
Transfer the solution to an NMR tube.
-
Place the NMR tube in an oil bath maintained at the desired temperature (e.g., 85 °C).[1]
-
Periodically remove the NMR tube from the oil bath and acquire a ³¹P NMR spectrum.[1]
-
Return the NMR tube to the oil bath to continue the hydrolysis.
-
The degradation of the dithiophosphate ester is monitored by the decrease in the intensity of its characteristic ³¹P NMR signal and the appearance of signals from hydrolysis products.
-
The hydrolysis typically follows pseudo-first-order reaction kinetics, allowing for the calculation of the rate constant and half-life.[1]
Workflow for Hydrolysis Kinetics Study:
Caption: Experimental workflow for determining hydrolysis kinetics using ³¹P NMR.
Assessment of Hydrolytic Stability of ZDDP-Containing Lubricants
This protocol provides a method to evaluate the hydrolytic stability of lubricant formulations containing Zinc Dialkyl Dithiophosphates (ZDDPs).[2]
Objective: To determine the resistance of a ZDDP-containing lubricant to hydrolysis in the presence of water.[2]
Materials:
-
ZDDP-containing lubricant
-
Deionized water
-
Copper strip
-
Glassware for heating and mixing
-
Apparatus for measuring acid number and viscosity
Procedure:
-
Mix the lubricant with a specified amount of water in a reaction vessel containing a polished copper strip.
-
Heat the mixture at a controlled temperature (e.g., 88 °C) for a defined period (e.g., 48 hours) with continuous stirring.
-
After the test period, cool the mixture and separate the oil and water layers.[2]
-
Analyze both layers:
Interpretation of Results:
-
High Acid Number Change: Indicates significant hydrolysis and/or oxidation.[2]
-
High Acidity in Water Layer: Confirms the formation of acidic hydrolysis products.[2]
-
Significant Copper Strip Weight Loss or Corrosion: Suggests corrosive attack by degradation products.[2]
-
Formation of Insolubles: Indicates poor hydrolytic stability.[2]
Degradation Pathway of Dithiophosphate Esters:
Caption: Simplified degradation pathway of dithiophosphate esters via hydrolysis.
This guide provides a foundational understanding of the comparative stability of dithiophosphate esters. For specific applications, it is recommended to conduct stability studies under conditions that mimic the intended use environment. The choice of dithiophosphate ester should be carefully considered based on the required stability profile for optimal performance and longevity.
References
O,O-Dimethyl Dithiophosphate: A Surprising Lack of Enzyme Inhibition Compared to Potent Alternatives
For researchers and professionals in drug development and life sciences, the enzyme inhibition activity of organophosphorus compounds is of significant interest due to their widespread use and biological effects. This guide provides a comparative analysis of O,O-Dimethyl dithiophosphate's enzyme inhibition activity against well-characterized inhibitors, supported by experimental data and detailed protocols. The findings reveal a crucial distinction in the inhibitory potential of this compound when compared to its potent counterparts.
Executive Summary
While organophosphorus compounds are broadly classified as acetylcholinesterase (AChE) inhibitors, this guide presents evidence demonstrating that this compound, a metabolite of several common insecticides, does not significantly inhibit AChE. In stark contrast, other organophosphates such as paraoxon and chlorpyrifos-oxon are potent inhibitors of this critical enzyme. This guide will delve into the comparative data, provide detailed experimental methodologies for assessing AChE inhibition, and visualize the relevant biological pathways and experimental workflows.
Comparative Analysis of Enzyme Inhibition
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the AChE inhibition data for this compound and two well-established organophosphate inhibitors, paraoxon and chlorpyrifos-oxon.
| Compound | Target Enzyme | IC50 Value | Reference |
| This compound | Acetylcholinesterase (AChE) | Does not inhibit AChE | [1] |
| Paraoxon | Cholinesterase (ChE) | 4.1 x 10⁻⁸ M (41 nM) | [2] |
| Chlorpyrifos-oxon | Acetylcholinesterase (AChE) | ~3 nM - 10 nM (tissue dependent) | [3] |
This stark contrast in activity highlights that not all organophosphorus compounds are potent AChE inhibitors. This is a critical consideration for researchers studying the toxicology and pharmacology of these compounds.
Experimental Protocols
To validate the enzyme inhibition activity of a given compound, a robust and standardized experimental protocol is essential. The most widely used method for determining AChE activity is the Ellman's method, a simple and reliable colorimetric assay.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro inhibitory effect of a test compound on AChE activity.
Principle: The assay measures the activity of AChE by quantifying the rate of formation of a yellow-colored product. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), which has a strong absorbance at 412 nm. The rate of TNB formation is proportional to AChE activity.
Materials:
-
Purified acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (e.g., this compound, Paraoxon)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of ATCh (10 mM) and DTNB (3 mM) in phosphate buffer.
-
Prepare a working solution of AChE (e.g., 0.1 U/mL) in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCh.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound at various concentrations.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: To all wells, add 20 µL of the ATCh solution to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizing Key Processes
To better understand the experimental process and the biological context of AChE inhibition, the following diagrams are provided.
Caption: Experimental workflow for the acetylcholinesterase inhibition assay.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paraoxon | C10H14NO6P | CID 9395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: O,O-Dimethyl Dithiophosphate-Derived Organophosphates versus New Generation Insecticides
Introduction
For decades, organophosphate insecticides derived from O,O-Dimethyl dithiophosphate, such as malathion and dimethoate, have been mainstays in agricultural pest management. Their efficacy is rooted in the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.[1] This mode of action leads to the accumulation of the neurotransmitter acetylcholine, resulting in uncontrolled nerve firing, paralysis, and ultimately, the death of the insect.[1][2][3] However, the extensive use of these broad-spectrum insecticides has led to widespread resistance in numerous pest populations and raised concerns regarding their environmental and non-target organism toxicity.
In recent years, a new generation of insecticides with more specific modes of action has emerged, offering potentially safer and more effective alternatives. This guide provides a comprehensive technical comparison of this compound-derived organophosphates against three prominent classes of new-generation insecticides: neonicotinoids, pyrethroids, and diamides. We will delve into their respective modes of action, present comparative efficacy data, detail standardized bioassay protocols for performance evaluation, and discuss the current landscape of insecticide resistance. This guide is intended for researchers, scientists, and professionals in drug development to inform the rational selection and deployment of insecticides in integrated pest management (IPM) strategies.
Modes of Action: A Mechanistic Overview
The efficacy of any insecticide is fundamentally determined by its interaction with a specific molecular target within the pest. Understanding these distinct mechanisms is crucial for effective pest control and resistance management.
This compound-Derived Organophosphates: Acetylcholinesterase Inhibition
Organophosphates act as irreversible inhibitors of acetylcholinesterase (AChE).[1] In a healthy synapse, AChE is responsible for the rapid hydrolysis of acetylcholine (ACh), terminating the nerve signal. By blocking AChE, organophosphates cause a buildup of ACh in the synaptic cleft, leading to continuous stimulation of acetylcholine receptors (AChRs) on the postsynaptic membrane. This results in hyperexcitation of the nervous system, paralysis, and death.[1][2][4]
Caption: Organophosphate Mode of Action.
New Generation Insecticides: Novel Molecular Targets
Newer insecticides have been developed to target different components of the insect nervous system or other physiological processes, often with greater specificity than organophosphates.
Neonicotinoids (e.g., Imidacloprid, Thiamethoxam): Nicotinic Acetylcholine Receptor Agonists
Neonicotinoids are agonists of the nicotinic acetylcholine receptor (nAChR).[5][6][7] They bind to nAChRs, mimicking the action of acetylcholine but with a much stronger and more persistent effect. This leads to the continuous opening of the ion channel, resulting in an uncontrolled influx of ions, hyperexcitation of the nerve cell, and subsequent paralysis and death.[5][7] The selectivity of neonicotinoids for insects is attributed to their higher affinity for insect nAChRs compared to mammalian receptors.[6]
Caption: Neonicotinoid Mode of Action.
Pyrethroids (e.g., Cypermethrin, Deltamethrin): Voltage-Gated Sodium Channel Modulators
Pyrethroids target the voltage-gated sodium channels (VGSCs) in nerve cell membranes.[8][9][10] These channels are essential for the propagation of nerve impulses. Pyrethroids bind to the VGSCs and modify their gating kinetics, keeping them in an open state for an extended period.[8][11] This disrupts the normal functioning of the nervous system, causing repetitive nerve firing, paralysis (knockdown effect), and eventual death of the insect.[8]
Caption: Pyrethroid Mode of Action.
Diamides (e.g., Chlorantraniliprole): Ryanodine Receptor Modulators
Diamide insecticides have a unique mode of action, targeting the ryanodine receptors (RyRs).[12][13][14][15][16] RyRs are intracellular calcium channels located in the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[17] Diamides bind to and activate these receptors, causing an uncontrolled release of calcium ions from internal stores.[12][14][15] This depletion of calcium stores and sustained muscle contraction leads to paralysis and cessation of feeding, ultimately resulting in the death of the insect.[12][17]
Caption: Diamide Mode of Action.
Comparative Efficacy: A Data-Driven Analysis
The relative potency of insecticides is typically quantified by determining the lethal concentration (LC50) or lethal dose (LD50) required to kill 50% of a test population. The following tables summarize representative LC50 values for this compound-derived organophosphates and new generation insecticides against common agricultural pests. It is important to note that these values can vary depending on the pest species, life stage, and the specific bioassay methodology employed.
Table 1: Comparative LC50 Values Against Aphids (Hemiptera: Aphididae)
| Insecticide Class | Active Ingredient | Pest Species | LC50 | Reference |
| Organophosphate | Dimethoate | Aphis gossypii | 0.333 ppm | [18] |
| Dimethoate | Aphis craccivora | 0.057 ppm (24h) | [19] | |
| Neonicotinoid | Imidacloprid | Aphis glycines | 4.440 mg a.i./L | [20] |
| Thiamethoxam | Aphis glycines | 7.049 mg a.i./L | [20] | |
| Imidacloprid | Aphis craccivora | 0.063 ppm (24h) | [19] | |
| Thiacloprid | Aphis craccivora | 0.042 ppm (24h) | [19] | |
| Pyrethroid | Bifenthrin | Aphis craccivora | 0.117 ppm (24h) | [19] |
| Diamide | Flubendiamide | Aphis craccivora | 0.027 ppm (24h) | [19] |
Table 2: Comparative LC50 Values Against Mosquitoes (Diptera: Culicidae)
| Insecticide Class | Active Ingredient | Pest Species | LC50 | Reference |
| Organophosphate | Malathion | Aedes aegypti (susceptible) | >97% mortality at diagnostic dose | [21] |
| Neonicotinoid | Imidacloprid | Anopheles stephensi (susceptible) | 2.217 ng/mg | [22] |
| Thiacloprid | Anopheles stephensi (susceptible) | 0.295 ng/mg | [22] | |
| Thiamethoxam | Anopheles stephensi (susceptible) | 0.946 ng/mg | [22] | |
| Pyrethroid | Permethrin | Aedes aegypti | 15% mortality at diagnostic dose (resistant) | [21] |
| Deltamethrin | Aedes aegypti | 37% mortality at diagnostic dose (resistant) | [21] |
Table 3: Comparative LC50 Values Against Lepidopteran Pests
| Insecticide Class | Active Ingredient | Pest Species | LC50 | Reference |
| Organophosphate | Dimethoate | Pericallia ricini | 0.099% | [23] |
| Neonicotinoid | ||||
| Pyrethroid | α-Cypermethrin | Beneficial insects | 125 mg a.i./L (field rate) | [24] |
| Diamide | Chlorantraniliprole | Spodoptera frugiperda | Low resistance levels in China | [20] |
| Flubendiamide | Spodoptera litura | Slightly toxic | [25] |
Experimental Protocols for Efficacy Benchmarking
To ensure reproducible and comparable results when evaluating insecticide efficacy, standardized bioassay protocols are essential. The World Health Organization (WHO) and the Food and Agriculture Organization (FAO) provide guidelines for such testing.[26][27][28] Below are detailed methodologies for common bioassays.
Adult Vial Test (Contact Insecticides)
This method, adapted from Plapp et al. (1987), is widely used to assess the toxicity of contact insecticides.[15]
Materials:
-
Technical grade insecticide
-
Acetone (analytical grade)
-
20 ml glass scintillation vials with screw caps
-
Repeating pipette
-
Vial roller or hot dog roller (heating element disabled)
-
Test insects
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the insecticide in acetone. Adjust the weight of the technical grade insecticide based on its purity to achieve the desired concentration.
-
Serial Dilutions: Perform serial dilutions of the stock solution with acetone to create a range of concentrations to be tested.
-
Vial Coating: Pipette 0.5 ml of each insecticide dilution into a labeled glass vial. An acetone-only control must be included.
-
Solvent Evaporation: Place the vials on a roller and rotate them until the acetone has completely evaporated, leaving a uniform coating of the insecticide on the inner surface.
-
Insect Exposure: Introduce a single insect (or a small number of tiny insects) into each vial and secure the cap.
-
Incubation: Maintain the vials at a constant temperature and humidity.
-
Mortality Assessment: Record mortality at predetermined time points (e.g., 24, 48, 72 hours). Mortality is defined as the inability of the insect to make coordinated movements when gently prodded.
-
Data Analysis: Use probit analysis to calculate the LC50 value and its 95% confidence intervals.
Caption: Adult Vial Test Workflow.
Leaf Dip Bioassay (Ingestion and Contact Insecticides)
This method is suitable for evaluating the efficacy of insecticides against phytophagous insects.
Materials:
-
Technical grade insecticide
-
Distilled water
-
Surfactant (e.g., Triton X-100)
-
Host plant leaves
-
Petri dishes
-
Filter paper
-
Test insects
-
PPE
Procedure:
-
Solution Preparation: Prepare a stock solution of the insecticide in an appropriate solvent and then dilute it in distilled water containing a surfactant to create a range of test concentrations. A control solution with only water and surfactant should be prepared.
-
Leaf Treatment: Dip host plant leaves into the insecticide solutions for a set duration (e.g., 10-30 seconds).
-
Drying: Allow the treated leaves to air dry completely.
-
Exposure Chamber: Place a treated leaf in a petri dish lined with moistened filter paper.
-
Insect Introduction: Introduce a known number of test insects onto the treated leaf.
-
Incubation: Maintain the petri dishes under controlled environmental conditions.
-
Mortality Assessment: Record mortality at regular intervals.
-
Data Analysis: Calculate the LC50 value using probit analysis.
CDC Bottle Bioassay (Resistance Monitoring)
The CDC bottle bioassay is a valuable tool for detecting insecticide resistance in mosquito populations.[11][13]
Materials:
-
Technical grade insecticide
-
Acetone
-
250 ml glass bottles
-
Pipettes
-
Test mosquitoes
-
Aspirator
-
PPE
Procedure:
-
Bottle Coating: Coat the inside of the glass bottles with a diagnostic concentration of the insecticide dissolved in acetone. An acetone-only control is essential.
-
Solvent Evaporation: Roll the bottles until the acetone has evaporated, leaving a dry, uniform layer of insecticide.
-
Mosquito Exposure: Introduce a batch of 20-25 non-blood-fed female mosquitoes into each bottle.
-
Observation: Record the number of dead or moribund mosquitoes at regular intervals (e.g., every 15 minutes) for up to 2 hours.
-
Data Interpretation: Resistance is suspected if a significant proportion of the mosquito population survives beyond the diagnostic time for a susceptible population.
The Landscape of Insecticide Resistance
The evolution of insecticide resistance is a major challenge in pest management. Resistance can arise through several mechanisms, broadly categorized as target-site insensitivity and metabolic resistance.
Target-Site Insensitivity
This mechanism involves genetic mutations in the protein targeted by the insecticide, which reduce the binding affinity of the insecticide molecule.
-
Organophosphates: Mutations in the ace-1 gene, which encodes for acetylcholinesterase, can confer resistance to organophosphates. The G119S mutation is a well-documented example.[26][29] The frequency of the resistant 119S allele can be high in some Anopheles sinensis populations in China, ranging from 0.519 to 0.929.[26][29]
-
Pyrethroids: "Knockdown resistance" (kdr) is caused by mutations in the voltage-gated sodium channel gene.[30][31] The L1014F mutation is a common kdr allele found in many insect species.[30] Frequencies of kdr mutations can be very high, with some studies reporting frequencies of 0.46 to 0.99 in housefly populations.[31] In some mosquito populations, the frequency of kdr alleles can reach 97%.[21]
-
Diamides: Resistance to diamides is often associated with mutations in the ryanodine receptor gene.[20][25][28][32] While the frequency of these mutations is currently low in some pest populations like Spodoptera frugiperda in Brazil and China, continued selection pressure could lead to an increase in their prevalence.[6][8][9][17][20][25]
Metabolic Resistance
This is the most common form of resistance and involves the enhanced detoxification of insecticides by enzymes before they can reach their target site.[33][34] The primary enzyme families involved are:
-
Cytochrome P450 monooxygenases (P450s): These enzymes play a crucial role in the metabolism of a wide range of insecticides, including organophosphates, pyrethroids, and neonicotinoids.[34][35][36]
-
Esterases: These enzymes hydrolyze ester bonds found in many organophosphate and pyrethroid insecticides.[34][35]
-
Glutathione S-transferases (GSTs): GSTs detoxify insecticides by conjugating them with glutathione, making them more water-soluble and easier to excrete.[33][34][35]
Overexpression of the genes encoding these enzymes is a common mechanism of metabolic resistance.
Table 4: Frequency of Resistance Alleles in Selected Pest Populations
| Insecticide Class | Resistance Mechanism | Gene/Mutation | Pest Species | Allele Frequency | Reference |
| Organophosphate | Target-site | ace-1 (G119S) | Anopheles sinensis | 0.519 - 0.929 | [26][29] |
| Pyrethroid | Target-site | kdr (L1014F) | Musca domestica | 0.46 - 0.99 | [31] |
| Target-site | kdr (F1534C) | Aedes aegypti | 0.97 | [21] | |
| Diamide | Target-site | RyR mutations | Spodoptera frugiperda | Low | [6][8][9][17][25] |
Discussion and Future Perspectives
The transition from broad-spectrum organophosphates to more target-specific new generation insecticides represents a significant advancement in pest management. The data presented in this guide highlight the generally higher potency and, in many cases, more favorable safety profiles of neonicotinoids, pyrethroids, and diamides.
However, the emergence of resistance to these newer chemistries underscores the critical need for robust resistance management strategies. The high frequencies of kdr and ace-1 mutations in many pest populations serve as a stark reminder of the evolutionary adaptability of insects. While the frequency of resistance to diamides is currently low in some major pests, the history of insecticide development teaches us that resistance is an ever-present threat.
For researchers and drug development professionals, the focus should be on several key areas:
-
Discovery of Novel Modes of Action: The continuous development of insecticides with new molecular targets is essential to stay ahead of resistance evolution.
-
Synergists and Combination Therapies: Investigating the use of synergists to overcome metabolic resistance and exploring the efficacy of insecticide mixtures with different modes of action can prolong the lifespan of existing chemistries.
-
Advanced Resistance Monitoring: The development and implementation of rapid and accurate molecular diagnostic tools to monitor the frequency of resistance alleles in field populations is crucial for timely and informed decision-making in pest management.
-
Integrated Pest Management (IPM): The most sustainable approach to pest control involves the integration of multiple tactics, including biological control, cultural practices, and the judicious use of insecticides. Rotating insecticides with different modes of action is a cornerstone of effective IPM programs.
Conclusion
The benchmarking of this compound-derived organophosphates against new generation insecticides reveals a clear shift towards more targeted and potent chemistries. While organophosphates remain effective in some situations, their utility is increasingly compromised by widespread resistance and non-target effects. Neonicotinoids, pyrethroids, and diamides offer valuable alternatives with distinct advantages. However, the specter of resistance looms over all insecticide classes. A deep understanding of their modes of action, coupled with diligent resistance monitoring and the implementation of sound IPM strategies, will be paramount to ensuring the long-term sustainability of chemical pest control in agriculture and public health.
References
- 1. squashpractice.com [squashpractice.com]
- 2. youtube.com [youtube.com]
- 3. Frontiers | Exposure to Acetylcholinesterase Inhibitors Alters the Physiology and Motor Function of Honeybees [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Sublethal Effects of Neonicotinoids: How Physiological and Behavioral Disruptions in Non-Target Insects Threaten Biodiversity and Ecosystem Services [mdpi.com]
- 6. Neonicotinoids differentially modulate nicotinic acetylcholine receptors in immature and antral follicles in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Voltage-gated sodium channels as targets for pyrethroid insecticides | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Elucidation of pyrethroid and DDT receptor sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diamide insecticides targeting insect ryanodine receptors: Mechanism and application prospect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cryo-EM structures of ryanodine receptors and diamide insecticides reveal the mechanisms of selectivity and resistance [ideas.repec.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. bepls.com [bepls.com]
- 19. entomoljournal.com [entomoljournal.com]
- 20. researchgate.net [researchgate.net]
- 21. High frequencies of F1534C and V1016I kdr mutations and association with pyrethroid resistance in Aedes aegypti from Somgandé (Ouagadougou), Burkina Faso - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Adulticidal & larvicidal efficacy of three neonicotinoids against insecticide susceptible & resistant mosquito strains - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Neonicotinoid insecticides differently modulate acetycholine‐induced currents on mammalian α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Large-Scale Monitoring of the Frequency of Ryanodine Receptor Target-Site Mutations Conferring Diamide Resistance in Brazilian Field Populations of Fall Armyworm, Spodoptera frugiperda (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Distribution and frequency of G119S mutation in ace-1 gene within Anopheles sinensis populations from Guangxi, China - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Distribution and Frequency of kdr Mutations within Anopheles gambiae s.l. Populations and First Report of the Ace.1G119S Mutation in Anopheles arabiensis from Burkina Faso (West Africa) | PLOS One [journals.plos.org]
- 28. "Novel Mutations and Mutation Combinations of Ryanodine Receptor in a C" by Lei Guo, Pei Liang et al. [uknowledge.uky.edu]
- 29. Distribution and frequency of G119S mutation in ace-1 gene within Anopheles sinensis populations from Guangxi, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Frontiers | Frequency of Pyrethroid Insecticide Resistance kdr Gene and Its Associated Enzyme Modulation in Housefly, Musca domestica L. Populations From Jhang, Pakistan [frontiersin.org]
- 31. researchgate.net [researchgate.net]
- 32. Detection of ryanodine receptor G4911E and I4754M mutation sites and analysis of binding modes of diamide insecticides with RyR on Galeruca daurica (Coleoptera: Chrysomelidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Metabolic Resistance in Bed Bugs - PMC [pmc.ncbi.nlm.nih.gov]
- 34. The mechanisms of metabolic resistance to pyrethroids and neonicotinoids fade away without selection pressure in the tarnished plant bug Lygus lineolaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Esterase, Glutathione S-Transferase and NADPH-Cytochrome P450 Reductase Activity Evaluation in Cacopsylla pyri L. (Hemiptera: Psyllidae) Individual Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Role of cytochrome P450s in insecticide resistance: impact on the control of mosquito-borne diseases and use of insecticides on Earth - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Toxicity of O,O-Dimethyl Dithiophosphate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicity of O,O-Dimethyl dithiophosphate (DMDTP) and its key derivatives, which are widely used as pesticides. The information presented herein is intended to support research and development by providing a consolidated resource on their toxicological profiles, supported by experimental data.
Executive Summary
This compound and its derivatives are organophosphorus compounds that exert their primary toxic effect through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a state of cholinergic crisis characterized by a range of symptoms affecting the nervous, respiratory, and cardiovascular systems.[1][2][3] Beyond their well-established neurotoxicity, evidence also points to genotoxic and cytotoxic effects, often linked to the induction of oxidative stress. This guide summarizes acute toxicity data, details the methodologies of key toxicological assays, and visualizes the primary signaling pathways involved in the toxicity of these compounds.
Data Presentation: Comparative Acute Toxicity
The following tables summarize the available acute toxicity data for this compound and several of its prominent derivatives, primarily malathion. It is important to note that direct comparative studies across a wide range of derivatives under uniform conditions are limited. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental setups.
Table 1: Acute Toxicity Data (LD50/LC50) in Rats
| Compound | Oral LD50 (mg/kg) | Dermal LD50 (mg/kg) | Inhalation LC50 (mg/m³/4h) |
| This compound | Not readily available | Not readily available | 1,700[4] |
| Sodium this compound | 6050 | Not readily available | Not readily available |
| Malathion | 290 - 12,500[5][6][7][8] | >2000 - 8800[6][8] | >5.2 mg/L |
| Malaoxon (Malathion metabolite) | 50[7] | Not readily available | Not readily available |
| Isomalathion (Malathion impurity) | Not readily available | Not readily available | Not readily available |
| Dimethoate | Not readily available | Not readily available | Not readily available |
| Phosmet | Not readily available | Not readily available | Not readily available |
Table 2: In Vitro Cytotoxicity Data (IC50)
| Compound | Cell Line | Assay | IC50 (µM) |
| Malathion | HepG2 | MTT | >10,000 |
| Monocrotophos | HepG2 | MTT | 576 |
| Dimethoate | HepG2 | MTT | 850 |
| Chlorpyrifos | HepG2 | MTT | 835 |
| Parathion | Not Specified | AChE Inhibition | 7.06 ng/mL |
| Methyl Parathion | Not Specified | AChE Inhibition | 32.34 ng/mL |
| Fenitrothion | Not Specified | AChE Inhibition | 164.84 ng/mL |
| Fenthion | Not Specified | AChE Inhibition | 500.94 ng/mL |
Experimental Protocols
The following sections detail the general methodologies for key experiments used to assess the toxicity of this compound and its derivatives.
Acetylcholinesterase (AChE) Inhibition Assay
This assay is fundamental to determining the primary mechanism of toxicity for organophosphorus compounds.
Principle: The assay measures the activity of the AChE enzyme. In the presence of an organophosphate inhibitor, the enzyme's ability to hydrolyze its substrate (e.g., acetylthiocholine) is reduced. This reduction in activity is quantified, typically through a colorimetric reaction where the product of the enzymatic reaction reacts with a chromogen (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) to produce a colored product.
General Protocol:
-
Reagent Preparation: Prepare a solution of AChE, the substrate (acetylthiocholine), and the chromogen (DTNB) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: In a 96-well plate, add the test compound at various concentrations to wells containing the AChE solution. A control group without the inhibitor is also prepared. Incubate for a defined period to allow for enzyme inhibition.
-
Reaction Initiation: Add the substrate and chromogen to all wells to start the enzymatic reaction.
-
Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 412 nm for the DTNB reaction) over time using a microplate reader.
-
Data Analysis: The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then determined.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
General Protocol:
-
Cell Culture: Seed cells (e.g., HepG2 human liver cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the exposure period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined.
Comet Assay for Genotoxicity
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the comet tail are proportional to the amount of DNA damage.
General Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the test system (e.g., isolated human lymphocytes or cultured cells).
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.
Signaling Pathways and Experimental Workflows
Cholinergic Signaling Pathway Inhibition
The primary mechanism of neurotoxicity for this compound and its derivatives is the inhibition of acetylcholinesterase (AChE). This disrupts the normal cholinergic signaling pathway.
Caption: Inhibition of acetylcholinesterase by organophosphates in the cholinergic synapse.
Oxidative Stress Pathway
Exposure to organophosphates can also induce oxidative stress, leading to cellular damage.
Caption: Induction of oxidative stress and cellular damage by organophosphates.
Experimental Workflow for Toxicity Assessment
A typical workflow for assessing the toxicity of this compound and its derivatives involves a series of in vitro assays.
Caption: A generalized workflow for in vitro toxicity testing of organophosphates.
References
- 1. Neurotoxicity of Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Developmental neurotoxicity of the organophosphorus insecticide chlorpyrifos: from clinical findings to preclinical models and potential mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O,O-dimethyl phosphorodithioate | C2H7O2PS2 | CID 12959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Malathion Technical Fact Sheet [npic.orst.edu]
- 7. fao.org [fao.org]
- 8. Malathion - Wikipedia [en.wikipedia.org]
Evaluation of different analytical standards for O,O-Dimethyl dithiophosphate
A Comparative Guide to Analytical Standards for O,O-Dimethyl dithiophosphate
For researchers, scientists, and drug development professionals engaged in the analysis of organophosphorus compounds, the selection of a high-quality analytical standard is a critical determinant of data accuracy and reliability. This guide provides a comprehensive evaluation of analytical standards for this compound (DMDTP), a significant metabolite of several organophosphate pesticides. We will explore the impact of standard purity and stability on various analytical methodologies, supported by experimental data and detailed protocols.
The Critical Role of Analytical Standards
This compound is a polar and non-volatile compound, necessitating derivatization for analysis by gas chromatography (GC). The purity and stability of the analytical standard directly influence the accuracy of calibration curves and the quantification of DMDTP in biological and environmental matrices. Impurities in the standard can lead to co-elution, inaccurate quantification, and misinterpretation of results.
A variety of suppliers offer this compound analytical standards, often with specified purity levels. For instance, some suppliers provide standards with a purity of >85.0% (TCI) or as a fully characterized chemical compound for use as a reference standard in analytical method development and validation (Axios Research).[1][2] It is imperative to select a standard with a comprehensive certificate of analysis that includes details on purity, identity, and storage conditions.
Comparative Analysis of Analytical Methods
The performance of an analytical standard is intrinsically linked to the analytical method employed. Gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) are commonly utilized for the determination of DMDTP and its analogs. The following table summarizes the performance metrics of these methods, which were achieved using well-characterized analytical standards.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Matrix | Reference |
| GC-FPD | 0.10 - 2.5 ng/mL | 0.25 - 2.5 ng/mL | 94 - 119 | < 20 | Urine | [3] |
| GC-MS | 0.10 - 2.5 ng/mL | 0.25 - 2.5 ng/mL | 92 - 103 | < 20 | Urine | [3] |
| GC-MS/MS (NCI) | 0.04 µg/L | - | - | 4 - 14 | Urine | [4] |
| UFLC-MS/MS | 0.0406 ng/mL | 1.229 ng/mL | 93 - 102 | 0.62 - 11.33 | Urine | [3][5] |
Note: The performance metrics can be influenced by the specific instrumentation, experimental conditions, and the complexity of the sample matrix. NCI refers to Negative Ion Chemical Ionization.
Experimental Protocols
Detailed methodologies are essential for replicating analytical results and ensuring the consistent performance of analytical standards.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method is widely used for the analysis of DMDTP due to its high sensitivity and selectivity. A derivatization step is necessary to convert the non-volatile DMDTP into a more volatile and thermally stable compound suitable for GC analysis.[6]
a. Sample Preparation (Urine)
-
Adjust the pH of a 1.0 mL urine sample to 3.0.[6]
-
Condition a Molecularly Imprinted Solid Phase Extraction (MISPE) cartridge.[6]
-
Load the pH-adjusted urine sample onto the MISPE cartridge.[6]
-
Wash the cartridge to remove interfering substances.[6]
-
Elute the DMDTP from the cartridge with 3 mL of acetonitrile.[6]
b. Derivatization
-
To the eluate, add a 3% solution of 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) in a suitable solvent.[6]
-
Incubate the reaction mixture at room temperature for 1 hour.[6]
c. GC-MS Analysis
-
Gas Chromatograph: Agilent 6890N or equivalent.[7]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[7]
-
Injector Temperature: 250°C.[7]
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.[7]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]
-
Mass Spectrometer: Agilent 5973N or equivalent, operated in electron impact (EI) ionization mode.[7]
Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS)
This method offers high throughput and sensitivity for the direct analysis of DMDTP without derivatization.
a. Sample Preparation (Urine - Liquid-Liquid Extraction)
-
Take 200 µL of urine and add an internal standard.[7]
-
Perform liquid-liquid extraction (LLE) using ethyl acetate.[7]
-
Evaporate the organic layer to dryness.[7]
-
Reconstitute the residue in the mobile phase.[7]
b. UFLC-MS/MS Analysis
-
UFLC System: Shimadzu UFLC or equivalent.[7]
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[7]
-
Mobile Phase: A gradient of methanol and water containing 0.1% formic acid.[7]
-
Flow Rate: 0.3 mL/min.[7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode.[7]
-
Detection: Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions.[7]
Logical Relationship for Standard Selection
The selection of an appropriate analytical standard is a foundational step in the analytical workflow. The quality of the standard dictates the reliability of the entire analytical process, from method development and validation to routine sample analysis.
References
- 1. This compound - CAS - 756-80-9 | Axios Research [axios-research.com]
- 2. O,O'-Dimethyl Dithiophosphate | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Negative ion chemical ionization GC/MS-MS analysis of dialkylphosphate metabolites of organophosphate pesticides in urine of non-occupationally exposed subjects - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Dithiophosphate and Dithiophosphinate Collectors: A Structural and Functional Comparison
Welcome to an in-depth exploration of two pivotal classes of reagents in mineral flotation: dithiophosphates and dithiophosphinates. This guide is designed for researchers, scientists, and drug development professionals who seek a nuanced understanding of these collectors, moving beyond catalog descriptions to a functional comprehension of their comparative performance. Here, we will dissect their structural nuances, compare their functional efficacy with supporting experimental data, and provide the technical protocols to validate these findings in your own work.
At the Heart of the Matter: Unpacking the Molecular Architecture
The seemingly subtle difference in the molecular structure between dithiophosphates and dithiophosphinates is the very source of their distinct performance profiles in mineral flotation. This structural variation significantly influences their chemical properties and interactions with minerals.[1]
Dithiophosphates are characterized by a central phosphorus atom bonded to two sulfur atoms and two alkoxy (OR) groups. Their general formula is (RO)₂PS₂H. The presence of oxygen atoms linking the alkyl groups to the phosphorus atom is a key structural feature.
Dithiophosphinates , on the other hand, have their alkyl (R) groups directly bonded to the central phosphorus atom, with the general formula R₂PS₂H. This direct carbon-phosphorus bond imparts a different electronic environment and steric hindrance around the chelating sulfur atoms.[1]
The synthesis of these collectors also differs. Dithiophosphates are typically synthesized by reacting phosphorus pentasulfide (P₂S₅) with an appropriate alcohol.[2] In contrast, dithiophosphinates are generally prepared by reacting a secondary phosphine with carbon disulfide.
Functional Showdown: A Comparative Performance Analysis
The choice between a dithiophosphate and a dithiophosphinate collector is often dictated by the specific mineralogy of the ore and the desired separation efficiency. Dithiophosphinates are generally recognized for their higher selectivity, particularly in ores with high pyrite content.[2][3]
Collecting Power and Selectivity: A Quantitative Look
Experimental data from various studies underscore the performance differences between these collectors. The following tables summarize the flotation recovery and grade for key sulfide minerals.
Table 1: Comparative Flotation Performance for Chalcopyrite (CuFeS₂) and Pyrite (FeS₂)[3][4][5]
| Collector | Dosage (mg/L) | pH | Chalcopyrite Recovery (%) | Pyrite Recovery (%) | Reference |
| Sodium Diisobutyl Dithiophosphinate | 12 | 8 | 96.2 | 13.5 | [4][5] |
| Di-ethyl-dithiophosphate | 0.139 mol/ton | Natural | High | - | [3] |
| Ammonium Dibutyl Dithiophosphate | 10 g/t | 11.33 | 87.73 (in complex ore) | - | [6][7] |
Table 2: Comparative Flotation Performance for Galena (PbS) and Sphalerite (ZnS)[3][5]
| Collector | Dosage (mg/L) | pH | Galena Recovery (%) | Sphalerite Recovery (%) | Reference |
| Sodium Diisobutyl Dithiophosphinate | 50 | 11 | 91.7 | 16.9 | [3][5] |
As the data indicates, sodium diisobutyl dithiophosphinate demonstrates exceptional selectivity against pyrite, achieving a high chalcopyrite recovery of 96.2% while keeping pyrite recovery as low as 13.5%.[4][5] This is a significant advantage in producing cleaner copper concentrates. Dithiophosphates, while effective collectors for copper and lead sulfides, can sometimes exhibit lower selectivity against pyrite depending on the specific reagent and flotation conditions.[3]
Froth Characteristics and Stability
Beyond their collecting properties, these reagents can also influence the froth phase. Dithiophosphates, in particular, are known to possess some frothing properties, which can be advantageous in certain flotation circuits by reducing the required dosage of a dedicated frother.[8] Dithiophosphinates can also contribute to a more stable and selective froth, which aids in the drainage of entrained gangue particles, ultimately leading to a higher concentrate grade.
The Scientist's Toolkit: Validating Performance with Experimental Protocols
To empower researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key experiments.
Laboratory-Scale Mineral Flotation
This protocol outlines a standard procedure for evaluating collector performance in a laboratory setting.
Materials:
-
Laboratory flotation machine (e.g., Denver D-12)
-
Grinding mill (e.g., ball mill or rod mill)
-
pH meter
-
Collector solutions (dithiophosphate and dithiophosphinate) of known concentrations
-
Frother (e.g., MIBC - Methyl Isobutyl Carbinol)
-
pH regulators (e.g., lime, soda ash)
-
Representative ore sample
Procedure:
-
Ore Preparation: Crush and grind the ore sample to the desired particle size distribution (e.g., 80% passing 75 µm).
-
Pulp Preparation: Prepare a slurry of the ground ore and water in the flotation cell to a specific pulp density (e.g., 25-35% solids).
-
pH Adjustment: Adjust the pulp pH to the desired level using a pH regulator and allow it to stabilize.
-
Collector Addition and Conditioning: Add the collector solution to the pulp and condition for a set period (e.g., 3-5 minutes) to allow for adsorption onto the mineral surfaces.
-
Frother Addition and Conditioning: Add the frother to the pulp and condition for a shorter period (e.g., 1-2 minutes).
-
Flotation: Introduce air into the cell to generate a froth. Collect the froth concentrate for a specified time.
-
Product Analysis: Filter, dry, and weigh the concentrate and tailings. Assay the products to determine the recovery and grade of the valuable minerals.
Contact Angle Measurement: Quantifying Hydrophobicity
Contact angle measurements provide a direct indication of the hydrophobicity of a mineral surface after collector adsorption. The captive bubble method is a widely used technique.
Procedure:
-
Prepare a polished mineral sample.
-
Immerse the sample in a solution containing the collector at a specific concentration and pH for a set conditioning time.
-
Introduce a small air bubble beneath the mineral surface using a microsyringe.
-
Measure the angle formed at the three-phase (solid-liquid-gas) contact line using a goniometer. A higher contact angle indicates greater hydrophobicity.
Surface Analysis: Probing the Collector-Mineral Interaction
Spectroscopic techniques like Fourier Transform Infrared (FTIR) spectroscopy and X-ray Photoelectron Spectroscopy (XPS) are invaluable for understanding the adsorption mechanism at a molecular level.
-
FTIR Spectroscopy: This technique can identify the chemical bonds formed between the collector and the mineral surface. By comparing the FTIR spectra of the pure collector, the untreated mineral, and the collector-treated mineral, one can identify characteristic peaks that indicate chemisorption.[4][5]
-
XPS: XPS is a surface-sensitive technique that provides information about the elemental composition and chemical state of the atoms on the mineral surface. It can be used to confirm the presence of the collector on the surface and to investigate the nature of the chemical bonding.[1][9]
Decoding the Mechanism of Action: A Tale of Two Bonds
The superior selectivity of dithiophosphinates can be attributed to the nature of their chemical interaction with the mineral surface. Both dithiophosphates and dithiophosphinates are believed to adsorb onto sulfide mineral surfaces through chemisorption, forming metal-collector complexes.[1][4]
Dithiophosphates are thought to form cuprous dithiophosphate on copper mineral surfaces in neutral to slightly alkaline conditions.[4]
Dithiophosphinates also form metal complexes, and it has been shown that the metal complexes formed with dithiophosphinates are several orders of magnitude more stable than those formed by dithiophosphates.[1] This stronger, more stable bond is a key reason for their enhanced selectivity. The direct carbon-phosphorus bond in dithiophosphinates influences the electron density on the sulfur atoms, leading to a more favorable interaction with specific metal ions on the mineral lattice. The FTIR spectrum analysis of sodium diisobutyl dithiophosphinate adsorption on sulfide minerals suggests that the sulfur atoms in the P=S and P-S groups are involved in the chemical reaction.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. camachem.com [camachem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Identifying chemisorption in the interaction of thiol collectors with sulfide minerals by XPS: adsorption of xanthate on silver and silver sulfide | Scilit [scilit.com]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Mastering the Safe Handling of O,O-Dimethyl Dithiophosphate: A Guide for Laboratory Professionals
Navigating the complexities of laboratory research demands not only scientific acumen but also an unwavering commitment to safety. O,O-Dimethyl dithiophosphate, a member of the organophosphate family, is a valuable reagent in various synthetic pathways. However, its utility is matched by a significant hazard profile that necessitates a meticulous and informed approach to its handling. This guide provides an in-depth, procedural framework for the safe use of this compound, grounded in scientific principles and field-proven best practices. Our objective is to empower you, the researcher, with the knowledge to operate confidently and safely, ensuring both personal well-being and the integrity of your work.
Understanding the Hazard: The "Why" Behind the Precautions
This compound presents a multi-faceted threat that requires a comprehensive understanding to mitigate effectively. It is classified as acutely toxic and corrosive, with the potential for severe health consequences upon exposure.[1][2]
Key Hazards:
-
Fatal if Inhaled: The vapor of this compound is highly toxic and can be fatal if inhaled.[1] This underscores the critical importance of respiratory protection and proper ventilation.
-
Severe Skin Burns and Eye Damage: Direct contact can cause severe chemical burns to the skin and serious, potentially irreversible, damage to the eyes.[1][2]
-
Harmful if Swallowed: Ingestion of even small amounts can be harmful and lead to systemic toxic effects.[1]
-
Suspected Reproductive Toxicity: There is evidence to suggest that this compound may damage fertility or the unborn child.[1]
-
Flammable Liquid and Vapor: The compound is a flammable liquid, requiring stringent control of ignition sources.[1]
-
Corrosive to Metals: It may be corrosive to certain metals, a factor to consider in storage and handling.[1]
The primary mechanism of toxicity for organophosphates, including this compound, involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerves and potentially severe physiological effects.
The Core of Protection: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling this compound. The selection of appropriate PPE is the first line of defense against exposure.
PPE Selection Protocol
The following table outlines the minimum required PPE for handling this compound. It is crucial to inspect all PPE for integrity before each use.
| Body Part | Required PPE | Rationale and Key Specifications |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Hands are the most likely point of direct contact.[3] Ensure gloves are rated for protection against organophosphates. Always double-glove for added protection during high-risk procedures. Check for breakthrough times and replace gloves immediately after contamination or signs of degradation. |
| Body | Chemical-resistant apron over a lab coat or a chemical safety suit | Provides a barrier against splashes and spills.[4] For larger quantities or tasks with a high splash potential, a Tyvek chemical safety suit is recommended for full-body protection.[5] |
| Eyes/Face | Chemical splash goggles and a face shield | Protects against splashes that can cause severe eye damage.[3] A face shield worn over goggles provides an additional layer of protection for the entire face. |
| Respiratory | Full-facepiece respirator with appropriate cartridges | Essential due to the high inhalation toxicity.[5] Use a NIOSH-approved respirator with cartridges effective against organic vapors and acid gases.[6] Ensure a proper fit test has been conducted. |
Donning and Doffing PPE: A Procedural Imperative
The order of donning and doffing PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Operational Plan: From Storage to Disposal
A systematic approach to the entire lifecycle of this compound in the laboratory is essential for maintaining a safe environment.
Storage and Handling
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents and strong acids.[7] The container must be tightly closed.[7] Store in a corrosive-resistant container.
-
Ventilation: Always handle this compound in a certified chemical fume hood with sufficient airflow.[7]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1] Use non-sparking tools to prevent static discharge.[7]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[8] Wash hands thoroughly with soap and water after handling.[8]
Spill Management
In the event of a spill, immediate and decisive action is required.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[7]
-
Ventilate: Ensure the area is well-ventilated, but avoid creating airborne vapors.
-
Contain: Use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[8]
-
Neutralize (if applicable and safe): For small spills, consult your institution's safety protocols for potential neutralization procedures.
-
Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[8]
-
Decontaminate: Decontaminate the spill area according to your institution's established procedures.
-
Report: Report the spill to your institution's environmental health and safety department.
Caption: Emergency Spill Response Workflow.
Disposal Plan
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Containerization: Place all waste in clearly labeled, sealed, and chemical-resistant containers.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's waste management plan.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety department. Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures: A Rapid and Informed Response
In the event of an exposure, time is of the essence. All personnel working with this compound must be familiar with these emergency procedures.
| Exposure Route | Immediate Action |
| Inhalation | Move the victim to fresh air immediately.[7] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (avoid mouth-to-mouth resuscitation).[7] Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing.[7] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[7] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[7] Rinse the mouth with water.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
For all exposures, immediately call a poison control center or emergency medical services.
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a matter of following a checklist; it is about cultivating a deep-seated culture of safety. This requires continuous training, a thorough understanding of the hazards, and an unwavering commitment to adhering to established protocols. By internalizing the principles outlined in this guide, you can confidently and safely harness the scientific potential of this compound while ensuring the well-being of yourself and your colleagues.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. biosynth.com [biosynth.com]
- 3. Personal Protective Equipment (PPE) for Pesticide Use: Selection, Use, and Legal Requirements [fact sheet] | Extension [extension.unh.edu]
- 4. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 5. solutionsstores.com [solutionsstores.com]
- 6. extension.missouri.edu [extension.missouri.edu]
- 7. echemi.com [echemi.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
